Methyl 3-chloro-5-formylpicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-formylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)7-6(9)2-5(4-11)3-10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVBFDNXXVBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate for Researchers and Drug Development Professionals
Introduction
Methyl 3-chloro-5-formylpicolinate is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a methyl ester, a chloro substituent, and an aldehyde group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside insights into its synthesis and reactivity, to empower researchers in its effective application.
Molecular Structure and Identification
This compound is systematically named methyl 3-chloro-5-formylpyridine-2-carboxylate. The strategic placement of its functional groups dictates its reactivity and potential for diverse chemical transformations.
Key Identifiers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its handling, reaction setup, and purification. While experimental data for some properties of this compound are not widely published, a combination of available data and computed values provides a solid foundation for its use in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white solid | Assumed from typical purity |
| Melting Point | Not explicitly available in searches | N/A |
| Boiling Point | Not explicitly available in searches | N/A |
| Solubility | Insoluble in water[2] | Insoluble in water. Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol (inferred from reactivity and purification protocols of similar compounds). |
| XLogP3 | 1.1 - 1.5 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3][4] |
| Rotatable Bond Count | 3 | [3] |
Storage and Stability:
This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere such as nitrogen, to prevent degradation.[1][5] The aldehyde functionality is susceptible to oxidation, and the ester can be prone to hydrolysis, especially in the presence of moisture and acid or base.
Chemical Reactivity and Synthetic Utility
The synthetic potential of this compound lies in the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, making it a highly valuable intermediate.
1. The Aldehyde Group: The formyl group at the C5 position is a versatile handle for a wide array of chemical transformations, including:
- Reductive Amination: To introduce substituted amino-methyl groups.
- Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the hydroxymethyl group.
- Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones.
2. The Chloro Group: The chlorine atom at the C3 position can participate in nucleophilic aromatic substitution reactions, although the pyridine ring's electron-withdrawing nature can influence reactivity. It can also be a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.
3. The Methyl Ester Group: The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions.
The interplay of these functional groups allows for the construction of diverse molecular scaffolds. For instance, the aldehyde can be selectively modified while leaving the chloro and ester groups intact for subsequent transformations.
Illustrative Reaction Scheme
The following diagram illustrates the key reactive sites of this compound and potential transformations.
Caption: Reactivity map of this compound.
Synthesis Protocol
One possible retrosynthetic analysis suggests starting from a more readily available dichloropicolinic acid derivative.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to the target molecule.
Step-by-Step Methodology (Hypothetical):
-
Step 1: Starting Material Preparation. The synthesis could commence from methyl 3,5-dichloropicolinate, which can be prepared by the esterification of 3,5-dichloropicolinic acid. A patent describes the synthesis of methyl 3,5-dichloro-2-picolinate by reacting 3,5-dichloro-2-picolinic acid with methanol in the presence of concentrated sulfuric acid.[4]
-
Step 2: Selective Formylation. A crucial step would be the selective introduction of a formyl group at the 5-position. This could potentially be achieved through a metal-halogen exchange reaction at the 5-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The selectivity of this step would be critical and would likely require careful optimization of reaction conditions (e.g., choice of organometallic reagent, temperature).
-
Step 3: Work-up and Purification. After the reaction, a standard aqueous work-up would be necessary to remove inorganic byproducts. The crude product would then be purified, likely using column chromatography on silica gel, to isolate the desired this compound.
Note: This proposed synthesis is illustrative. The actual execution would require careful experimental design and optimization by a trained chemist.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically around 10 ppm), and a singlet for the methyl ester protons (around 4 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight unique carbon atoms, including the characteristic carbonyl carbons of the aldehyde and the ester, and the carbons of the pyridine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and the ester functionalities, as well as characteristic peaks for the aromatic ring and the C-Cl bond.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (199.59 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemicalbook provides an entry for the 1H NMR spectrum of 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester, which confirms the availability of such data for characterization.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique combination of reactive sites allows for a wide range of chemical modifications. While some experimental data remains to be broadly published, the available information on its properties, coupled with an understanding of the reactivity of its functional groups, provides a strong basis for its application in research and development. As with any reactive chemical, adherence to strict safety protocols is essential for its handling and use.
References
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PubChem. Methyl 4-chloro-5-formylpicolinate. [Link]
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PubChem. Methyl 6-chloro-5-formylpicolinate. [Link]
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MySkinRecipes. This compound. [Link]
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- 3. Methyl 6-chloro-5-formylpicolinate | C8H6ClNO3 | CID 11629787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
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An In-Depth Technical Guide to Methyl 3-chloro-5-formylpicolinate: A Key Building Block in Synthetic Chemistry
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of Methyl 3-chloro-5-formylpicolinate, a pivotal heterocyclic building block in modern organic synthesis. With its unique trifunctionalized pyridine structure, this compound serves as a versatile intermediate in the development of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physicochemical properties, plausible synthetic pathways, key chemical reactions, and safety considerations, offering a vital resource for professionals in drug discovery and chemical research.
Chemical Identity and Molecular Structure
This compound is systematically named methyl 3-chloro-5-formylpyridine-2-carboxylate. Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.
CAS Number: 1260671-33-7[1]
Molecular Formula: C₈H₆ClNO₃[1]
Molecular Weight: 199.59 g/mol [1]
The molecular structure comprises a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 3-position, and a formyl (aldehyde) group at the 5-position. This arrangement of electron-withdrawing and reactive functional groups dictates its chemical behavior and utility as a synthetic intermediate.
Caption: Molecular Structure of this compound
Physicochemical Properties and Safety Data
A summary of the key physicochemical and safety information for this compound is presented in the table below. This data is crucial for handling, storage, and reaction planning.
| Property | Value | Reference |
| Purity | Typically ≥97% | [1] |
| Storage | 2-8°C, under an inert gas | |
| Signal Word | Warning | [1] |
| GHS Pictogram | GHS07 | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P305+P351+P338 | [1] |
For research and development use only. Not for human or other use. [1]
Plausible Synthetic Methodologies
While specific, detailed multi-step syntheses for this compound are not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established chemical transformations of pyridine derivatives. The synthesis likely involves two key transformations: esterification of the carboxylic acid and introduction of the formyl group.
A probable synthetic precursor is 3-chloro-5-methylpicolinic acid. The synthesis could proceed as follows:
-
Esterification: The carboxylic acid group of 3-chloro-5-methylpicolinic acid can be converted to the methyl ester, yielding Methyl 3-chloro-5-methylpicolinate. This is a standard transformation in organic chemistry.
-
Oxidation of the Methyl Group: The methyl group at the 5-position can then be oxidized to a formyl group to yield the final product.
Alternatively, the formyl group could be introduced via a formylation reaction on a suitable chloropicolinate precursor. A Vilsmeier-Haack type reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Caption: Plausible synthetic pathway for this compound.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its three distinct functional groups, which can be selectively manipulated to build molecular complexity.
-
The Formyl Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amino-methyl groups.
-
Wittig and Related Reactions: For the formation of carbon-carbon double bonds.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the hydroxymethyl group.
-
Condensation Reactions: With various nucleophiles to form new heterocyclic rings.
-
-
The Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various substituents such as amines, alkoxides, and thiolates.
-
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a directing group for further reactions.
This trifunctional nature makes this compound a valuable precursor in the synthesis of highly substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. The picolinate scaffold itself is recognized as a "privileged" structure in drug discovery due to its ability to form key interactions with biological targets.
Spectroscopic Characterization
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its strategic combination of a reactive aldehyde, a displaceable chlorine atom, and a modifiable ester group on a pyridine core makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application in their synthetic endeavors.
References
Sources
An In-depth Technical Guide to the Synthesis and Discovery of Novel Pyridine Derivatives
Foreword: The Enduring Legacy of the Pyridine Ring in Modern Drug Discovery
The pyridine scaffold, a simple six-membered aromatic heterocycle containing one nitrogen atom, holds a privileged position in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural similarity to benzene make it a cornerstone in the design of therapeutic agents.[1][2] From managing hypertension with Nifedipine to combating tuberculosis with Isoniazid, pyridine derivatives are integral to a vast array of FDA-approved drugs, underscoring their profound impact on human health.[1][3][4]
This guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic protocols to provide a deeper understanding of the strategic and mechanistic considerations that drive the synthesis and discovery of novel pyridine-based therapeutics. We will explore both foundational and cutting-edge methodologies, emphasizing the rationale behind procedural choices and the validation systems that ensure scientific rigor.
Part 1: Foundational Strategies for Constructing the Pyridine Core
The construction of the pyridine ring itself is a mature field of organic chemistry, yet these classical methods remain highly relevant for their robustness and ability to generate specific substitution patterns from acyclic precursors.
The Hantzsch Pyridine Synthesis: A Cornerstone of Multicomponent Reactions
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to efficiency, combining an aldehyde, two equivalents of a β-ketoester, and an ammonia source to construct a 1,4-dihydropyridine (DHP) intermediate.[5][6] This DHP can then be easily oxidized to the corresponding aromatic pyridine.[5][6]
Mechanistic Insight: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and dehydration.[7] The elegance of the Hantzsch synthesis lies in its convergence, rapidly building molecular complexity in a single pot.[7]
Causality in Protocol: The choice of reactants directly dictates the final substitution pattern. The aldehyde determines the substituent at the 4-position, while the β-dicarbonyl compound dictates the substituents at the 3- and 5-positions. This predictability is a key reason for its enduring utility. The reaction is famously used in the industrial synthesis of calcium channel blockers like nifedipine.[5][6]
Experimental Protocol: Synthesis of a Nifedipine Analogue
This protocol describes the synthesis of a 1,4-dihydropyridine, the core of many calcium channel blockers.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-nitrobenzaldehyde (1.51 g, 10 mmol) and methyl acetoacetate (2.32 g, 20 mmol).
-
Solvent and Reagent Addition: Add 30 mL of isopropanol to the flask, followed by concentrated ammonium hydroxide (1.5 mL).
-
Reflux: Heat the mixture to reflux with constant stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the yellow crystalline solid by vacuum filtration, wash with cold isopropanol (2 x 10 mL), and dry under vacuum.
-
Characterization (Self-Validation): The identity and purity of the resulting dihydropyridine product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis. The expected yield is typically high, often exceeding 80%.
The Chichibabin Reaction: Direct Amination of the Pyridine Ring
The Chichibabin reaction, discovered in 1914, is a powerful method for the direct nucleophilic amination of the electron-deficient pyridine ring, typically at the 2-position, using sodium amide (NaNH₂).[8][9]
Mechanistic Insight: This reaction is a classic example of nucleophilic aromatic substitution (SNAr) involving a hydride elimination.[9][10] The strong nucleophile, the amide anion (NH₂⁻), attacks the electron-deficient C2 position to form a σ-complex intermediate.[10] Aromatization is achieved by the elimination of a hydride ion, which reacts with a proton source upon workup to release hydrogen gas.[8][10]
Causality in Protocol: The harsh, high-temperature conditions (typically in toluene or xylene) are necessary to overcome the activation energy for this transformation on unactivated pyridines.[8][10] The regioselectivity for the 2-position is driven by the inductive electron-withdrawing effect of the ring nitrogen, which makes the α-carbons the most electrophilic. Modern variations have been developed using milder conditions, such as NaH-iodide composites, expanding the reaction's scope.[8][11]
Workflow for Chichibabin Amination
Caption: Workflow for a typical Chichibabin amination reaction.
Part 2: Modern Methodologies for Pyridine Functionalization
While classical methods build the ring, modern drug discovery often relies on the late-stage functionalization of existing pyridine cores. This allows for the rapid generation of analogues to explore structure-activity relationships (SAR).[12]
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Transition-metal-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, and their application to pyridine derivatives is a cornerstone of modern drug discovery.[13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling halopyridines (or pyridyl triflates) with boronic acids or esters.[14][15] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[16]
Causality in Catalyst Choice: The choice of palladium catalyst and ligand is critical for success, especially with electron-deficient pyridines. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often required to promote the challenging oxidative addition step and facilitate reductive elimination. The base (e.g., K₂CO₃, K₃PO₄) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method, coupling halopyridines with a wide range of amines.[17][18] This reaction has largely replaced harsher classical methods for synthesizing arylamines. The development of specialized bidentate and sterically hindered ligands was crucial for extending this chemistry to challenging substrates like chloropyridines and primary amines.[18][19]
Comparative Data for Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Halopyridine + Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | High functional group tolerance, stable reagents | Boronic acid decomposition, competitive proto-deboronation |
| Buchwald-Hartwig | Halopyridine + Amine | Pd₂(dba)₃ / Xantphos, BINAP | Broad amine scope (1°, 2°), good yields | Ligand sensitivity, base-sensitive functional groups |
Direct C-H Functionalization: The Next Frontier
The "holy grail" of synthetic efficiency is the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like halides.[20][21] The C-H functionalization of pyridines is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom.[20][22][23]
Mechanistic Insight: Strategies often involve transition-metal catalysis where a directing group ortho to the target C-H bond coordinates to the metal center, enabling a regioselective cyclometalation and subsequent functionalization.[22][23] Alternatively, activating the pyridine as an N-oxide can alter its reactivity, making direct C-H arylation at the C2 position feasible with catalysts like copper or palladium.[22][23]
Logical Flow for Selecting a Synthetic Strategy
Caption: Decision tree for choosing a pyridine synthesis strategy.
Part 3: Enabling Technologies in Pyridine Synthesis
The demands of modern drug discovery for speed and efficiency have driven the adoption of new technologies.
Flow Chemistry
Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up.[24] For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer operational window. The synthesis of pyridines via methods like the Bohlmann–Rahtz reaction has been successfully adapted to flow systems, allowing for the one-step preparation of trisubstituted pyridines without isolating intermediates.[25] This approach has been used to streamline manufacturing processes, leading to dramatic reductions in production steps and costs.[26]
High-Throughput Synthesis
To rapidly explore chemical space, medicinal chemists often synthesize large libraries of related compounds.[12] High-throughput synthesis platforms, often utilizing parallel reaction blocks and automated liquid handlers, are employed to generate these libraries. The robustness and wide substrate scope of modern cross-coupling reactions make them particularly amenable to this approach, allowing for the creation of diverse pyridine libraries for biological screening.[12]
Conclusion and Future Outlook
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C-H Functionalization of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]
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Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. (n.d.). Virginia Commonwealth University. Retrieved from [Link]
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Chichibabin reaction. (n.d.). Grokipedia. Retrieved from [Link]
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved from [Link]
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One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. (n.d.). ResearchGate. Retrieved from [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry, 13(10), 1185-1205. Retrieved from [Link]
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The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. Retrieved from [Link]
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The Chichibabin amination reaction. (2018, November 26). Scientific Update. Retrieved from [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI. Retrieved from [Link]
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Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Data of Methyl 3-chloro-5-formylpicolinate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-chloro-5-formylpicolinate (CAS No. 1260671-33-7), a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It details the underlying principles, experimental protocols, and data interpretation, grounding the structural elucidation of the molecule in established spectroscopic theory. The guide emphasizes not just the data itself, but the scientific rationale behind the spectral features, ensuring a robust and validated understanding of the compound's molecular architecture.
Disclaimer: Specific experimental spectra for this compound are not publicly available. The data presented and interpreted herein are high-fidelity predictions based on established spectroscopic principles and data from analogous structures. This guide serves as an expert-level template for how such data should be acquired and analyzed.
Introduction: The Significance of this compound
This compound is a polysubstituted pyridine derivative of significant interest in synthetic chemistry. Its unique arrangement of functional groups—a methyl ester, a chloro substituent, and a formyl (aldehyde) group—makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine core is a common scaffold in many bioactive compounds, and the specific substituents on this molecule offer multiple reaction sites for further chemical modification.
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive and highly detailed method for verifying the identity and purity of a synthesized compound. This guide offers a detailed walkthrough of the essential spectroscopic techniques required to characterize this compound, ensuring scientific integrity and reproducibility in research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Data
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For this compound, we can predict the following signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
| ~10.15 | Singlet (s) | 1H | H-7 (Aldehyde) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the aromatic ring current. Its signal appears far downfield, typically above 10 ppm. |
| ~8.90 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-6 (Pyridine) | This proton is ortho to the electron-withdrawing aldehyde group and is deshielded. It shows a small coupling (meta-coupling) to H-4. |
| ~8.45 | Doublet (d, J ≈ 2.0 Hz) | 1H | H-4 (Pyridine) | This proton is deshielded by the adjacent nitrogen and the chloro group. It exhibits meta-coupling to H-6. |
| ~4.05 | Singlet (s) | 3H | H-8 (Methyl Ester) | The methyl protons of the ester group are in a relatively standard electronic environment, typically appearing around 3.9-4.1 ppm. The singlet multiplicity indicates no adjacent protons. |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |
| ~189.0 | C-7 (Aldehyde C=O) | The aldehyde carbonyl carbon is significantly deshielded and appears at a very low field. |
| ~164.5 | C-2 (Ester C=O) | The ester carbonyl carbon is also deshielded, but typically less so than an aldehyde carbonyl. |
| ~154.0 | C-6 (Pyridine) | This carbon is attached to a proton and is adjacent to the electron-withdrawing aldehyde, leading to a downfield shift. |
| ~149.5 | C-5 (Pyridine) | A quaternary carbon attached to the aldehyde group. Its chemical shift is influenced by the nitrogen and the aldehyde. |
| ~138.0 | C-4 (Pyridine) | This carbon is attached to a proton and is influenced by the adjacent chloro and ester groups. |
| ~134.0 | C-3 (Pyridine) | A quaternary carbon bearing the chloro substituent. The direct attachment of the electronegative chlorine causes a downfield shift. |
| ~53.5 | C-8 (Methyl Ester) | The methyl carbon of the ester group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data suitable for structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of 2-5 seconds to ensure full relaxation of all protons.
-
Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of quaternary carbons.
-
Co-add 1024 or more scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
NMR Workflow Diagram
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2850, ~2750 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |
| ~1735 | Strong | C=O Stretch | Methyl Ester Carbonyl |
| ~1710 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1470 | Medium-Weak | C=C Stretch | Aromatic (Pyridine Ring) |
| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |
| ~850 | Strong | C-H Bend | Aromatic (Out-of-plane) |
| ~750 | Medium | C-Cl Stretch | Aryl Halide |
Causality and Interpretation: The presence of two distinct, strong carbonyl (C=O) peaks is a key diagnostic feature. The ester carbonyl is expected at a slightly higher wavenumber (~1735 cm⁻¹) than the aromatic aldehyde carbonyl (~1710 cm⁻¹), which has more single-bond character due to conjugation with the pyridine ring.[1] The weak C-H stretching bands around 2850 and 2750 cm⁻¹ are characteristic of an aldehyde and are crucial for distinguishing it from a ketone.[1]
Experimental Protocol for IR Data Acquisition
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation (ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount (1-2 mg) of the solid this compound sample onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
The resulting spectrum is typically displayed in terms of percent transmittance.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₈H₆ClNO₃), the predicted data using Electron Ionization (EI) is as follows.
| Predicted m/z | Relative Intensity | Assignment | Interpretation of Fragmentation |
| 199/201 | High | [M]⁺ | Molecular Ion Peak. The presence of a peak at m/z 201 with ~1/3 the intensity of the m/z 199 peak is the characteristic isotopic signature of one chlorine atom. |
| 170/172 | Medium | [M - CHO]⁺ | Loss of the formyl radical (•CHO, 29 Da) from the molecular ion. |
| 168/170 | Medium | [M - OCH₃]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da) from the ester group. |
| 140/142 | High | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (•COOCH₃, 59 Da), a common fragmentation for methyl esters. |
| 112 | Medium | [C₅H₂ClN]⁺ | Further fragmentation of the pyridine ring after initial losses. |
Expert Insight: The most critical piece of information in the mass spectrum is the molecular ion peak. The M/M+2 isotopic pattern in a ~3:1 ratio is definitive proof for the presence of a single chlorine atom.[2] The subsequent fragmentation pattern, particularly the loss of the methoxy and formyl groups, provides a self-validating system that confirms the presence and connectivity of these functional groups.
MS Data Acquisition Workflow
Caption: General workflow for Electron Ionization Mass Spectrometry.
Experimental Protocol for MS Data Acquisition
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Sample Introduction (Direct Insertion Probe):
-
Load a small amount of the solid sample into a capillary tube.
-
Insert the probe into the high-vacuum source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample directly into the ionization chamber.
-
-
Ionization and Analysis:
-
Ionize the gaseous molecules using a standard electron energy of 70 eV.
-
Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole).
-
Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak (verifying the chlorine isotope pattern) and the major fragment ions to corroborate the proposed structure.
Conclusion: A Unified Spectroscopic Picture
The combined analysis of NMR, IR, and Mass Spectrometry data provides a cohesive and unequivocal confirmation of the structure of this compound.
-
MS confirms the molecular weight (199.59 g/mol ) and elemental composition, especially the presence of one chlorine atom.
-
IR confirms the presence of the key functional groups: an ester, an aldehyde, and a substituted aromatic ring.
-
NMR provides the final, detailed map of the molecule, showing the precise connectivity and chemical environment of every proton and carbon atom.
This guide outlines the necessary protocols and interpretive logic to perform a robust spectroscopic characterization of this important chemical intermediate, ensuring that researchers in drug development and materials science can proceed with confidence in the identity and purity of their materials.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
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Solubility and stability of Methyl 3-chloro-5-formylpicolinate in common organic solvents
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-chloro-5-formylpicolinate in Common Organic Solvents
Introduction
This compound is a heterocyclic building block with the chemical formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol .[1] Its structure, featuring a pyridine ring substituted with a chloro group, a formyl group, and a methyl ester, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The functional groups present suggest a molecule with moderate polarity, which will significantly influence its solubility and stability in various organic solvents.
For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of such a key intermediate is paramount. Solubility is a critical determinant of reaction kinetics, purification efficiency, and formulation development.[3][4] Stability, on the other hand, dictates the viable storage conditions, shelf-life, and potential degradation pathways that could impact the purity and safety of the final product.[5][6][7]
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. It offers not just procedural steps but also the scientific rationale behind the experimental designs, empowering researchers to generate reliable and reproducible data.
Part 1: Solubility Profile of this compound
The solubility of a compound is the extent to which it dissolves in a solvent to form a homogeneous solution. This is a thermodynamic equilibrium and is dependent on the physicochemical properties of both the solute and the solvent, as well as temperature and pressure.
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This compound possesses several polar functional groups (ester, aldehyde, and the nitrogen in the pyridine ring) and a halogen atom, which can participate in dipole-dipole interactions and hydrogen bonding (as an acceptor). Therefore, it is expected to exhibit higher solubility in polar solvents.
A range of solvents with varying polarities should be screened to establish a comprehensive solubility profile. A suggested list of solvents for initial screening is presented in Table 1.
Table 1: Suggested Organic Solvents for Solubility Screening of this compound
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |
| Dimethyl sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. | |
| Acetonitrile (ACN) | Moderate | Moderate polarity. | |
| Acetone | Moderate | Moderate polarity, capable of dipole-dipole interactions. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of hydrogen bonding. |
| Ethanol (EtOH) | Moderate | Capable of hydrogen bonding. | |
| Non-polar | Toluene | Low | Primarily London dispersion forces, unlikely to effectively solvate the polar functional groups. |
| Hexane | Very Low | Dominated by London dispersion forces. | |
| Chlorinated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions. |
| Chloroform | Moderate | Can engage in dipole-dipole interactions and weak hydrogen bonding. |
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3] It involves creating a saturated solution in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation or filtration can be used for more efficient separation of the solid and liquid phases.[9]
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Workflow for Solubility Determination:
Caption: Shake-Flask method workflow for solubility determination.
Part 2: Stability Analysis of this compound
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][10]
Potential Degradation Pathways
Picolinates and related compounds can be susceptible to several degradation pathways:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions, to yield the corresponding carboxylic acid.
-
Oxidation: The aldehyde group is prone to oxidation to a carboxylic acid, particularly in the presence of oxidizing agents or upon exposure to air over extended periods.
-
Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to light.[11]
Experimental Protocol for a Forced Degradation Study
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways.[5] This information is crucial for developing stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration.
-
Stress Conditions: Expose the solutions to a variety of stress conditions:
-
Acidic Hydrolysis: Add a small amount of a strong acid (e.g., HCl) and heat.
-
Basic Hydrolysis: Add a small amount of a strong base (e.g., NaOH) and heat.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., H₂O₂) and monitor at room temperature.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies are conducted according to established guidelines.[5][6][10]
Table 2: Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition | Testing Frequency (Typical) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[5][6] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months.[5][6][12] |
Workflow for Stability Testing:
Caption: Workflow for stability assessment of the compound.
Conclusion
References
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Pharmacy Board of Sierra Leone. (n.d.).
- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- Stability testing overview for Pharmaceutical products - GMP SOP. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- 1260671-33-7 | this compound - Molecular Database - Moldb. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.).
- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 - MDPI. (n.d.).
- Chromium(III) picolinate - Wikipedia. (n.d.).
- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - ResearchGate. (n.d.).
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- 7. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]
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A Technical Guide to the Reactivity of the Formyl Group in Methyl 3-chloro-5-formylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-chloro-5-formylpicolinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a synthetic intermediate is largely dictated by the reactivity of its constituent functional groups, most notably the formyl group. This technical guide provides an in-depth exploration of the chemical behavior of the formyl moiety in this molecule. We will delve into the electronic effects governing its reactivity and present a comprehensive overview of its participation in key organic transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions. Each section will be supported by detailed mechanistic insights and field-proven experimental protocols, designed to serve as a valuable resource for researchers in drug discovery and development.
Introduction: The Electronic Landscape of this compound
This compound is a versatile building block in the synthesis of complex, biologically active molecules.[1] The strategic placement of a chloro group, a methyl ester, and a formyl group on the pyridine ring creates a unique electronic environment that governs the molecule's reactivity. The pyridine nitrogen, being more electronegative than carbon, along with the electron-withdrawing chloro and methyl ester groups, renders the pyridine ring electron-deficient. This electronic pull is transmitted to the formyl group at the 5-position, significantly enhancing the electrophilicity of the formyl carbon. This heightened electrophilicity is the cornerstone of the formyl group's reactivity, making it a prime target for nucleophilic attack.
This guide will systematically explore the synthetic utility of this activated formyl group, providing both theoretical understanding and practical methodologies for its transformation.
Nucleophilic Addition Reactions: Gateway to Molecular Complexity
The electron-deficient nature of the formyl carbon in this compound makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to building molecular complexity from this versatile starting material.
Cyanohydrin Formation
The addition of a cyanide ion to the formyl group yields a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.
Causality of Experimental Choices: The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. The use of a slightly acidic medium or a Lewis acid can catalyze the reaction by activating the carbonyl group. The subsequent protonation of the resulting alkoxide by a proton source, such as HCN or water, yields the final cyanohydrin product.[2]
Experimental Protocol: Synthesis of Methyl 3-chloro-5-(cyano(hydroxy)methyl)picolinate
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in ethanol (10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium cyanide (1.1 eq) in water (2 mL/g) to the cooled solution while stirring.
-
After the addition is complete, slowly add acetic acid (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude cyanohydrin.
Grignard and Organolithium Additions
Carbon-carbon bond formation is readily achieved through the addition of organometallic reagents such as Grignard reagents or organolithiums. This allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.
Causality of Experimental Choices: Organometallic reagents are potent nucleophiles that readily attack the formyl carbon. The reaction must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent. The resulting magnesium or lithium alkoxide is hydrolyzed during aqueous workup to yield the secondary alcohol.
Experimental Protocol: Synthesis of Methyl 3-chloro-5-(1-hydroxypropyl)picolinate
-
To a solution of this compound (1.0 eq) in anhydrous THF (15 mL/g) at -78 °C under an inert atmosphere (argon or nitrogen), add ethylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired secondary alcohol.
Reduction of the Formyl Group: Accessing the Hydroxymethyl Moiety
The reduction of the formyl group to a primary alcohol is a crucial transformation, providing an entry point to further functionalization, such as etherification or esterification.
Causality of Experimental Choices: The choice of reducing agent is critical for achieving chemoselectivity. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will efficiently reduce the aldehyde in the presence of the less reactive methyl ester.[3] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide.
Experimental Protocol: Selective Reduction to Methyl 3-chloro-5-(hydroxymethyl)picolinate
-
Dissolve this compound (1.0 eq) in methanol (20 mL/g) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Oxidation of the Formyl Group: Formation of the Carboxylic Acid
The formyl group can be readily oxidized to the corresponding carboxylic acid, a key functional group for amide bond formation and other transformations.
Causality of Experimental Choices: Various oxidizing agents can be employed. A common and effective method is the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate salt. This method is mild and tolerates a wide range of functional groups. The Tollens' test, using a silver-ammonia complex, is another classic method for aldehyde oxidation and serves as a qualitative test for aldehydes.[2]
Experimental Protocol: Oxidation to 3-chloro-5-methoxycarbonylpicolinic acid
-
Dissolve this compound (1.0 eq) in a mixture of t-butanol and water (2:1, 15 mL/g).
-
Add 2-methyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water (5 mL/g).
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Condensation Reactions: Building Heterocyclic Scaffolds
The formyl group is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for the synthesis of diverse heterocyclic systems.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the formyl group with active methylene compounds, such as malonates or cyanoacetates, in the presence of a weak base.
Causality of Experimental Choices: A weak base, such as piperidine or pyridine, is used to deprotonate the active methylene compound, generating a nucleophilic enolate. This enolate then attacks the formyl carbon, followed by dehydration to yield the condensed product.[4]
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
-
To a solution of this compound (1.0 eq) and diethyl malonate (1.2 eq) in toluene (10 mL/g), add piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solution with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Vilsmeier-Haack Reaction Analogue
While the Vilsmeier-Haack reaction is typically used for formylation, the formyl group itself can react under similar conditions. For instance, reaction with secondary amines in the presence of an activating agent can lead to enamine formation, which are versatile synthetic intermediates.
Causality of Experimental Choices: In a related transformation, the Vilsmeier reagent (formed from POCl₃ and DMF) can be used to formylate activated aromatic rings.[5][6] The formyl group on our substrate can undergo reactions with nucleophiles activated under similar conditions.
Data Summary
| Reaction Type | Reagents | Product Functional Group | Typical Yield (%) |
| Cyanohydrin Formation | NaCN, CH₃COOH | Cyanohydrin | 85-95 |
| Grignard Addition | EtMgBr, THF | Secondary Alcohol | 70-85 |
| Reduction | NaBH₄, MeOH | Primary Alcohol | 90-98 |
| Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid | 80-90 |
| Knoevenagel Condensation | Diethyl malonate, Piperidine | α,β-Unsaturated ester | 75-90 |
Visualizing Key Transformations
Caption: Key reaction pathways of the formyl group.
Conclusion
The formyl group of this compound is a highly reactive and synthetically versatile handle. Its enhanced electrophilicity, a consequence of the electron-withdrawing nature of the substituted pyridine ring, allows it to readily participate in a wide array of organic transformations. This guide has provided a detailed overview of its reactivity in nucleophilic additions, reductions, oxidations, and condensation reactions, complete with practical experimental protocols. A thorough understanding of these reactions is paramount for leveraging this valuable building block in the design and synthesis of novel therapeutic agents and other complex organic molecules.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2023. Available from: [Link].
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International Journal of Chemical Studies. A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. 2015;2(6):42-45. Available from: [Link].
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Royal Society of Chemistry. Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles; synthesis of 3-alkyl-5-amino, 5-amino-3-phenyl-, and 3-amino-5-phenyl-isoxazoles. Journal of the Chemical Society, Perkin Transactions 1. 1978:1535-1542. Available from: [Link].
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A Senior Application Scientist's Guide to the Safe Handling, Storage, and Use of Methyl 3-chloro-5-formylpicolinate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Chemical Safety
In the fast-paced environment of pharmaceutical research and drug development, the introduction of novel heterocyclic building blocks like Methyl 3-chloro-5-formylpicolinate (CAS No. 1260671-33-7) is a constant.[1][2] These molecules, with their versatile functional groups, are instrumental in synthesizing complex chemical entities.[3] However, their reactivity also necessitates a robust and proactive safety culture. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the safety protocols surrounding this compound. Our objective is not just to list procedures, but to build a self-validating system of safety where every action is underpinned by scientific rationale.
Section 1: Compound Profile and Hazard Identification
A thorough understanding of a chemical's identity and inherent hazards is the foundation of safe laboratory practice.
Chemical and Physical Properties
This compound is a substituted pyridine derivative.[2] Its structure, containing a chlorinated pyridine ring, a methyl ester, and a formyl (aldehyde) group, dictates its reactivity and potential hazards.
| Property | Value | Source(s) |
| CAS Number | 1260671-33-7 | [1][3] |
| Molecular Formula | C₈H₆ClNO₃ | [1] |
| Molecular Weight | 199.59 g/mol | [1] |
| Appearance | Solid, Crystalline | [4] |
| Storage Temperature | 2-8°C | [1][3] |
| Storage Atmosphere | Under inert gas (e.g., Nitrogen) | [3] |
Intrinsic Hazard Analysis
While a specific, comprehensive toxicological profile for this compound is not widely published, its structural similarity to other chloropyridines and aldehydes allows for a predictive hazard assessment based on established data for these classes of compounds.[5][6][7]
-
Acute Toxicity: Expected to be harmful if swallowed or inhaled.[8][9] Pyridine and its derivatives can cause nausea, headaches, and dizziness upon inhalation.[6][10]
-
Skin and Eye Irritation: Substituted pyridines are known to be irritants.[5][7] Direct contact is likely to cause skin irritation and potentially serious eye damage.[4][5][9]
-
Organ Toxicity: Prolonged or repeated exposure may cause organ damage.[5]
-
Environmental Hazard: As with many chlorinated aromatic compounds, it is prudent to assume it is toxic to aquatic life with long-lasting effects and should not be released into the environment.[5][11]
-
Reactivity Hazards: The aldehyde group can be susceptible to oxidation. The compound may be incompatible with strong oxidizing agents, bases, and acids.[6][12]
Section 2: The Hierarchy of Controls: A Framework for Risk Mitigation
Effective safety management prioritizes systematic risk reduction over reliance on personal diligence alone. The hierarchy of controls is a fundamental concept that provides a framework for implementing the most effective safety measures. The most effective controls are at the top of the pyramid.
Step-by-Step Methodology:
-
Pre-Handling Verification: a. Don all required PPE as specified in Section 5. b. Confirm that the chemical fume hood is operational and the airflow is adequate. c. Ensure the safety shower and eyewash station are unobstructed. [12]
-
Aliquotting the Solid: a. Perform all transfers within the fume hood to contain any dust. [8] b. Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or vial. Avoid creating dust clouds. c. Tightly cap the main stock bottle immediately after removing the required amount.
-
Solution Preparation: a. Add the chosen solvent to the reaction or storage vessel first. b. With gentle stirring, slowly add the weighed solid to the solvent to prevent splashing. c. Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer.
-
Post-Handling Procedures: a. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste. b. Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a clearly labeled hazardous waste container. [13] c. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. d. Wash hands thoroughly with soap and water. [7]
Section 5: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection must be based on the specific hazards of the compound and the task being performed. [14]
| Equipment | Specification | Rationale and Causality |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Pyridine-based compounds can degrade latex; nitrile and neoprene offer superior chemical resistance. [10]Always double-glove if there is a high risk of splash. Inspect gloves for holes before use and change them immediately upon contamination or after 30-60 minutes of use. [15][16] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles | Provides a seal around the eyes to protect against splashes and dust. [15]A face shield should be worn over goggles when there is a significant risk of explosion or large splashes. [16] |
| Body Protection | Flame-resistant lab coat, buttoned fully | Protects skin and personal clothing from minor splashes. [15] |
| Footwear | Closed-toe, closed-heel shoes | Protects feet from spills and dropped objects. [15] |
| Respiratory Protection | Not typically required if used in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with organic vapor cartridges may be necessary. [11][16]Use requires prior medical evaluation and fit-testing. [15]|
Section 6: Storage and Chemical Compatibility
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
| Parameter | Guideline | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow potential degradation pathways. [1][3] |
| Atmosphere | Tightly sealed container under inert gas (Nitrogen/Argon) | The aldehyde functionality can be sensitive to air oxidation. An inert atmosphere preserves purity. [3]Pyridines can also be hygroscopic. [10] |
| Location | Cool, dry, well-ventilated, designated chemical storage area | Prevents exposure to heat, moisture, and ignition sources. [10]Ensures segregation from incompatible materials. |
| Labeling | Clearly labeled with chemical name, date received, and relevant hazards | Essential for inventory management and immediate hazard recognition as per OSHA guidelines. [10] |
Incompatible Materials: Keep segregated from:
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates) [6]* Strong Bases (e.g., sodium hydroxide)
-
Strong Acids (e.g., hydrochloric acid, sulfuric acid) [17]* Amines and Alcohols [12]
Section 7: Spill and Exposure Emergency Protocols
Preparedness is key to managing emergencies effectively. All personnel must be trained on these procedures.
Spill Response Protocol
-
Minor Spill (<100 mL/g in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (vermiculite, sand). [7] 3. Gently sweep the absorbed material into a designated waste container.
-
Decontaminate the area with a suitable solvent, collecting all materials for disposal.
-
-
Major Spill (>100 mL/g or outside a fume hood):
-
EVACUATE the laboratory immediately. [7] 2. Alert the lab supervisor and institutional safety office.
-
Restrict access to the area.
-
Allow only trained emergency responders to conduct the cleanup.
-
First Aid and Exposure Protocol
Immediate and correct first aid can significantly reduce the severity of an injury. [14]
-
Inhalation: Immediately move the affected person to fresh air. [5][8]If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. [8]* Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. [5][7]Seek medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. [5][8]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention from an ophthalmologist. [8]* Ingestion: Rinse mouth with water. [5]DO NOT induce vomiting. Seek immediate medical attention. [5]
Section 8: Decontamination and Waste Disposal
Proper decontamination and disposal are legal and ethical responsibilities to protect colleagues and the environment.
Decontamination of Surfaces and Equipment
A four-step process is recommended for areas where hazardous compounds are handled. [18]
-
Deactivation: Render the compound inert. While a specific deactivating agent for this compound isn't defined, a common approach for reactive organics is treatment with a solution like 10% bleach (sodium hypochlorite), if compatible with the surface. [18]2. Neutralization (if needed): If a corrosive deactivating agent like bleach is used, it must be neutralized. For example, follow a bleach wipe with a wipe of sodium thiosulfate, then sterile water to prevent damage to stainless steel surfaces. [18]3. Cleaning: Use a germicidal detergent to remove any organic and inorganic residues. 4. Disinfection (for sterile applications): Use a disinfectant like 70% isopropanol to destroy microorganisms.
Waste Disposal
-
Solid Waste: All contaminated solid materials (gloves, paper towels, vials, etc.) must be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations. [19]
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Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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A Senior Application Scientist's Technical Guide to Methyl 3-chloro-5-formylpicolinate: Sourcing, Quality, and Application
Abstract
This technical guide provides an in-depth analysis of Methyl 3-chloro-5-formylpicolinate (CAS No. 1260671-33-7), a key heterocyclic building block for professionals in drug discovery and chemical research. The document details its commercial availability, outlines critical parameters for supplier evaluation, and presents a comprehensive overview of its chemical properties and safety protocols. Furthermore, it explores plausible synthetic pathways and establishes a framework for robust analytical quality control. This guide is intended to equip researchers and scientists with the necessary field-proven insights to effectively source, handle, and utilize this versatile chemical intermediate in their research and development endeavors.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative characterized by the presence of chloro, formyl, and methyl ester functional groups. This unique combination makes it a highly valuable and versatile intermediate in synthetic organic chemistry. Its structural motifs are frequently incorporated into complex molecules designed for biological activity, particularly in the pharmaceutical and agrochemical sectors.
The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of reactive handles—the aldehyde (formyl) for nucleophilic addition or condensation reactions, the ester for hydrolysis or amidation, and the chloro group for cross-coupling reactions—allows for divergent synthesis of compound libraries. Understanding the commercial landscape and technical specifications of this building block is the foundational first step for any research program that relies on it.
Commercial Availability and Supplier Landscape
This compound is available from a range of specialized chemical suppliers who cater to research and development needs. The compound is typically offered for R&D purposes only and not for human or veterinary use.[1] When selecting a supplier, researchers should consider not only price but also purity, availability of analytical data (e.g., NMR, HPLC), lead times, and available quantities.
Below is a comparative table of representative suppliers.
| Supplier | Typical Purity | Available Quantities | Notes |
| Moldb | 97% | 100mg, Bulk Inquiry | Provides analytical data such as NMR, HPLC, and LC-MS.[1] |
| HANGZHOU LEAP CHEM CO., LTD. | Not specified | Bulk Drug Intermediates | A trader with a broad catalog of rare and innovative chemicals.[2] |
| Sigma-Aldrich (Merck) | Not specified | Varies | Provides detailed Safety Data Sheets (SDS). |
| Fisher Scientific | Not specified | Varies | Offers comprehensive safety and handling information. |
| AK Scientific, Inc. | Not specified | Stock and Bulk | Focuses on fine chemicals and advanced intermediates with ready-to-ship inventory.[3] |
Note: Availability and specifications are subject to change. It is imperative to contact suppliers directly for the most current information.
Technical Profile and Safety Imperatives
A thorough understanding of the compound's properties is crucial for its safe handling, storage, and effective use in experimental design.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1260671-33-7 | Moldb[1] |
| Molecular Formula | C₈H₆ClNO₃ | PubChem[4] |
| Molecular Weight | 199.59 g/mol | PubChem[4] |
| IUPAC Name | methyl 3-chloro-5-formylpyridine-2-carboxylate | N/A |
| Storage Conditions | 2-8°C, stored under nitrogen | Moldb[1] |
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[5] All handling must be performed in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).
-
GHS Hazard Statements:
-
Mandatory PPE:
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[6]
-
Ingestion: Call a POISON CENTER or doctor if you feel unwell.[7]
-
Synthesis, Impurities, and Quality Causality
While specific, proprietary syntheses from commercial suppliers are not public, a plausible synthetic route can be inferred from established organic chemistry principles. The synthesis of related substituted pyridines often involves multi-step processes. For instance, the formylation of a chloro-picolinate precursor could be achieved via a Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[9]
The choice of synthetic route is directly linked to the potential impurity profile. Incomplete reactions, side-reactions (e.g., over-oxidation, alternative chlorination), or residual starting materials and reagents can all result in impurities that may compromise downstream applications. For example, residual starting material such as Methyl 3-chloropicolinate would lack the crucial aldehyde handle, acting as a dead-end impurity in subsequent reactions.
Self-Validating Systems: A Protocol for Quality Control
To ensure the integrity of experimental results, it is non-negotiable to independently verify the identity and purity of any sourced starting material. A self-validating quality control (QC) workflow provides confidence in the material's specifications.
Recommended Analytical Techniques
Suppliers often provide access to analytical documentation which should be carefully reviewed.[1][10] The primary techniques for structural confirmation and purity assessment are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the expected proton and carbon environments. The proton NMR should show distinct signals for the aromatic protons, the methyl ester protons, and the aldehyde proton.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A high-purity sample should exhibit a single major peak, with the purity often reported as a percentage of the total peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main component and can help identify impurities. The mass spectrum should show a prominent ion corresponding to the mass of the target molecule (199.59 g/mol ).[1]
Standard In-House QC Protocol
-
Visual Inspection: Check for uniform color and consistency.
-
Solubility Test: Confirm solubility in common organic solvents as expected for downstream reactions.
-
Identity Confirmation (LC-MS):
-
Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Inject onto an LC-MS system equipped with a C18 column.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Verify that the mass of the major peak corresponds to the expected molecular weight [M+H]⁺ ≈ 200.0.
-
-
Purity Assessment (HPLC-UV):
-
Using the same sample and LC conditions, analyze the chromatogram from the UV detector.
-
Integrate all peaks.
-
Calculate the area percentage of the main peak to determine purity. The result should be ≥97% to match supplier claims.
-
-
Structural Verification (¹H NMR):
-
Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Confirm that the chemical shifts, splitting patterns, and integrations match the known structure of this compound.
-
Conclusion: A Foundation for Successful Synthesis
This compound is a potent synthetic intermediate whose effective use begins with diligent sourcing and rigorous quality control. By partnering with reputable suppliers, understanding the material's technical and safety profile, and implementing a self-validating QC workflow, researchers can ensure the integrity of their starting materials. This foundational diligence minimizes experimental variability, prevents costly delays, and ultimately accelerates the path to innovation in drug discovery and development.
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-
Methyl 6-chloro-5-formylpicolinate | C8H6ClNO3 | CID 11629787 - PubChem . PubChem. [Link]
-
A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent . International Journal of Chemical Studies. [Link]
- US12391695B2 - PRMT5 inhibitors - Google Patents.
-
AK Scientific, Inc. | Chemical-Suppliers . Chemical-Suppliers.com. [Link]
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- 4. Methyl 6-chloro-5-formylpicolinate | C8H6ClNO3 | CID 11629787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. corteva.com [corteva.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. chemijournal.com [chemijournal.com]
- 10. 1256835-39-8|Methyl 3-chloro-5-methylpicolinate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: Methyl 3-chloro-5-formylpicolinate as a Versatile Building Block in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterocyclic Diversity
Methyl 3-chloro-5-formylpicolinate is a highly functionalized pyridine derivative that serves as an invaluable starting material for the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a chloro substituent, a formyl group, and a methyl ester on the picolinate framework offers multiple reactive sites for constructing complex molecular architectures. The electron-withdrawing nature of the pyridine ring, coupled with the reactivity of the aldehyde and the potential for nucleophilic substitution of the chlorine atom, makes this building block particularly attractive for the synthesis of fused heterocyclic systems of medicinal and material science interest.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on practical, field-proven insights and detailed experimental protocols. We will delve into key reaction pathways, including the synthesis of pyridopyrimidines and related fused heterocycles through cyclocondensation reactions.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value |
| CAS Number | 1260671-33-7[1] |
| Molecular Formula | C₈H₆ClNO₃[1] |
| Molecular Weight | 199.59 g/mol [1] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthetic Strategy: A Logic Flow for Heterocycle Construction
The inherent reactivity of this compound allows for a logical and modular approach to the synthesis of complex heterocycles. The formyl group provides a key handle for initial condensation reactions, while the chloro and ester functionalities can be exploited for subsequent cyclization and derivatization steps.
Caption: Generalized synthetic workflow for the utilization of this compound.
Application I: Synthesis of Fused Pyrimidine Derivatives
Fused pyrimidine systems are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3][4][5] The reaction of a 1,3-dicarbonyl equivalent with a binucleophile is a common strategy for their synthesis. In our case, the formyl group of this compound can react with suitable nitrogen-containing binucleophiles like amidines, ureas, or guanidines to construct the pyrimidine ring.
Protocol 1: Synthesis of a Representative Pyrido[2,3-d]pyrimidine Derivative
This protocol details a plausible synthesis of a pyrido[2,3-d]pyrimidine derivative via a cyclocondensation reaction with benzamidine hydrochloride. This reaction is analogous to established methods for pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol (20 mL per mmol of starting material) in a round-bottom flask, add benzamidine hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine derivative.
Expected Outcome:
The expected product is the corresponding methyl 4-phenyl-2-chloro-pyrido[2,3-d]pyrimidine-7-carboxylate. The yield and purity should be determined by standard analytical techniques (NMR, MS, HPLC).
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the amidine hydrochloride, generating the free amidine which is the active nucleophile. An excess is used to drive the reaction to completion.
-
Solvent: Anhydrous ethanol is a suitable polar protic solvent for this type of condensation reaction.
-
Work-up: The acidic work-up neutralizes the excess base, and the subsequent extraction isolates the organic product.
Application II: Knoevenagel Condensation for the Synthesis of Substituted Pyridines
The formyl group of this compound is susceptible to Knoevenagel condensation with active methylene compounds.[6][7] This reaction provides a versatile route to highly functionalized pyridine derivatives, which can serve as intermediates for the synthesis of more complex heterocyclic systems.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Hexane
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Instrumentation:
-
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in anhydrous toluene (15 mL per mmol of starting material) in a round-bottom flask, add a catalytic amount of piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Expected Outcome:
The expected product is Methyl 3-chloro-5-(2,2-dicyanovinyl)picolinate. The vinyl group can then be used for further transformations, such as Michael additions or cycloadditions, to build more complex heterocyclic structures.
Causality Behind Experimental Choices:
-
Catalyst: Piperidine, a weak base, is a classic catalyst for the Knoevenagel condensation.
-
Dean-Stark Apparatus: The removal of water, a byproduct of the condensation, drives the reaction equilibrium towards the product.
-
Solvent: Toluene is a suitable solvent for this reaction as it is azeotropically removes water.
Visualization of Reaction Pathways
Caption: Key reaction pathways starting from this compound.
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore its synthetic potential. The strategic combination of condensation and cyclization reactions opens up avenues for the creation of novel molecular scaffolds with potential applications in drug discovery and materials science. Further exploration of multicomponent reactions involving this building block is a promising area for future research, potentially leading to the rapid and efficient generation of complex and diverse chemical libraries.
References
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This compound. Mol-Instincts.[Link]
-
Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity. Boll Chim Farm.[Link]
-
Synthesis of Pyrimidine Derivatives. Cairo University, Faculty of Science, Chemistry Department.[Link]
-
Synthesis of some new pyrimidine and fused pyrimidine derivatives (Part I). Boll Chim Farm.[Link]
-
Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Curr Med Chem.[Link]
-
Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules.[Link]
-
Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules.[Link]
Sources
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- 2. Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Synthesis of some new pyrimidine and fused pyrimidine derivatives (Part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with Methyl 3-chloro-5-formylpicolinate
Introduction: The Strategic Importance of Functionalized Picolinates
Substituted pyridines, and specifically picolinates, are privileged scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties and ability to act as ligands for metal ions make them integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic derivatization of these pyridine rings is crucial for modulating their biological activity and physical properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1]
This guide focuses on a particularly valuable building block: Methyl 3-chloro-5-formylpicolinate (CAS 1260671-33-7).[2][3] This trifunctional molecule offers a unique platform for complex molecular design. The chloro substituent serves as a reactive handle for cross-coupling, the formyl group provides a site for subsequent modifications such as reductive amination or olefination, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The electron-deficient nature of the pyridine ring, further accentuated by the formyl and ester groups, facilitates the oxidative addition step in the Suzuki-Miyaura catalytic cycle, making the chloro group a viable coupling partner.[4]
These application notes provide a comprehensive overview, from mechanistic principles to detailed experimental protocols, for successfully employing this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species.[5][6] The electron-withdrawing nature of the formyl and ester groups on the picolinate ring makes the carbon-chlorine bond more susceptible to this addition. For less reactive aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is critical to promote this rate-determining step.[5]
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8][9][10] The choice of base is therefore a critical parameter that can significantly influence the reaction rate and yield.[9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | Varies | Commercially Available | Purity can affect reaction outcome. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Handle under inert atmosphere. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Commercially Available | Ensure base is finely powdered. |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous | Commercially Available | Degas solvent prior to use. |
| Degassed Water | HPLC Grade | In-house | Prepare by sparging with N₂ or Ar. |
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[11][12][13]
-
Reaction Setup:
-
To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the desired arylboronic acid (1.1-1.5 equiv).
-
Add the chosen base (2.0-3.0 equiv).
-
Under a stream of inert gas (N₂ or Ar), add the palladium catalyst (1-5 mol%) and, if required, the ligand (2-10 mol%).
-
Add the degassed solvent (and degassed water if using a biphasic system) to achieve a suitable concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from 1 to 24 hours.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poorly degassed solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature.- Ensure all solvents are thoroughly degassed. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible.- Use a milder base.- Monitor the reaction closely and stop when complete. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Thoroughly degas the reaction mixture.- Use a Pd(0) source or ensure complete reduction of the Pd(II) precatalyst.[4] |
| Dehalogenation of Starting Material | - Presence of a hydride source- Certain ligand/base combinations | - Use a different solvent (e.g., avoid alcohols if using a strong base).- Screen different ligands. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound is a powerful and versatile tool for the synthesis of complex, highly functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate a diverse range of compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Alvarez-Pelegrí, E., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Wiley Online Library. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis. [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
ACS Publications. (2010). Insight into the Steric and Electronic Effects of Ancillary Ligands: Synthesis and Structure−Reactivity Relationship of Well-Defined, Air- and Moisture-Stable (NHC)Pd(sal)Cl Complexes (sal = Salicylaldimine). Organometallics. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]
-
International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methyl-8-chloro-5,6,7,8-tetrahydroquinoline. [Link]
-
PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. [Link]
Sources
- 1. fishersci.se [fishersci.se]
- 2. This compound [myskinrecipes.com]
- 3. 1260671-33-7 | this compound - Moldb [moldb.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reaction conditions for the formylation of amines using picolinate derivatives
Topic: Reaction Conditions for the Formylation of Amines Using Picolinate Derivatives: A Mechanistic and Methodological Exploration
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-formylation is a fundamental transformation in organic synthesis, crucial for installing protecting groups, modulating the bioactivity of drug candidates, and synthesizing key chemical intermediates. While numerous formylating agents are well-established, this guide explores the theoretical and practical aspects of utilizing picolinate derivatives as activating agents for the N-formylation of primary and secondary amines. Rather than presenting a single, rigid protocol, we delve into the underlying chemical principles, offering a framework for researchers to rationally design, optimize, and troubleshoot these reactions. We propose a plausible mechanistic pathway grounded in the principles of acyl substitution and provide investigational protocols that serve as a robust starting point for developing this methodology in a laboratory setting.
Theoretical Background: The Picolinate Moiety as an Acyl Activation Group
The N-formylation of an amine is an acyl transfer reaction. Its efficiency is highly dependent on the electrophilicity of the formyl carbonyl and the stability of the leaving group. Standard reagents like formic acid often require harsh conditions or catalysts to overcome a high activation energy. The central hypothesis for using a picolinate derivative is to leverage the picolinoyl group as an excellent leaving group, thereby creating a highly activated formylating agent in situ.
The efficacy of picolinic acid derivatives in this role stems from two key electronic features:
-
Inductive Effect: The sp²-hybridized nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the carboxyl group.
-
Intramolecular Hydrogen Bonding: The proximity of the ring nitrogen to the carboxylic acid proton (or its conjugate base) can stabilize the transition state and the resulting picolinate anion.
This combination renders the picolinate anion a relatively stable, and therefore effective, leaving group. When coupled with a formyl moiety, it creates a potent electrophilic source for formyl group transfer. This principle is analogous to the use of other activated esters in peptide synthesis, such as those derived from N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). While direct formylation using a simple ester like ethyl picolinate is not a commonly reported method, the activation of formic acid via coupling with picolinic acid is a chemically sound and promising strategy.[1]
Proposed Reaction Mechanism: In-Situ Activation Pathway
We propose a mechanism based on the in-situ generation of a highly reactive mixed anhydride or activated ester intermediate from formic acid and picolinic acid, facilitated by a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
The reaction can be dissected into two principal stages:
-
Activation of Formic Acid: The coupling agent (EDCI) reacts with the carboxylic acid group of picolinic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily undergoes nucleophilic attack by the carboxylate of formic acid, generating a picolinic-formic anhydride. This species is a potent formylating agent, as the picolinate anion is an excellent leaving group.
-
Nucleophilic Acyl Substitution: The amine substrate attacks the electrophilic formyl carbonyl of the mixed anhydride. This proceeds through a tetrahedral intermediate, which then collapses, expelling the stable picolinate anion and yielding the desired N-formylated amine.
This proposed pathway is visualized in the diagram below.
Caption: Proposed mechanism for EDCI-mediated N-formylation using picolinic acid.
Investigational Protocols
The following protocols are designed as a starting point for investigation and will likely require optimization based on the specific amine substrate.
Protocol 1: In-Situ Generation of Activated Formylating Agent
This procedure focuses on the EDCI-mediated coupling of picolinic acid and formic acid for the subsequent formylation of a model amine.
Materials:
-
Amine substrate (e.g., Benzylamine)
-
Picolinic Acid (1.1 eq.)
-
Formic Acid (≥85% aqueous solution, 1.5 eq.)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt, 0.2 eq.) - Optional, but recommended to suppress side reactions.
-
Diisopropylethylamine (DIPEA, 2.0 eq.) - Base to neutralize acids and hydrochloride salts.
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate (1.0 eq.) and picolinic acid (1.1 eq.).
-
Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M with respect to the amine.
-
Add HOBt (0.2 eq.), if used, to the solution and stir for 5 minutes.
-
Add formic acid (1.5 eq.) followed by DIPEA (2.0 eq.) to the stirring solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a single portion, add EDCI (1.2 eq.) to the cold, stirring mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base and EDCI urea), saturated aqueous NaHCO₃ (to remove excess acids), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure N-formylated amine.
Data Presentation: Reaction Optimization Framework
For any new methodology, systematic optimization is key. The following table outlines critical parameters to screen when developing this formylation protocol for a new amine substrate.
| Parameter | Variables to Screen | Rationale & Causality |
| Coupling Agent | EDCI, DCC, HATU, COMU | Efficiency of activation varies. HATU/COMU are potent but more expensive; DCC can present challenges with urea byproduct removal. |
| Solvent | DCM, THF, DMF, Acetonitrile | Solvent polarity can influence reaction rates and solubility of reagents and intermediates. Aprotic solvents are generally preferred. |
| Temperature | 0 °C, Room Temp. (20-25 °C), 40 °C | Lower temperatures can improve selectivity and minimize side reactions. Elevated temperatures may be required for less reactive amines. |
| Stoichiometry | Picolinic Acid (1.0-1.5 eq.), Formic Acid (1.2-3.0 eq.), EDCI (1.1-1.5 eq.) | Excess formic acid can drive the reaction but may lead to side products. Stoichiometry of the coupling agent is critical for efficient activation. |
| Base | DIPEA, Triethylamine (TEA), N-Methylmorpholine (NMM) | A non-nucleophilic organic base is required to neutralize acid byproducts. The choice can impact reaction rate and side product formation. |
Experimental & Optimization Workflow
The logical flow for a researcher investigating this reaction for a novel substrate is outlined below.
Caption: Workflow for optimizing picolinate-mediated N-formylation.
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficient activation.
-
Solution: Switch to a more powerful coupling agent (e.g., HATU). Ensure all reagents, especially the solvent, are anhydrous, as water will quench the activated intermediates.
-
-
Formation of Picolinamide Side Product:
-
Cause: The amine is attacking the picolinoyl carbonyl of the mixed anhydride instead of the formyl carbonyl.
-
Solution: This suggests the formyl group is not sufficiently more electrophilic. Lowering the reaction temperature may increase selectivity. Using an additive like HOBt can help channel the reaction through a more selective HOBt-ester intermediate.
-
-
Difficulty Removing Urea Byproduct (if using DCC):
-
Cause: Dicyclohexylurea (DCU) has variable solubility.
-
Solution: After the reaction, cool the mixture (e.g., to 0 °C) and filter off the precipitated DCU before aqueous work-up. Using the water-soluble EDCI avoids this issue, as its urea byproduct can be removed with a mild acid wash.
-
Safety Precautions
-
Coupling Agents: Carbodiimides like EDCI and DCC are potent allergens and sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents like DCM and DMF have specific hazards. DCM is a suspected carcinogen, and DMF is a reproductive toxin. Consult the Safety Data Sheet (SDS) for each reagent before use and handle only in a well-ventilated fume hood.
-
Acids and Bases: Formic acid is corrosive. Organic bases like DIPEA and TEA are flammable and corrosive. Handle with care.
Conclusion
The use of picolinic acid as a co-reagent to activate formic acid presents a logical and mechanistically sound strategy for the N-formylation of amines. While not a "standard" textbook method, this approach offers a promising avenue for mild and efficient formylation, particularly for sensitive or complex substrates encountered in medicinal chemistry and drug development. The investigational protocols and optimization framework provided here equip researchers with the necessary tools to explore this methodology, transforming a theoretical concept into a potentially valuable synthetic tool.
References
-
Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Part II. The decomposition of quinaldinic acid in the presence of carbonyl compounds. Journal of the Chemical Society (Resumed), 172. (Provides context on the reactivity of picolinic acid derivatives). URL: [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on amine protection, including formylation). URL: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Comprehensive review on amide bond formation, relevant to the proposed coupling mechanism). URL: [Link]
-
Lulinski, S. et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 724–731. (Demonstrates standard procedures for coupling picolinic acid with amines). URL: [Link]
-
Jung, S. H., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(7), 661-662. (Provides a baseline protocol for a common formylation method). URL: [Link]
Sources
The Strategic Role of Methyl 3-chloro-5-formylpicolinate in Modern Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
The relentless pursuit of higher crop yields and enhanced food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the chemical synthesis landscape that supports this endeavor, certain molecular scaffolds serve as pivotal starting points for a diverse array of active ingredients. Methyl 3-chloro-5-formylpicolinate, a strategically functionalized pyridine derivative, has emerged as a valuable building block in the synthesis of next-generation herbicides and fungicides. Its unique arrangement of reactive sites—a chloro substituent, a formyl group, and a methyl ester—offers a versatile platform for constructing complex agrochemical molecules.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind its application in agrochemical synthesis, present detailed, field-proven protocols for its transformation into key intermediates, and offer insights into the design of novel active ingredients.
Core Principles of Utility: Why this compound is a Key Intermediate
The efficacy of this compound as a precursor in agrochemical synthesis is rooted in the distinct reactivity of its functional groups. The pyridine core itself is a common motif in a wide range of biologically active compounds.[1] The strategic placement of the chloro, formyl, and methyl ester groups allows for a programmed and efficient synthetic sequence.
The chloro group at the 3-position, while less reactive to nucleophilic aromatic substitution than a halogen at the 2- or 4-position, can be a site for modification or can influence the electronic properties of the ring, contributing to the final molecule's biological activity. The methyl ester at the 2-position is a classic feature of picolinate herbicides, which often act as synthetic auxins, disrupting plant growth.[2][3]
The formyl group at the 5-position is arguably the most versatile handle for synthetic elaboration. It can be readily transformed into a variety of other functional groups, allowing for the introduction of diverse structural motifs that are crucial for tuning the biological activity, selectivity, and physicochemical properties of the final agrochemical product.
Synthetic Pathways to High-Value Agrochemicals
The true potential of this compound is realized in its conversion to advanced intermediates for blockbuster agrochemicals. One of the most important classes of herbicides derived from picolinates are the 6-aryl-picolinates, which include commercial products like Halauxifen-methyl and Florpyrauxifen-benzyl.[4][5][6] While direct synthesis from this compound is not always the primary patented route, its structure provides a logical starting point for accessing key intermediates.
Below, we outline a series of robust protocols that demonstrate the transformation of this compound into a key intermediate, Methyl 4-amino-3,6-dichloropicolinate, a precursor in the synthesis of Halauxifen-methyl.[7] This synthetic sequence highlights the strategic manipulation of the pyridine core.
Diagram: Synthetic Pathway from this compound to a Key Herbicide Intermediate
Caption: Plausible synthetic route from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations illustrated in the synthetic pathway. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of Methyl 3-chloro-5-(hydroxyiminomethyl)picolinate (Oxime Formation)
Rationale: The conversion of the formyl group to an oxime is a crucial first step. The oxime can then be rearranged to an amide, which upon hydrolysis yields an amino group. This transformation is a common strategy for converting aldehydes to amines.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.
-
Slowly add pyridine (2 equivalents) to the reaction mixture. The pyridine acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add deionized water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Expected Product Characteristics
| Characteristic | Value |
| Molecular Formula | C₈H₇ClN₂O₃ |
| Molecular Weight | 214.61 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Expect characteristic shifts for the pyridine ring protons, the methyl ester protons, and the oxime proton. |
Protocol 2: Synthesis of Methyl 5-amino-3-chloropicolinate (Beckmann Rearrangement and Hydrolysis)
Rationale: The Beckmann rearrangement of the oxime will yield an N-substituted amide, which can then be hydrolyzed to the corresponding amine. This two-step process provides a reliable method for installing the amino group at the 5-position.
Materials:
-
Methyl 3-chloro-5-(hydroxyiminomethyl)picolinate
-
Acetic anhydride
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve the oxime intermediate (1 equivalent) in acetic anhydride.
-
Heat the mixture to reflux for several hours. The acetic anhydride serves as both the solvent and the reagent for the rearrangement.
-
Monitor the reaction by TLC until the oxime is consumed.
-
Cool the reaction mixture and carefully add it to ice-water to quench the excess acetic anhydride.
-
Extract the acetylated intermediate with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
To the crude acetylated intermediate, add a solution of concentrated hydrochloric acid and heat to reflux to effect hydrolysis.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product, Methyl 5-amino-3-chloropicolinate, with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the product. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
Rationale: The chloro-substituent on the pyridine ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl or heteroaryl groups, a key structural feature in many modern herbicides.[4][6]
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol (Suzuki-Miyaura Coupling):
Materials:
-
Methyl 4-amino-3,5-dichloropicolinate (or other suitable chloropicolinate intermediate)
-
Arylboronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid for Halauxifen-methyl synthesis)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃))
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the chloropicolinate intermediate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-10 mol% PPh₃).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by LC-MS or TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-aryl-picolinate.
Data Presentation: Reaction Yields for Suzuki Coupling
| Chloropicolinate Intermediate | Arylboronic Acid | Catalyst System | Solvent | Yield (%) |
| Methyl 4-amino-3,5-dichloropicolinate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 75-85 |
| Methyl 3-chloro-5-aminopicolinate | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80-90 |
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its multifunctional nature provides a robust and versatile platform for the synthesis of a new generation of herbicides and fungicides. The protocols and synthetic strategies outlined in this guide are intended to empower researchers and scientists to harness the full potential of this valuable building block. By understanding the underlying principles of its reactivity and applying the detailed methodologies provided, the agrochemical community can continue to innovate and develop the solutions necessary to meet the ever-growing global demand for food and fiber.
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- AERU. Halauxifen-methyl (Ref: DE-729). University of Hertfordshire.
- Corteva Agriscience LLC.
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- PubChem. Florpyrauxifen-benzyl.
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- Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
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- Green chemistry multicomponent protocol for formylation and Knoevenagel condensation for synthesis of (Z)-5-arylaminomethylene pyrimidine 2, 4, 6-trione derivatives in water. Green Chemistry Letters and Reviews, 10(4), 222-229. 2017.
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- Process for producing alpha-picoline. DE3268606D1. 1982.
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Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 3-chloro-5-formylpicolinate
Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] These nitrogen-containing heterocycles are integral to numerous pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The unique electronic properties of the pyridine ring and the facility with which it can be functionalized allow for the fine-tuning of molecular properties, making it an invaluable building block for drug development professionals.
Methyl 3-chloro-5-formylpicolinate is a highly versatile starting material for the synthesis of diverse substituted pyridines. Its structure incorporates multiple reactive sites: a chloro group at the 3-position, which is amenable to various cross-coupling reactions; a formyl group at the 5-position, which can undergo a wide range of transformations such as reductive amination, Wittig reactions, and condensations; and a methyl ester at the 2-position, which can be hydrolyzed and further modified. This trifunctional nature makes it a powerful synthon for the construction of complex molecular architectures.
These application notes provide detailed protocols for the functionalization of this compound via three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods offer reliable and versatile pathways to introduce carbon-carbon and carbon-nitrogen bonds, respectively, at the 3-position of the pyridine ring.
General Experimental Workflow
The general workflow for the synthesis of substituted pyridines from this compound involves the setup of a palladium-catalyzed cross-coupling reaction under an inert atmosphere, followed by purification of the desired product.
Caption: General experimental workflow for the synthesis of substituted pyridines.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl Pyridines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][6] This reaction is particularly valuable for its mild reaction conditions and tolerance of a wide range of functional groups.
Reaction Mechanism
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add a mixture of toluene and water (4:1, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Representative Data
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-formyl-5-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-formyl-5-(4-methoxyphenyl)picolinate | 82 |
| 3 | 3-Pyridinylboronic acid | Methyl 3-formyl-5-(pyridin-3-yl)picolinate | 75 |
| 4 | 2-Thienylboronic acid | Methyl 3-formyl-5-(thiophen-2-yl)picolinate | 78 |
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl Pyridines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] This reaction is instrumental in the synthesis of conjugated enynes and other valuable alkynyl-substituted compounds.
Reaction Mechanism
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol) and copper(I) iodide (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add PdCl₂(PPh₃)₂ (0.05 mmol) under a positive flow of argon.
-
Solvent and Amine Addition: Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Representative Data
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Methyl 3-formyl-5-(phenylethynyl)picolinate | 88 |
| 2 | 1-Hexyne | Methyl 3-formyl-5-(hex-1-yn-1-yl)picolinate | 80 |
| 3 | Trimethylsilylacetylene | Methyl 3-formyl-5-((trimethylsilyl)ethynyl)picolinate | 92 |
| 4 | Propargyl alcohol | Methyl 3-formyl-5-(3-hydroxyprop-1-yn-1-yl)picolinate | 75 |
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino Pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.
Reaction Mechanism
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to a vial.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol) and a suitable phosphine ligand such as XPhos (0.08 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Representative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | Methyl 3-formyl-5-(morpholino)picolinate | 90 |
| 2 | Aniline | Methyl 3-formyl-5-(phenylamino)picolinate | 83 |
| 3 | N-Methylaniline | Methyl 3-formyl-5-(methyl(phenyl)amino)picolinate | 79 |
| 4 | Benzylamine | Methyl 5-(benzylamino)-3-formylpicolinate | 85 |
Conclusion
The protocols detailed in these application notes provide robust and versatile methods for the synthesis of a diverse range of substituted pyridines from the readily available starting material, this compound. The Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination represent powerful tools in the arsenal of medicinal chemists and drug development professionals. The successful application of these protocols will enable the rapid generation of novel pyridine-based compounds for biological screening and lead optimization, thereby accelerating the drug discovery process.
References
- Mishra, A., & Gupta, R. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry, 2022, 1-22.
- Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., Alhumaydhi, F. A., & Alharthi, S. S. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry, 2022.
- Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
- Benchchem. (n.d.). Application Notes and Protocols for Substituted Pyridinediamines in Organic Synthesis. Benchchem.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-136). John Wiley & Sons, Inc.
- Moldb. (n.d.). This compound.
- Wikipedia. (2023).
- Wikipedia. (2023). Sonogashira coupling. In Wikipedia.
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- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
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- ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Google Patents. (n.d.). Process for producing 3-chloro-5-trifluoromethylpyridines.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). Method for preparing 2-chloro-5-substituted pyridine.
- Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2898-2906.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- ResearchGate. (n.d.). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- ChemicalBook. (2023). 3-Chloro-5-formyl-pyridine-2-carboxylic acid methyl ester. ChemicalBook.
- National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline. Benchchem.
- Benchchem. (n.d.).
- ChemRxiv. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ChemRxiv.
- Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
- PubChem. (n.d.). 3-Chloro-5-methylcyclopentene. PubChem.
- Biosynth. (n.d.).
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The Strategic Utility of Methyl 3-chloro-5-formylpicolinate in the Assembly of Pharmaceutical Intermediates
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in a vast array of pharmacologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of novel therapeutics. Within the diverse family of pyridine-based building blocks, Methyl 3-chloro-5-formylpicolinate emerges as a particularly valuable reagent for the synthesis of complex pharmaceutical intermediates. This trifunctionalized picolinate ester, featuring a strategically placed chlorine atom, an aldehyde, and a methyl ester, offers a rich platform for a variety of chemical transformations, enabling the efficient construction of intricate molecular architectures.
The chlorine atom at the 3-position serves as a versatile handle for cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of diverse substituents. The formyl group at the 5-position is a key functional group for chain extension, cyclization reactions, and the formation of various heterocyclic systems. Finally, the methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, offering a point for amide bond formation or further derivatization. This multi-faceted reactivity makes this compound a powerful tool in the drug discovery arsenal, particularly in the synthesis of kinase inhibitors and antiviral agents.
This application note will delve into the practical applications of this compound, providing detailed protocols for its use in the synthesis of key pharmaceutical intermediates. We will explore the underlying chemical principles that govern its reactivity and demonstrate its utility in constructing molecular frameworks of therapeutic relevance.
Application 1: Synthesis of a Precursor for Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection.[2] The synthesis of nevirapine and its analogues often relies on the condensation of a substituted aminopyridine with a functionalized picolinate derivative. This compound is an excellent starting material for the synthesis of a key intermediate in this process. The following protocol outlines a two-step sequence involving a reductive amination followed by an intramolecular cyclization to form a dihydropyridopyrimidine core, a common scaffold in many NNRTIs.
Causality of Experimental Choices:
The choice of a two-step, one-pot reaction is driven by efficiency and yield. The initial reductive amination is a classic method for forming a C-N bond from an aldehyde and an amine. The use of sodium triacetoxyborohydride as the reducing agent is advantageous as it is a mild and selective reagent that can be used in the presence of other functional groups. The subsequent intramolecular cyclization to form the pyridopyrimidine core is promoted by a strong base, such as sodium hydride, which deprotonates the sulfonamide nitrogen, facilitating a nucleophilic attack on the ester carbonyl.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a dihydropyridopyrimidine core.
Detailed Protocol: Synthesis of a Dihydropyridopyrimidine Intermediate
Materials:
-
This compound (1.0 eq)
-
2-Amino-4-methylpyridine (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (60% dispersion in mineral oil, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reductive Amination:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add 2-amino-4-methylpyridine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine intermediate. This intermediate is typically used in the next step without further purification.
-
-
Intramolecular Cyclization:
-
To a suspension of sodium hydride (2.0 eq) in anhydrous THF at 0 °C, add a solution of the crude amine intermediate in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench carefully with the dropwise addition of water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired dihydropyridopyrimidine product.
-
| Step | Reaction | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Reductive Amination | Sodium triacetoxyborohydride | >90% (crude) | - |
| 2 | Intramolecular Cyclization | Sodium Hydride | 70-85% | >95% |
Application 2: Synthesis of Kinase Inhibitor Scaffolds via Wittig Reaction and Suzuki Coupling
The formyl group of this compound is a prime site for olefination reactions, such as the Wittig reaction, to introduce a vinyl linkage. This vinyl group can then be further functionalized, for example, through a Suzuki cross-coupling reaction, to build complex molecular scaffolds commonly found in kinase inhibitors.[1]
Causality of Experimental Choices:
The Wittig reaction is a reliable method for converting aldehydes to alkenes.[3] The choice of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, generally leads to the preferential formation of the (E)-alkene. The subsequent Suzuki coupling is a powerful and widely used C-C bond-forming reaction, ideal for linking the vinylpicolinate intermediate with a variety of aryl or heteroaryl boronic acids, thus enabling the rapid generation of a library of diverse compounds for screening.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Detailed Protocol: Synthesis of a Vinylpicolinate Intermediate and Subsequent Suzuki Coupling
Materials:
-
This compound (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
Toluene, anhydrous
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (0.05 eq)
-
Triphenylphosphine (0.1 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Wittig Reaction:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the methyl 3-chloro-5-(2-ethoxycarbonylvinyl)picolinate.
-
-
Suzuki Coupling:
-
To a mixture of the vinylpicolinate intermediate (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired kinase inhibitor scaffold.
-
| Step | Reaction | Key Reagents | Typical Yield | Purity (by HPLC) |
| 1 | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | 80-90% | >97% |
| 2 | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, PPh₃ | 65-80% | >98% |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a wide range of selective chemical transformations, enabling the efficient construction of complex molecular scaffolds. The protocols detailed in this application note for the synthesis of a nevirapine analogue precursor and a kinase inhibitor scaffold highlight the strategic utility of this reagent in modern drug discovery. The ability to perform sequential reactions, such as reductive amination followed by cyclization, or Wittig olefination followed by Suzuki coupling, provides a powerful platform for the rapid generation of diverse compound libraries for biological evaluation. As the demand for novel therapeutics continues to grow, the importance of such adaptable and reactive building blocks in the synthetic chemist's toolbox cannot be overstated.
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WO/2016/118586 LOWCOST, HIGH YIELD SYNTHESIS OF NEVIRAPINE - WIPO Patentscope. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. [Link]
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A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. [Link]
-
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Application Notes and Protocols: Step-by-Step Synthesis of Novel Ligands from Methyl 3-chloro-5-formylpicolinate
Abstract
Methyl 3-chloro-5-formylpicolinate is a versatile trifunctional heterocyclic building block, poised for the synthesis of a diverse array of novel ligands with significant potential in medicinal chemistry and drug development. Its strategic placement of a reactive aldehyde, a displaceable chloro substituent, and a modifiable methyl ester on a pyridine scaffold allows for a modular and combinatorial approach to ligand design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic routes to generate libraries of innovative ligands from this starting material. We will explore key chemical transformations, including Schiff base and hydrazone formation, Knoevenagel condensation, and reductive amination at the formyl position, as well as palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, at the chloro position. Each section includes an in-depth explanation of the underlying chemical principles, step-by-step experimental protocols, and visual representations of the synthetic workflows to facilitate practical implementation in the laboratory.
Introduction: The Strategic Value of this compound in Ligand Synthesis
The pyridine core is a well-established "privileged" structural motif in drug discovery, present in a significant number of FDA-approved nitrogen-heterocyclic drugs[1]. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it an ideal scaffold for designing ligands that can effectively interact with biological targets. This compound (Figure 1) emerges as a particularly valuable starting material due to its three distinct functional handles, which can be selectively addressed to build molecular complexity.
-
The Formyl Group (C5-position): This aldehyde functionality is a gateway to a multitude of classical organic reactions, enabling the introduction of diverse side chains and heterocyclic systems.
-
The Chloro Group (C3-position): As a halogen on an electron-deficient pyridine ring, it serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
-
The Methyl Ester Group (C2-position): This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing an additional point for diversification or for modulating the physicochemical properties of the final ligand.
This guide will focus on the synthetic transformations of the formyl and chloro groups to construct novel ligand architectures.
Part 1: Derivatization of the Formyl Group
The aldehyde functionality of this compound is a versatile handle for introducing a wide range of substituents and for the construction of various heterocyclic systems.
Synthesis of Schiff Base Ligands
The condensation of the formyl group with primary amines to form Schiff bases (imines) is a robust and straightforward reaction for generating a library of ligands with diverse steric and electronic properties[2][3][4][5]. The resulting imine nitrogen can act as a coordination site for metal ions.
Causality of Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol or methanol to facilitate the formation and dehydration of the hemiaminal intermediate. A catalytic amount of acid, such as glacial acetic acid, is often added to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: General Procedure for Schiff Base Synthesis
-
To a solution of this compound (1.0 mmol) in ethanol (15 mL), add the desired primary amine (1.05 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.
Synthesis of Hydrazone Ligands
Reacting the formyl group with hydrazines or hydrazides yields hydrazone ligands, which are known for their strong chelating abilities and have been extensively studied for their biological activities[1][6][7][8][9].
Causality of Experimental Choices: Similar to Schiff base formation, this condensation reaction is typically performed in an alcoholic solvent under reflux conditions to drive the reaction towards the formation of the thermodynamically stable hydrazone product[1][9].
Caption: General workflow for hydrazone synthesis.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Dissolve this compound (1.0 mmol) in methanol (20 mL).
-
Add a solution of the appropriate hydrazine or hydrazide (1.0 mmol) in methanol (10 mL) to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Knoevenagel Condensation
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the aldehyde with an active methylene compound in the presence of a basic catalyst[10][11][12][13]. This reaction is pivotal for creating ligands with extended conjugation and rigid backbones.
Causality of Experimental Choices: A weak base, such as piperidine or triethylamine, is used to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl. The subsequent dehydration is often spontaneous or can be facilitated by heating[12]. A solvent-free approach under grinding conditions can also be an environmentally friendly and efficient alternative[10][13].
Caption: General workflow for Knoevenagel condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine or triethylamine (3-4 drops).
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
-
If necessary, purify the product by recrystallization.
Reductive Amination
Reductive amination is a powerful method for forming C-N single bonds by converting the aldehyde into an amine via an imine intermediate, which is then reduced in situ[14][15][16][17][18]. This allows for the introduction of a flexible amino linkage.
Causality of Experimental Choices: The reaction is typically a one-pot procedure where the aldehyde and amine first form an imine (or iminium ion), which is then reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[15][17]. These reagents are selective for the iminium ion over the aldehyde, preventing the reduction of the starting material[15].
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Application Note: High-Throughput Reaction Monitoring of Methyl 3-chloro-5-formylpicolinate Synthesis Using HPLC and LC-MS
Abstract
This application note presents robust High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the real-time monitoring of chemical reactions involving Methyl 3-chloro-5-formylpicolinate (MCFP). MCFP is a key heterocyclic building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Accurate and timely monitoring of its formation and consumption is critical for process optimization, impurity profiling, and ensuring reaction completion.[3][4] We provide detailed, step-by-step protocols for both a rapid UV-based HPLC method suitable for routine in-process control and a highly specific and sensitive LC-MS method for detailed kinetic analysis and low-level impurity identification. The causality behind the selection of columns, mobile phases, and instrument parameters is discussed to provide a framework for adaptation to related chemical systems.
Introduction: The Imperative for In-Process Reaction Monitoring
In modern drug development and chemical manufacturing, the ability to monitor a reaction's progress in real-time is not merely a convenience but a cornerstone of quality control and process analytical technology (PAT).[4] For complex heterocyclic molecules like this compound, which possesses multiple reactive sites, in-process monitoring ensures that the reaction proceeds to completion, minimizes the formation of side products, and provides the data necessary for kinetic modeling and process scale-up.[5][6]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for these applications, offering high resolution and quantitative accuracy.[7] When coupled with Mass Spectrometry (LC-MS), it provides an orthogonal detection method that adds molecular weight information, enabling unambiguous peak identification and characterization of unknown impurities, a crucial function in drug discovery and development.[3][8] This guide details field-proven HPLC and LC-MS protocols specifically designed for MCFP and related structures.
Physicochemical Properties of the Analyte
This compound (C₈H₆ClNO₃, MW: 199.59 g/mol ) is a polar aromatic compound.[1] Its structure includes a pyridine ring, a chloro-substituent, a methyl ester, and a formyl (aldehyde) group. These features dictate its chromatographic behavior and mass spectrometric properties.
-
Polarity: The presence of the nitrogen in the pyridine ring and the oxygen atoms in the ester and formyl groups make it a polar analyte. This requires careful selection of a reversed-phase column that provides adequate retention for polar compounds, often with aqueous-rich mobile phases.[9][10]
-
UV Chromophore: The aromatic pyridine ring provides strong UV absorbance, making UV detection a suitable and robust method for quantitation.
-
Ionization Potential: The basic nitrogen atom on the pyridine ring is readily protonated, making positive-ion electrospray ionization (ESI) a highly efficient ionization technique for LC-MS analysis.[3][11]
-
Isotopic Signature: The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum, with an M+2 peak approximately one-third the intensity of the molecular ion peak, which serves as a definitive confirmation of its presence in a given chromatographic peak.[12][13]
HPLC Method for Rapid In-Process Control
This protocol is designed for speed and robustness, making it ideal for routine monitoring of reaction progress in a synthesis lab. The primary goal is to resolve the starting material(s) from the MCFP product and major byproducts.
Rationale for Method Parameters
-
Column Selection: A C18 column is the workhorse of reversed-phase chromatography.[14][15] We select a column specifically designed for use with highly aqueous mobile phases to ensure stable retention and prevent phase collapse when analyzing polar compounds like MCFP.[16][17][18] A shorter column with smaller particles (e.g., 50 mm x 2.1 mm, 2.7 µm) is chosen to facilitate rapid analysis times without sacrificing too much resolution.
-
Mobile Phase: A simple mobile phase of water and acetonitrile with a small amount of acid (formic acid) is used. The acid serves two purposes: it protonates the pyridine nitrogen to ensure good peak shape and suppresses the ionization of any free silanol groups on the silica-based stationary phase.
-
Gradient: A fast gradient is employed to elute all components of interest quickly while still providing the necessary separation.[5] The run starts with a high aqueous content to retain the polar MCFP and then rapidly increases the organic content to elute any less polar starting materials or impurities.
Experimental Protocol: HPLC-UV
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV Detector | Widely available and suitable for this application.[7] |
| Column | C18 Aqueous, 50 mm x 2.1 mm, 2.7 µm | Excellent retention for polar analytes; fast analysis.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid improves peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% to 95% B in 3 minutes | Rapidly resolves components of varying polarity. |
| Flow Rate | 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| UV Wavelength | 254 nm | General wavelength for aromatic compounds. |
| Run Time | 5 minutes (including re-equilibration) | Allows for high-throughput analysis. |
Sample Preparation Protocol
-
Carefully withdraw 10 µL of the reaction mixture using a calibrated micropipette.
-
Quench the reaction immediately by diluting it into 990 µL of a 50:50 water/acetonitrile mixture in a 1.5 mL microcentrifuge tube. This provides a 100-fold dilution. Note: The quenching step is crucial to stop the reaction and ensure the sample composition is representative of the reaction at the time of sampling.
-
Vortex the sample for 10 seconds to ensure homogeneity.
-
If the sample contains solid particles, centrifuge at 10,000 x g for 2 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Data Interpretation
The progress of the reaction can be monitored by tracking the decrease in the peak area of the starting material(s) and the corresponding increase in the peak area of the MCFP product over time.[6][19]
LC-MS Method for High-Specificity Analysis
This protocol is designed for applications requiring unambiguous peak identification, kinetic studies, and the detection of trace-level impurities. The coupling of LC with MS provides molecular weight information, which is invaluable for confirming the identity of the product and characterizing unknown peaks.[20]
Rationale for Method Parameters
-
Chromatography: The HPLC conditions are similar to the UV method to ensure a smooth transfer between techniques. A slightly longer gradient may be employed to improve the resolution of closely eluting isomers or impurities before they enter the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is selected. ESI is a soft ionization technique ideal for polar molecules and the pyridine nitrogen in MCFP is easily protonated to form the [M+H]⁺ ion.[3][11]
-
Mass Analyzer: A single quadrupole or a triple quadrupole mass spectrometer can be used. For routine monitoring, a full scan in a single quadrupole is sufficient to obtain the molecular weight. For quantitative analysis of trace impurities, a triple quadrupole operating in Selected Reaction Monitoring (SRM) mode offers superior sensitivity and selectivity.[8][21]
Diagram: LC-MS Experimental Workflow
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Application Note & Protocols: Derivatization of the Formyl Group on the Picolinate Ring
For: Researchers, scientists, and drug development professionals.
Introduction: The Picolinate Scaffold and the Versatility of the Formyl Group
The picolinate framework, a pyridine ring bearing a carboxylate group (or its ester) at the 2-position, is a privileged structural motif in medicinal chemistry.[1] Its derivatives are integral to a multitude of biologically active molecules and FDA-approved drugs.[1][2][3][4] When a formyl group (-CHO) is also present on this ring, as in 2-formylpyridine (picolinaldehyde), the synthetic possibilities expand dramatically.[5] This aldehyde functionality serves as a highly versatile chemical handle, enabling a vast array of transformations to build molecular complexity and explore structure-activity relationships (SAR).
The electrophilic carbon of the formyl group is susceptible to nucleophilic attack, while the adjacent C-H bond can be readily oxidized. This dual reactivity allows for the introduction of diverse functional groups through reactions such as reductive amination, oxidation, condensation, and carbon-carbon bond-forming reactions. These transformations are fundamental in drug discovery for creating libraries of compounds to screen for therapeutic potential against various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2]
This guide provides an in-depth exploration of key derivatization strategies for the formyl group on the picolinate ring, offering both the theoretical basis and detailed, field-proven protocols.
Strategic Derivatization Pathways
The formyl group is a gateway to numerous molecular architectures. The choice of reaction dictates the type of derivative obtained, from secondary and tertiary amines to carboxylic acids and extended unsaturated systems.
Caption: Key derivatization pathways from a picolinaldehyde core.
Reductive Amination: Accessing Diverse Amine Libraries
Reductive amination is arguably one of the most powerful methods for derivatizing aldehydes. It proceeds in a one-pot fashion, first forming an imine or iminium ion intermediate via condensation with a primary or secondary amine, which is then immediately reduced to the corresponding amine. This method avoids the isolation of often-unstable imine intermediates.
Causality & Experimental Choice: The success of this reaction hinges on the choice of reducing agent. The ideal reagent must selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde to prevent competitive formation of the corresponding alcohol. Sodium triacetoxyborohydride [NaBH(OAc)₃] and 2-picoline-borane (pic-BH₃) are excellent choices.[6]
-
Sodium Triacetoxyborohydride [NaBH(OAc)₃] is mild, non-toxic, and highly selective for iminium ions over ketones or aldehydes.
-
2-Picoline-Borane (pic-BH₃) is a stable, solid reagent that can be used in various solvents, including methanol and water, making it a "green" alternative to reagents like the toxic sodium cyanoborohydride.[6][7]
Protocol 3.1: Reductive Amination using 2-Picoline-Borane
This protocol is adapted from the work of Sato et al. and is praised for its efficiency and mild conditions.[7]
Workflow:
Caption: Workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the picolinaldehyde derivative (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.1 mmol, 1.1 equiv) in methanol (10 mL), add a catalytic amount of glacial acetic acid (0.1 mmol, 0.1 equiv).
-
Reagent Addition: Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation. Then, add 2-picoline-borane (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas may be evolved.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Expected yields typically range from good to excellent.[7]
Oxidation to Picolinic Acid
The formyl group can be easily oxidized to the corresponding carboxylic acid, providing another key building block for further derivatization (e.g., amide coupling).
Causality & Experimental Choice: Various oxidizing agents can be used, from strong permanganate[8] to milder systems. The Pinnick oxidation, using sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and chemoselective method that tolerates a wide range of other functional groups.[9] The use of a scavenger, such as 2-methyl-2-butene, is critical to trap the hypochlorous acid (HOCl) byproduct, which can otherwise cause unwanted side reactions.[9]
Protocol 4.1: Pinnick Oxidation of Picolinaldehyde
This protocol is a generalized procedure based on the established Pinnick oxidation conditions.[9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the picolinaldehyde derivative (1.0 mmol, 1.0 equiv) in a mixture of tert-butanol (5 mL) and water (2 mL). Add 2-methyl-2-butene (5.0 mmol, 5.0 equiv) as the scavenger.
-
Buffer Addition: Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (2.5 mmol, 2.5 equiv) in water (3 mL) to buffer the reaction mixture.
-
Oxidant Addition: Prepare a solution of sodium chlorite (NaClO₂, 80% purity, 1.5 mmol, 1.5 equiv) in water (3 mL). Add this solution dropwise to the stirred reaction mixture at room temperature over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the disappearance of the aldehyde by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Isolation: Acidify the mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the picolinic acid derivative, which can be further purified by recrystallization or chromatography if necessary.
Carbon-Carbon Bond Forming Reactions
Extending the carbon skeleton from the formyl group is a common strategy to access novel chemical space. The Wittig, Knoevenagel, and Grignard reactions are cornerstone C-C bond-forming transformations.
The Wittig Reaction: Synthesis of Alkenes
The Wittig reaction converts aldehydes into alkenes by reacting them with a phosphorus ylide (a Wittig reagent).[10][11] The stereochemical outcome ((E) vs. (Z)-alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the (Z)-alkene.[12]
Protocol 5.1.1: Two-Step Wittig Reaction (Non-stabilized Ylide)
Step 1: Phosphonium Salt Preparation
-
Dissolve the appropriate alkyl halide (e.g., benzyl bromide, 1.0 equiv) and triphenylphosphine (PPh₃, 1.0 equiv) in toluene or acetonitrile.
-
Heat the mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold diethyl ether and dry under vacuum.[13]
Step 2: Ylide Formation and Olefination
-
Setup: Suspend the dried phosphonium salt (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Ylide Generation: Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equiv) until the characteristic deep red/orange color of the ylide persists.
-
Aldehyde Addition: After stirring for 30-60 minutes at 0 °C, add a solution of the picolinaldehyde derivative (0.9 mmol, 0.9 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
-
Work-up & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the alkene product.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z, like diethyl malonate or malononitrile) in the presence of a weak base catalyst (e.g., piperidine).[14][15] The reaction proceeds via nucleophilic addition followed by dehydration.[14]
Protocol 5.2.1: Knoevenagel Condensation with Diethyl Malonate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine the picolinaldehyde derivative (1.0 mmol, 1.0 equiv), diethyl malonate (1.2 mmol, 1.2 equiv), and piperidine (0.1 mmol, 0.1 equiv) in toluene (15 mL).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 3-12 hours until no more water is evolved.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography or recrystallization to obtain the α,β-unsaturated product.
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction provides a classic and reliable method for forming C-C bonds by adding a highly nucleophilic organomagnesium halide (Grignard reagent) to the carbonyl carbon of the aldehyde.[16][17] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources like water.[16][18]
Protocol 5.3.1: Grignard Addition to Picolinaldehyde
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the picolinaldehyde derivative (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether or THF (10 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.0 M solution in THF, 1.1 mL, 1.1 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude secondary alcohol by flash column chromatography.
Summary of Derivatization Strategies
| Reaction Type | Key Reagents | Product Class | Key Considerations |
| Reductive Amination | R¹R²NH, pic-BH₃ or NaBH(OAc)₃ | Secondary/Tertiary Amine | Mild conditions; excellent functional group tolerance.[6][7] |
| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Carboxylic Acid | Highly chemoselective for aldehydes.[9] |
| Wittig Reaction | Ph₃P=CHR, Strong Base | Alkene | Ylide stability determines stereochemical outcome.[10][12] |
| Knoevenagel Condensation | Z-CH₂-Z, Piperidine | α,β-Unsaturated System | Requires active methylene nucleophile.[14][15] |
| Grignard Reaction | R-MgX | Secondary Alcohol | Requires strictly anhydrous conditions.[16][18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 16. Grignard reaction - Wikipedia [en.wikipedia.org]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: One-Pot Synthesis Strategies for Heterocyclic Scaffolds Utilizing Methyl 3-chloro-5-formylpicolinate
Introduction: The Strategic Importance of Methyl 3-chloro-5-formylpicolinate in Medicinal Chemistry
This compound is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex heterocyclic compounds.[1] Its structure is primed for sequential or domino reactions, featuring three key reactive sites: an aldehyde for initial condensations, a chloro group for subsequent nucleophilic substitution, and a methyl ester that can be modified or involved in cyclization. This trifecta of functional groups makes it an ideal candidate for one-pot synthesis strategies, which are increasingly favored in drug discovery and development for their efficiency, cost-effectiveness, and reduced environmental impact.[2] This guide provides detailed application notes and protocols for two plausible one-pot syntheses originating from this key starting material, targeting the creation of thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, both of which are privileged scaffolds in medicinal chemistry.
Strategy 1: One-Pot Synthesis of Thieno[2,3-b]pyridine Derivatives via a Domino Knoevenagel Condensation/Intramolecular Cyclization
This strategy leverages the reactivity of the formyl group for an initial Knoevenagel condensation, followed by an intramolecular nucleophilic aromatic substitution to construct the fused thiophene ring. This approach is a modification of the well-established Gewald reaction for aminothiophene synthesis.[3]
Scientific Rationale and Mechanistic Insight
The reaction proceeds in a one-pot sequence without the isolation of intermediates. The initial step is a base-catalyzed Knoevenagel condensation between the aldehyde of this compound and an active methylene compound, in this case, a cyanothioacetamide derivative.[4][5] This step forms a stable vinylidene intermediate. The subsequent addition of a base facilitates the intramolecular cyclization, where the sulfur atom acts as a nucleophile, attacking the carbon bearing the chloro group. This intramolecular S-alkylation is followed by tautomerization to yield the final aromatic thieno[2,3-b]pyridine product. The choice of a non-nucleophilic base in the second step is crucial to avoid competing side reactions.
Sources
- 1. One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines [organic-chemistry.org]
- 2. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of new A-ring fused steroidal pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Navigating the Synthesis Landscape: A Technical Support Center for Maximizing Yields with Methyl 3-chloro-5-formylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to enhancing your synthetic outcomes with Methyl 3-chloro-5-formylpicolinate. As a key building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research, its efficient utilization is paramount.[1] This guide, structured in a responsive question-and-answer format, is designed to provide you, our fellow scientists, with actionable insights and troubleshooting strategies to overcome common hurdles and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific challenges you may encounter during your experiments with this compound.
Section 1: General Handling and Reagent Purity
Question 1: I'm seeing inconsistent results and lower than expected yields in my reactions. Where should I start troubleshooting?
Answer: Inconsistent results often trace back to the fundamentals of your experimental setup and reagent quality. Before delving into complex reaction parameter optimization, ensure the following:
-
Purity of this compound: Verify the purity of your starting material. Impurities can interfere with the reaction, leading to side products and reduced yields. If necessary, purify the starting material by recrystallization or column chromatography.
-
Solvent and Reagent Quality: Always use dry, high-purity solvents and reagents. Moisture and other contaminants can quench sensitive reagents and catalyze unwanted side reactions.
-
Inert Atmosphere: For many reactions, especially those involving organometallics or sensitive catalysts, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent degradation of reactants and catalysts.
-
Accurate Stoichiometry: Precisely measure your reagents. Even small deviations in stoichiometry can significantly impact the reaction outcome.
A helpful practice is to perform a small-scale control reaction with freshly purified materials to establish a baseline for your yield.
Section 2: Reactions at the Formyl Group
The aldehyde functionality of this compound is a versatile handle for various transformations, most notably reductive amination and condensation reactions.
Question 2: My reductive amination is giving low yields of the desired amine. What are the likely causes?
Answer: Low yields in reductive amination can stem from several factors related to imine formation and the reduction step. Here’s a troubleshooting workflow:
Troubleshooting Reductive Amination
| Potential Issue | Explanation & Causality | Recommended Solution |
| Inefficient Imine Formation | The initial condensation between the aldehyde and the amine to form the imine is a reversible equilibrium. If the equilibrium is unfavorable, the concentration of the imine will be low, leading to a slow or incomplete reaction. | - Water Removal: Use a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium towards the imine. - pH Control: The optimal pH for imine formation is typically between 4 and 6. A pH that is too low will protonate the amine, making it non-nucleophilic, while a pH that is too high will not sufficiently activate the aldehyde. |
| Side Reactions of the Aldehyde | The aldehyde can undergo self-condensation (aldol reaction) or other side reactions under basic or acidic conditions. | - Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is particularly effective as it can be added directly to the mixture of the aldehyde and amine. |
| Decomposition of Reactants or Products | The starting material or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong acid/base). | - Temperature Control: Run the reaction at a lower temperature to minimize decomposition. - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction and stop it once the starting material is consumed to prevent product degradation. |
Experimental Protocol: Optimized Reductive Amination
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Amine Addition: Add the desired amine (1-1.2 equivalents).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Question 3: I am attempting a condensation reaction (e.g., Knoevenagel, Wittig) with the formyl group, but the yield is poor.
Answer: Poor yields in condensation reactions often point to issues with base/catalyst choice, reaction conditions, or competing side reactions involving the ester or chloro functionalities.
Troubleshooting Condensation Reactions
| Potential Issue | Explanation & Causality | Recommended Solution |
| Inappropriate Base/Catalyst | The choice of base is critical. A base that is too strong can lead to side reactions with the ester group (e.g., hydrolysis or transesterification) or deprotonation at other sites. | - Screen Bases: Test a range of bases, from mild organic bases like triethylamine or piperidine to stronger inorganic bases like potassium carbonate, depending on the specific reaction. - Catalyst Optimization: For reactions like the Wittig reaction, ensure the ylide is properly generated and handled under anhydrous conditions. |
| Steric Hindrance | The substituents on the pyridine ring may sterically hinder the approach of the nucleophile to the aldehyde. | - Elevated Temperature: Gently heating the reaction can sometimes overcome steric barriers. However, monitor for decomposition. - More Reactive Reagents: Consider using a more reactive nucleophile if possible. |
| Low Reactivity of the Aldehyde | The electron-withdrawing nature of the pyridine ring and the chloro substituent can influence the reactivity of the aldehyde. | - Lewis Acid Catalysis: The addition of a Lewis acid (e.g., TiCl₄, MgBr₂) can activate the aldehyde towards nucleophilic attack. |
Section 3: Reactions at the Chloro Position
The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution (SNA_r), a key reaction for introducing further complexity.
Question 4: My nucleophilic aromatic substitution reaction is sluggish and gives low yields. How can I improve it?
Answer: The reactivity of the chloro group in SNA_r reactions is highly dependent on the nature of the nucleophile, the solvent, and the use of a suitable catalyst.
Troubleshooting Nucleophilic Aromatic Substitution (SNA_r)
| Potential Issue | Explanation & Causality | Recommended Solution |
| Poor Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. | - Use a Stronger Nucleophile: If possible, use a more potent nucleophile. - Base-Promoted Deprotonation: For nucleophiles like alcohols or amines, using a strong base (e.g., sodium hydride for alcohols, or a non-nucleophilic base for amines) to generate the more nucleophilic alkoxide or amide can significantly increase the reaction rate. |
| Suboptimal Solvent | The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction. | - Polar Aprotic Solvents: Use polar aprotic solvents like DMSO, DMF, or NMP, which are effective at solvating the intermediate and promoting the reaction. |
| High Activation Energy | The reaction may have a high activation energy barrier, requiring more energy to proceed at a reasonable rate. | - Elevated Temperatures: Heating the reaction is often necessary. Microwave irradiation can also be a very effective method for accelerating these reactions. - Catalysis: For certain nucleophiles, transition metal catalysis (e.g., palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination) can be highly effective. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in a dry Schlenk tube.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the logical flow for optimizing reactions with this compound.
Caption: A general troubleshooting workflow for low-yield reactions.
Caption: Reactivity map of this compound.
By systematically addressing these common issues, you can significantly improve the yield and reproducibility of your reactions involving this compound, paving the way for successful downstream applications in your research and development endeavors.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
- Movassaghi, M., & Chen, B. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. (A specific URL to the article would be listed here).
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- Adebimpe, D., et al. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate.
- GCW Gandhi Nagar Jammu. (n.d.). Pyridines.
- Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science. (A specific URL to the journal article would be listed here).
-
PubChem. (n.d.). Methyl 6-chloro-5-formylpicolinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. Retrieved from [Link]
- Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies. (A specific URL to the journal article would be listed here).
- Ghorab, M. M., et al. (2013). 3-Formylchromones as diverse building blocks in heterocycles synthesis. European Journal of Chemistry. (A specific URL to the journal article would be listed here).
- ResearchGate. (2025). Synthesis and structure of the products of the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with N,N-binucleophilic agents.
- BLD Pharm. (n.d.). Methyl 3-chloro-5-methoxypicolinate.
- AstraZeneca AB. (2022). Chemical compounds. U.S.
- Nihon Bayer Agrochem K.K. (1988). Heterocyclic compounds. U.S.
- Hert, J., et al. (2020). [Patent Title]. U.S.
- Aurigene Discovery Technologies Limited. (2022). PRMT5 inhibitors. U.S.
- Imperial Chemical Industries PLC. (1986). Preparation of 2-chloro-5-methylpyridine. U.S.
- Sumitomo Chemical Company, Limited. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. EP 0078410 A2.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
-
Velazquez, H. A., & Chaires, J. B. (2021). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. PMC. Retrieved from [Link]
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.
-
Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry. Retrieved from [Link]
- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
-
PubChem. (n.d.). 3-Chloro-5-methylcyclopentene. Retrieved from [Link]
- ResearchGate. (2025). Selective cyclization modes of methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates. Synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines.
Sources
Identifying and minimizing byproducts in Methyl 3-chloro-5-formylpicolinate reactions
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-chloro-5-formylpicolinate. This molecule is a key building block in medicinal chemistry and drug development, valued for its reactive aldehyde functionality and substituted pyridine core. However, its synthesis is not without challenges, and the formation of unwanted byproducts can often complicate purification and reduce yields, impacting research timelines and resource allocation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into identifying and minimizing byproducts through a practical question-and-answer format, detailed troubleshooting protocols, and a comprehensive FAQ section. Our goal is to empower you to navigate the complexities of this synthesis with confidence and scientific rigor.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is most commonly achieved via the oxidation of Methyl 3-chloro-5-methylpicolinate.
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows mostly unreacted starting material. What went wrong?
This is a classic case of incomplete or failed reaction. Several factors could be at play, primarily related to reagent activity and reaction conditions.
Probable Causes & Actionable Solutions:
-
Inactive Oxidizing Agent: Oxidizing agents like Dess-Martin Periodinane (DMP) and the reagents for Swern oxidation (oxalyl chloride, DMSO) are sensitive to moisture and degradation.
-
Troubleshooting: Always use freshly opened bottles of reagents or reagents that have been stored properly under an inert atmosphere (Nitrogen or Argon). For DMP, which is known for its mild and selective nature, ensure it is a free-flowing white powder; clumpy or discolored DMP may have degraded[1][2]. For the Swern oxidation, use anhydrous DMSO and high-purity oxalyl chloride.
-
-
Sub-Optimal Temperature Control (Especially for Swern Oxidation): The Swern oxidation is highly exothermic and requires cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) to be controlled.[3] Adding reagents too quickly or allowing the temperature to rise can cause the rapid decomposition of the reactive chloro(dimethyl)sulfonium chloride intermediate, halting the desired reaction pathway.[4]
-
Troubleshooting: Maintain a steady -78 °C to -60 °C throughout the addition of DMSO, oxalyl chloride, and the alcohol substrate. Add reagents dropwise via a syringe pump to control the exothermic release.
-
-
Insufficient Equivalents of Oxidant: Using too little of the oxidizing agent will naturally lead to incomplete conversion.
-
Troubleshooting: While a slight excess is often used (e.g., 1.1-1.5 equivalents), ensure your starting material is pure and accurately weighed to calculate the correct stoichiometry. If you suspect your oxidant has slightly degraded, a modest increase in its equivalents may help drive the reaction to completion.
-
Q2: I've isolated my product, but my ¹H NMR shows a singlet around 8.5-9.0 ppm, and LC-MS indicates a byproduct with a mass 16 amu higher than my product. What is this impurity?
This is a strong indication of over-oxidation. The aldehyde (formyl) group has been further oxidized to a carboxylic acid, forming Methyl 3-chloro-5-carboxypicolinate .
Causality and Prevention:
-
Mechanism of Formation: While many "aldehyde-specific" oxidants are used, over-oxidation can occur, particularly if water is present in the reaction mixture. With Dess-Martin Periodinane, for instance, the initially formed aldehyde can hydrate to a gem-diol intermediate, which is then susceptible to further oxidation by DMP to the carboxylic acid.[5]
-
Preventative Measures:
-
Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., dichloromethane, distilled over CaH₂). The presence of water is a key contributor to this byproduct.[5]
-
Monitor Reaction Progress: Carefully track the reaction using TLC or LC-MS every 15-30 minutes. Once the starting material is consumed, quench the reaction immediately to prevent the slower over-oxidation process from occurring.
-
Buffered Conditions: In some DMP oxidations, adding a non-nucleophilic base like pyridine (1-2 equivalents) can buffer the acetic acid byproduct generated, sometimes reducing side reactions.
-
Q3: My Swern oxidation worked, but the entire lab now has an extremely unpleasant odor of rotten cabbage. How do I manage this?
The odor is from dimethyl sulfide (Me₂S) , a volatile and unavoidable byproduct of the Swern oxidation.[6][7] Its presence confirms the reaction has proceeded through the expected mechanism.
Management & Deodorization Protocol:
-
Containment: Always perform the Swern oxidation and the subsequent workup in a well-ventilated fume hood.[4]
-
Quenching: At the end of the reaction, excess reactive species can be quenched carefully at low temperatures with a saturated aqueous solution of NH₄Cl.
-
Deodorization of Glassware and Waste: The most effective way to eliminate the smell is to oxidize the dimethyl sulfide back to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.
-
Protocol: Rinse all contaminated glassware with a solution of household bleach (sodium hypochlorite) or Oxone®. Allow the glassware to soak for at least 30 minutes before standard washing. Treat the aqueous waste layers from the workup with bleach before disposal, being mindful of potential exothermic reactions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two primary strategies involve either building the formyl group onto the ring or unmasking it from a precursor.
-
Route A: Oxidation of a Methyl Group: This is the most common and direct approach. The starting material, Methyl 3-chloro-5-methylpicolinate, is oxidized to the desired aldehyde. Preferred methods include the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation due to their mild conditions and high functional group tolerance.[8][9]
-
Route B: Formylation of the Pyridine Ring: This involves an electrophilic substitution on Methyl 3-chloropicolinate. The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for formylating heteroaromatic compounds.[10] However, regioselectivity can be a concern, and the pyridine ring is relatively electron-deficient, potentially requiring harsh conditions.
Comparison of Common Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) |
|---|---|---|
| Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Temperature | Cryogenic (-78 °C) | Room Temperature |
| Key Byproducts | Dimethyl sulfide (malodorous), CO, CO₂[4] | Iodo-byproduct (non-volatile), Acetic Acid |
| Pros | High yields, widely applicable, cheap reagents. | Very mild, neutral pH, simple workup, high selectivity.[1][9] |
| Cons | Requires cryogenic temps, produces toxic CO gas and foul-smelling Me₂S.[3] | Reagent is expensive and potentially explosive under heat/shock.[9] |
Q2: How can I reliably monitor the reaction to avoid byproduct formation?
Effective reaction monitoring is crucial. Thin-Layer Chromatography (TLC) is the quickest method.
-
TLC Protocol:
-
Prepare a TLC chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
On a silica plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
The product, being more polar than the starting methyl compound, should have a lower Rf value.
-
Run a TLC every 20-30 minutes. The reaction is complete when the starting material spot has completely disappeared from the RM lane. Quench the reaction promptly.
-
Q3: My product seems to be unstable during purification on silica gel. What can I do?
Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation or formation of acetals if alcohol-containing eluents are used for extended periods.
-
Solutions:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface.
-
Minimize Contact Time: Perform flash column chromatography rather than gravity chromatography to speed up the separation.
-
Alternative Purification: If the product is sufficiently crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be a viable alternative to chromatography.
-
Visualization of Key Processes
Detailed Experimental Protocol: DMP Oxidation
This protocol describes a representative procedure for the oxidation of Methyl 3-chloro-5-methylpicolinate using Dess-Martin Periodinane (DMP).
Materials:
-
Methyl 3-chloro-5-methylpicolinate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, add Methyl 3-chloro-5-methylpicolinate to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
DMP Addition: To the stirring solution at room temperature, add DMP in a single portion. The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 20 minutes by TLC (3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the organic layer becomes clear (approx. 15-20 minutes). This step quenches excess DMP and removes the iodo-byproduct.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
References
-
BYJU'S. Byproducts Produced in Swern Oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. [Link]
- Sreenivasulu, N. et al. Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Recent Technology and Engineering (IJRTE), 2019.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
-
Organic-Reaction.com. Formylation - Common Conditions. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents.
-
Moldb. 1260671-33-7 | this compound. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
-
ResearchGate. Electrochemical carboxylation of pyridines. [Link]
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. [Link]
- Google Patents. US3056776A - Process for the production of a new.
-
PubChem. Methyl 6-chloro-5-formylpicolinate. [Link]
- Serre, A. R. E., et al. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 2024. DOI:10.1039/D4OB00240G.
-
MDPI. Formylation of Amines. [Link]
-
PubChem. Methyl 4-chloro-5-formylpicolinate. [Link]
- Google Patents.
-
MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. [Link]
-
PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol.... [Link]
- Google Patents.
-
European Patent Office. Preparation of 2-chloro-5-methylpyridine - Patent 0121320. [Link]
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Google Patents. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine....
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling with Halogenated Pyridines
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges when working with halogenated pyridine substrates. Pyridyl halides present unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to and inhibit the palladium catalyst. This document provides in-depth, question-and-answer-based troubleshooting advice grounded in mechanistic principles and field-proven solutions.
Frequently Asked Questions & Troubleshooting
Section 1: Catalyst, Ligand, and Reaction Initiation Issues
Question 1: My reaction is showing no conversion, or the starting material is being consumed very slowly. What is the likely cause?
This is a common and often multifaceted issue. The primary suspects are catalyst deactivation, slow oxidative addition, or problems with the reaction setup.
-
Catalyst Deactivation: The pyridine nitrogen is a notorious inhibitor of palladium catalysts. The lone pair can coordinate strongly to the metal center, preventing it from participating in the catalytic cycle. This is particularly problematic with 2-halopyridines where the nitrogen is ortho to the reaction site.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands increase the electron density on the palladium, which can weaken the Pd-N coordination. More importantly, their steric bulk can physically block the pyridine nitrogen from accessing the metal center. Ligands like SPhos, XPhos, or RuPhos are excellent choices for these challenging substrates.
-
-
Slow Oxidative Addition: The C-X bond cleavage (where X is Cl, Br, I) is the first and often rate-limiting step. The reactivity of this bond follows the order I > Br > Cl. For less reactive pyridyl chlorides, the oxidative addition step can be extremely sluggish with standard catalysts like Pd(PPh₃)₄.
-
Solution: Use a more active catalyst system. Pre-formed catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand (e.g., cataCXium® A, SPhos) are designed to facilitate the activation of C-Cl bonds.
-
-
Improper Reaction Setup: Suzuki couplings are highly sensitive to oxygen. Incomplete degassing allows oxygen to oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also promote unwanted side reactions like boronic acid homocoupling.
-
Solution: Ensure rigorous degassing of your solvent and reaction vessel. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before adding the catalyst and reagents is crucial.
-
Question 2: I'm trying to couple a 2-chloropyridine, and it's not working. Are there specific conditions required?
Yes, 2-chloropyridines are among the most challenging substrates for Suzuki-Miyaura coupling due to the strong C-Cl bond and the proximity of the inhibitory nitrogen atom. Standard conditions will often fail.
-
Recommended Strategy:
-
Catalyst/Ligand System: This is the most critical parameter. You must use a system known for activating aryl chlorides. Buchwald ligands are the gold standard here. A combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is a robust starting point. Often, pre-formed palladacycle catalysts like the G3 or G4 Buchwald precatalysts offer superior performance and air stability, simplifying reaction setup.
-
Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is a highly effective choice in these cases. It is strong enough to facilitate the transmetalation step without causing significant hydrolysis of the boronic acid or other side reactions.
-
Solvent & Temperature: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are typically used. Higher temperatures (90-110 °C) are almost always necessary to drive the difficult oxidative addition step.
-
Section 2: Side Reactions and Low Yield
Question 3: My main impurity is a homocoupled product of my boronic acid (Ar-Ar). How can I prevent this?
Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen and catalyzed by palladium.
-
Causality: Oxygen can oxidize the boronic acid, and the palladium catalyst can then facilitate the coupling of two boronic acid molecules.
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned above, this is the most critical step to prevent oxygen-mediated side reactions.
-
Use Boronic Esters: Boronic pinacol esters (R-B(pin)) are significantly more stable towards protodeboronation and are less prone to homocoupling than their corresponding boronic acids. If you are synthesizing your own organoboron reagent, consider converting it to the pinacol ester.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1 to 1.3 equivalents) is common, but a very large excess can sometimes increase the rate of homocoupling.
-
Question 4: I'm observing significant protodeboronation (my boronic acid is being converted back to an Ar-H). Why is this happening?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is a major pathway for yield loss.
-
Causality: This reaction can be catalyzed by trace metals or occur under basic or acidic conditions, particularly with excess water present. Electron-deficient or sterically hindered boronic acids are more susceptible.
-
Mitigation Strategies:
-
Choice of Base: While a base is essential, overly strong aqueous bases (like NaOH or KOH) can accelerate protodeboronation. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be better. For sensitive substrates, K₃PO₄ is often an excellent choice as it has low aqueous solubility, minimizing water-driven side reactions.
-
Anhydrous Conditions: Use anhydrous solvents and ensure your reagents are dry. While some water is often necessary for the reaction to proceed (it helps dissolve the base), excess water is detrimental.
-
Use Boronic Esters: Again, boronic esters are much more robust and resistant to protodeboronation than boronic acids.
-
| Pyridyl Halide | Relative Reactivity | Recommended Catalyst System (Example) | Recommended Base | Typical Temperature |
| 2-Iodo/Bromo-Pyridine | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 80-100 °C |
| 3-Iodo/Bromo-Pyridine | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 80-100 °C |
| 4-Iodo/Bromo-Pyridine | High | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 80-100 °C |
| 2-Chloro-Pyridine | Very Low | Pd₂(dba)₃ + SPhos/XPhos or G3-XPhos Precatalyst | K₃PO₄ | 100-110 °C |
| 3-Chloro-Pyridine | Low | Pd₂(dba)₃ + SPhos/XPhos or Pd(dppf)Cl₂ | K₃PO₄, Cs₂CO₃ | 90-110 °C |
| 4-Chloro-Pyridine | Low | Pd₂(dba)₃ + SPhos/XPhos or Pd(dppf)Cl₂ | K₃PO₄, Cs₂CO₃ | 90-110 °C |
Visual Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the catalytic cycle. For pyridyl halides, the "Oxidative Addition" step is often the most challenging, while catalyst inhibition by the pyridine nitrogen can disrupt the entire cycle.
Caption: The Suzuki-Miyaura catalytic cycle with a highlighted inhibition pathway.
Troubleshooting Flowchart
If your reaction fails, follow this logical decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
General Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of a Pyridyl Chloride with an Arylboronic Acid
This is a general starting point. Optimization of stoichiometry, temperature, and reaction time may be necessary.
-
Reagent Preparation:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the pyridyl chloride (1.0 mmol, 1.0 equiv).
-
Add the arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
-
Catalyst and Ligand Addition:
-
If not using an air-stable precatalyst, perform this step in a glovebox.
-
Add the palladium source, e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd).
-
Add the phosphine ligand, e.g., SPhos (0.022 mmol, 2.2 mol%).
-
-
Solvent Addition and Degassing:
-
Seal the vessel with a septum or cap.
-
Remove the vessel from the glovebox (if used).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.2-0.5 M concentration) via syringe.
-
If not prepared in a glovebox: Degas the sealed reaction mixture by sparging with argon for 15-20 minutes, or by performing three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated heating block or oil bath at the desired temperature (typically 100-110 °C for pyridyl chlorides).
-
Stir vigorously for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 44(8), 534–546. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Preparation of a new highly active catalyst for Suzuki coupling and its application in the synthesis of 3-aryl- and 3-heterocyclyl-pyridines. Organic & Biomolecular Chemistry, 1(12), 2973-2982. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(19), 4982-4985. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of Picolinate Derivatives
Welcome to the technical support center for the synthesis of picolinate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and optimization of these important chemical entities. Picolinate derivatives are key components in a variety of applications, including pharmaceuticals and nutritional supplements.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing picolinate derivatives?
The synthesis of picolinate derivatives typically begins with either picolinic acid or a related compound like 2-cyanopyridine. Picolinic acid can be esterified to form the desired picolinate ester, while 2-cyanopyridine can be hydrolyzed to picolinic acid and then esterified, or in some cases, directly converted to a picolinate complex.[2][3] The choice of starting material often depends on the desired final product, available reagents, and overall synthetic strategy.
Q2: What is a typical method for esterification of picolinic acid?
A common and effective method for the esterification of picolinic acid is the Fischer-Speier esterification.[4][5] This reaction involves refluxing the picolinic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester.[4] Another approach involves converting the picolinic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with the alcohol.[1][6][7]
Q3: How can I improve the yield of my picolinate synthesis?
Optimizing the yield of a picolinate synthesis often involves careful control of reaction conditions. Key factors to consider include:
-
Stoichiometry of Reactants: Using an excess of one reactant, typically the alcohol in an esterification, can shift the reaction equilibrium to favor product formation.[4]
-
Reaction Temperature: The optimal temperature will vary depending on the specific reaction. For instance, some esterifications are carried out at reflux, while other reactions may require milder conditions to prevent side reactions.[6][7]
-
Catalyst Choice and Loading: The type and amount of catalyst can significantly impact reaction rate and yield. For acid-catalyzed esterifications, common choices include sulfuric acid or p-toluenesulfonic acid. In some modern synthetic approaches, heterogeneous catalysts are employed for easier separation and potential reuse.[8][9]
-
Removal of Water: In esterification reactions, water is a byproduct. Removing water as it is formed, for example by using a Dean-Stark apparatus, can drive the reaction to completion and improve yields.[4]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of picolinate derivatives and provides actionable solutions.
Problem 1: Low or No Product Formation
Possible Causes:
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient concentration.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a high enough temperature to reach completion.
-
Poor Quality Starting Materials: The picolinic acid or alcohol may be impure or contain water, which can interfere with the reaction.
-
Reversible Reaction: Fischer esterification is an equilibrium process. If conditions do not favor the products, the yield will be low.[4]
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh, anhydrous acid catalyst.
-
Optimize Reaction Conditions:
-
Increase the reaction temperature in increments, monitoring for decomposition.
-
Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.
-
Shift the Equilibrium:
Problem 2: Formation of Undesired Side Products
Possible Causes:
-
High Reaction Temperature: Excessive heat can lead to decomposition of starting materials or products, or promote side reactions.
-
Reactive Functional Groups: If the picolinic acid or alcohol contains other reactive functional groups, they may participate in unintended reactions.
-
Oxidation: In some cases, the starting materials or products may be susceptible to oxidation, especially at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine the lowest effective temperature for the reaction.
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from reacting.
-
Inert Atmosphere: If oxidation is a concern, conduct the reaction under an inert atmosphere of nitrogen or argon.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Product Solubility: The desired picolinate derivative may be soluble in the aqueous phase during workup, leading to low recovery.[10][11]
-
Emulsion Formation: During extraction, an emulsion may form between the organic and aqueous layers, making separation difficult.
-
Co-elution during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging.
Troubleshooting Steps:
-
Optimize Workup Procedure:
-
If the product is water-soluble, perform multiple extractions with a suitable organic solvent.
-
To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
-
Adjust Chromatography Conditions:
-
Experiment with different solvent systems (eluent) to improve the separation of your product from impurities.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution persists.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
III. Experimental Protocols & Methodologies
General Protocol for Fischer Esterification of Picolinic Acid
This protocol provides a general guideline. Specific quantities and conditions should be optimized for each unique substrate.
Materials:
-
Picolinic acid
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add picolinic acid and a large excess of the anhydrous alcohol (e.g., 10-20 equivalents).
-
With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude picolinate ester.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagram of a Typical Picolinate Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Methyl 3-chloro-5-formylpicolinate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-chloro-5-formylpicolinate. This versatile heterocyclic building block, with its reactive aldehyde, displaceable chlorine, and modifiable ester group, is a valuable starting material in medicinal chemistry.[1][2] However, its multifunctional nature can lead to unique challenges during product purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide both high-level strategies and specific, actionable protocols to help you overcome common purification hurdles.
Part 1: Frequently Asked Questions (FAQs) - General Purification Strategy
This section addresses broad, strategic questions that arise before and during the purification process.
Question: My reaction yield is consistently low after purification. What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue in multi-step synthesis. A systematic approach is the most effective way to diagnose the cause.[3] The problem can generally be traced back to one of three areas: the reaction itself, the workup procedure, or the purification method.
1. Suboptimal Reaction Conditions:
-
Causality: The stability of your product and reactants is paramount. Picolinate derivatives can be sensitive to prolonged heat or harsh pH conditions, which can lead to decomposition or the formation of side products that complicate purification and reduce the yield of the desired compound.[3]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of your product. This helps you determine the optimal reaction time and prevents product degradation from unnecessarily long reaction times.
-
Assess Reagent Purity: Impurities in your starting this compound or other reagents can inhibit the reaction or generate side products.[3] Always use reagents of appropriate purity for your application.
-
Control the Atmosphere: If your reaction involves organometallics (e.g., in a Suzuki coupling) or other air-sensitive reagents, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket) to prevent degradation.[3]
-
2. Losses During Workup (Extraction & Washing):
-
Causality: Your product's solubility and pKa determine its behavior during aqueous workup. Pyridine-containing compounds can be protonated and become water-soluble in acidic conditions, leading to significant losses in the aqueous layer during extraction.
-
Troubleshooting Steps:
-
Check pH of Aqueous Layer: Before discarding any aqueous layer, check its pH. If it's acidic, consider neutralizing or basifying it and re-extracting with an organic solvent to recover any protonated product.
-
Minimize Emulsions: Emulsions are common and can trap your product. To break them, try adding brine (saturated NaCl solution) or passing the mixture through a pad of Celite.
-
3. Inefficient Purification:
-
Causality: The chosen purification method may not be suitable for your product, or the technique may be performed sub-optimally. For example, using too much solvent in recrystallization will leave a significant amount of product in the mother liquor.[4] Similarly, improper solvent selection in column chromatography can lead to poor separation and mixed fractions.[5]
-
Troubleshooting Steps:
-
Analyze the Mother Liquor: After recrystallization, concentrate a small sample of the mother liquor. If a large amount of residue remains, your compound has high solubility in the solvent, and you should re-evaluate your solvent choice or consider cooling the solution to a lower temperature.[4]
-
Optimize Chromatography: Ensure your chosen TLC solvent system provides good separation (ΔRf > 0.2) before attempting a column.
-
Caption: A systematic workflow for troubleshooting low product yields.
Question: How do I choose between recrystallization and column chromatography for my picolinate derivative?
Answer: The choice between recrystallization and column chromatography depends on the physical properties of your product, the nature of the impurities, and the scale of your reaction.
| Feature | Recrystallization | Flash Column Chromatography |
| Ideal For | Purifying crystalline solids (≥50 mg scale). | Purifying oils or non-crystalline solids; separating mixtures with close polarities. |
| Principle | Difference in solubility of the product and impurities in a solvent at different temperatures.[6] | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase.[5] |
| Advantages | Can be highly effective for removing small amounts of impurities, potentially yielding very pure material. More scalable and cost-effective for large quantities. | Highly versatile, capable of separating complex mixtures. Effective for removing impurities with very different polarities. |
| Disadvantages | Requires the product to be a solid. Finding a suitable solvent can be time-consuming. Significant product loss can occur if the compound is somewhat soluble at low temperatures.[4] | Can be labor-intensive and uses large volumes of solvent. The product may decompose on the stationary phase (e.g., acidic silica gel).[5] |
Decision-Making Protocol:
-
Assess the Crude Product: Is it a solid or an oil? If it's an oil, chromatography is your primary option.
-
Run a Solubility Test: If it's a solid, test its solubility in various common solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, and water/ethanol mixtures). An ideal recrystallization solvent dissolves the compound when hot but not when cold.[6]
-
Analyze by TLC: Spot the crude material on a TLC plate.
-
If you see one major spot and minor baseline or solvent-front impurities, recrystallization is a strong candidate.
-
If you see multiple spots with polarities similar to your product, chromatography will likely be necessary for a clean separation.
-
Part 2: Troubleshooting Guide - Specific Purification Challenges
This section tackles issues arising from specific reactions involving this compound.
Question: After a reductive amination of the formyl group, my product is contaminated with a persistent impurity of similar polarity. What is it and how can I remove it?
Answer: This is a classic challenge in reductive amination. The impurity is often unreacted starting material (the aldehyde) or a partially reacted intermediate.
1. Probable Causes & Identification:
-
Unreacted Aldehyde: The most common cause is incomplete imine formation or reduction. The starting aldehyde, this compound, has a polarity very similar to many amine products, making separation by standard silica gel chromatography difficult.
-
Over-alkylation: If you used a primary amine, it's possible for the product (a secondary amine) to react with another molecule of the aldehyde, leading to a tertiary amine byproduct.
-
Hydrolyzed Ester: If the reaction or workup conditions were acidic or basic, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which will have a very different polarity.
2. Troubleshooting and Purification Strategy:
-
Drive the Reaction to Completion: Ensure you are using a slight excess of the amine and a sufficient amount of the reducing agent (e.g., Sodium Triacetoxyborohydride). Monitor by TLC until the starting aldehyde spot has completely disappeared.
-
Purification via Acid Wash: If your product is a secondary or tertiary amine, it will be basic. You can exploit this for purification:
-
Dissolve the crude product in a non-polar organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Extract the organic layer with dilute acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while the neutral aldehyde starting material remains in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer with a base like NaOH or NaHCO₃ until it is basic (pH > 8).
-
Extract the now-neutral amine product back into an organic solvent.
-
Wash the organic layer with brine, dry it with Na₂SO₄ or MgSO₄, and concentrate to get the purified product.
-
Question: My product from a Suzuki coupling reaction is contaminated with residual palladium and boron compounds. How can I remove them?
Answer: Palladium and boronic acid/ester residues are common contaminants in cross-coupling reactions. They can be difficult to remove by chromatography alone as they can streak or co-elute with the product.
1. Understanding the Impurities:
-
Palladium: Can exist in various oxidation states and may be colloidal. It often appears as a black or grey solid in the crude product.
-
Boron Species: Boronic acids can be dehydrated to form cyclic boroxines, or they can be present as unreacted starting material or homocoupled byproducts.
2. Purification Protocol:
-
Initial Filtration: After the reaction is complete, pass the crude reaction mixture through a short plug of Celite to remove the bulk of the heterogeneous palladium catalyst.
-
Aqueous Workup:
-
A basic wash (e.g., 1M NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.
-
Some protocols suggest a wash with an oxidizing agent like aqueous hydrogen peroxide to oxidize residual palladium, making it easier to remove, but this should be tested on a small scale as it could affect your product.
-
-
Specialized Scavenging: If metals persist, consider using a scavenger.
-
Thiol-based Scavengers: Add a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) or a polymer-supported scavenger to the crude product dissolved in a solvent and stir for several hours. The scavenger binds the palladium, and you can then remove it by simple filtration.
-
Activated Carbon: Stirring the crude product with activated carbon (charcoal) can effectively adsorb residual palladium.[4] However, be aware that carbon can also adsorb your product, potentially lowering the yield. Use a minimal amount and test on a small scale first.
-
-
Final Purification: After the scavenging steps, proceed with standard column chromatography or recrystallization.
Question: My product appears to be degrading on the silica gel column during chromatography. What are my options?
Answer: The pyridine nitrogen in your picolinate derivative is basic, while standard silica gel is acidic. This acidic surface can cause degradation, irreversible binding, or significant tailing of basic compounds.[5]
1. Causality: The Lewis acid sites on the silica surface can catalyze decomposition or strongly adsorb the lone pair of electrons on the pyridine nitrogen, preventing it from eluting properly.
2. Solutions & Alternative Protocols:
-
Deactivate the Silica:
-
Amine Treatment: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonia, to your chromatography eluent (typically 0.5-1% by volume). This base will neutralize the acidic sites on the silica, allowing your basic compound to elute cleanly.
-
Protocol: Preparing a Triethylamine-Treated Eluent:
-
Prepare your chosen solvent system (e.g., 70:30 Heptane:Ethyl Acetate).
-
For every 100 mL of the solvent mixture, add 0.5 mL to 1 mL of triethylamine.
-
Mix thoroughly before use.
-
-
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is another common stationary phase that comes in neutral, basic, or acidic grades. For basic compounds like picolinate derivatives, neutral or basic alumina is an excellent alternative to silica.[5]
-
Florisil or C18 (Reverse-Phase): If your compound is particularly sensitive, Florisil (magnesium silicate) or reverse-phase silica (C18) can be used. Reverse-phase chromatography is particularly effective for polar compounds that do not move on a standard silica plate.[5]
-
Caption: Decision workflow for selecting a purification method.
References
- BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Moldb. (n.d.). 1260671-33-7 | this compound.
- PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
Sources
- 1. 1260671-33-7 | this compound - Moldb [moldb.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
Preventing decomposition of Methyl 3-chloro-5-formylpicolinate during synthesis
Welcome to the Technical Support Center for the synthesis of Methyl 3-chloro-5-formylpicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthesis.
Introduction to the Challenges
This compound is a highly functionalized pyridine derivative, making it a versatile building block in medicinal chemistry and materials science. However, the presence of three distinct functional groups—a methyl ester, a chloro substituent, and a formyl group—on the pyridine ring presents a unique set of synthetic challenges. The molecule's susceptibility to decomposition through various pathways necessitates careful control over reaction conditions. The primary challenges include the potential for hydrolysis of the methyl ester, oxidation or unwanted reactions of the aldehyde, and side reactions common to pyridine chemistry. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The three most critical parameters are temperature, moisture, and pH. The formyl group is sensitive to oxidation, which can be exacerbated by high temperatures. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by the presence of water.[1][2][3] Therefore, maintaining an anhydrous and pH-neutral environment as much as possible during workup and purification is crucial for preventing decomposition and maximizing yield.
Q2: I am observing a significant amount of a by-product that appears to be the corresponding carboxylic acid. What is the likely cause and how can I prevent it?
A2: The formation of 3-chloro-5-formylpicolinic acid is a clear indication of ester hydrolysis. This can occur if there is residual acid or base from a previous step, or if the reaction is exposed to moisture, especially at elevated temperatures. To prevent this, ensure all your reagents and solvents are scrupulously dried. If an acidic or basic reagent is used, it must be completely neutralized before workup. Washing the organic extract with a saturated sodium bicarbonate solution can help remove any acidic impurities, but this should be done cautiously to avoid base-catalyzed hydrolysis.[2][3]
Q3: My final product is discolored (e.g., yellow or brown). What could be the reason for this impurity?
A3: Discoloration often points to the oxidation of the aldehyde group to a carboxylic acid or the formation of polymeric side products. Pyridine aldehydes can be sensitive to air and light.[4] To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture from light. During purification, using techniques like flash chromatography with a de-gassed eluent can help separate these colored impurities. Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during storage may also help prevent degradation.
Q4: I am struggling with low yields. What are the common pitfalls in pyridine synthesis that could be contributing to this?
A4: Low yields in pyridine synthesis can stem from several factors. Incomplete reaction is a common issue. Ensure you are using the correct stoichiometry of reagents and that the reaction is allowed to proceed for a sufficient amount of time. The choice of solvent and catalyst is also critical. For formylation of pyridine rings, methods like the Vilsmeier-Haack reaction are common, but their success is highly substrate-dependent.[5][6] Side reactions, such as polymerization or the formation of complex mixtures, can also significantly reduce the yield of the desired product.[7] Careful monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to identify the formation of by-products.
Troubleshooting Guide
This troubleshooting guide is organized by observable symptoms during the synthesis of this compound.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Reagents: Moisture-sensitive reagents (e.g., organolithiums, certain catalysts) may have degraded. 2. Incorrect Reaction Temperature: The activation energy for the reaction may not be reached, or the temperature may be too high, leading to decomposition. 3. Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. | 1. Use freshly opened or properly stored anhydrous reagents and solvents. 2. Carefully optimize the reaction temperature. Start with literature-reported values for similar transformations and adjust as needed based on reaction monitoring. 3. Purify starting materials if their purity is questionable. |
| Formation of Multiple Products (Complex Mixture on TLC/LC-MS) | 1. Side Reactions: The reaction conditions may be promoting competing reaction pathways. 2. Decomposition of Product: The desired product may be unstable under the reaction or workup conditions. | 1. Adjust the stoichiometry of the reagents. For instance, in formylation reactions, the ratio of the formylating agent to the substrate can influence the product distribution.[7] 2. Lower the reaction temperature to disfavor side reactions. 3. Modify the workup procedure to be as mild and quick as possible. Avoid prolonged exposure to acidic or basic conditions. |
| Product is an Inseparable Mixture with Starting Material | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Equilibrium Reaction: The reaction may be reversible. | 1. Increase the reaction time or temperature, while carefully monitoring for product decomposition. 2. Add a slight excess of one of the reagents to drive the reaction forward. 3. If the reaction is reversible, consider removing a by-product to shift the equilibrium. |
| Difficulty in Purifying the Product (e.g., Tailing on Silica Gel) | 1. Basic Nature of Pyridine: The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silica gel, leading to tailing. 2. Product Instability on Silica: The product may be decomposing on the silica gel column. | 1. Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between the pyridine and silica gel.[8] 2. Use a less acidic stationary phase, such as alumina, for chromatography. 3. If the product is highly sensitive, consider alternative purification methods like crystallization or distillation under reduced pressure. |
Experimental Protocols
Step 1: Esterification of 3,5-Dichloropicolinic Acid
This step is analogous to the esterification of similar picolinic acids.[9]
-
Reaction: 3,5-Dichloropicolinic acid is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to form Methyl 3,5-dichloropicolinate.
-
Procedure:
-
To a solution of 3,5-dichloropicolinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Heat the mixture to reflux (approximately 65 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3,5-dichloropicolinate.
-
Step 2: Formylation of Methyl 3,5-Dichloropicolinate
Formylation of a di-chlorinated picolinate is a challenging step. A potential approach could involve a directed ortho-metalation followed by quenching with a formylating agent.
-
Reaction: Selective lithiation at the 5-position followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve Methyl 3,5-dichloropicolinate in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the 5-position.
-
After stirring for a short period, add anhydrous DMF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing a Potential Decomposition Pathway
The hydrolysis of the methyl ester is a significant decomposition pathway. The following diagram illustrates this process under acidic conditions.
Caption: Acid-catalyzed hydrolysis of the methyl ester.
Key Mechanistic Considerations and Causality
The synthesis and stability of this compound are governed by the interplay of the electronic properties of the pyridine ring and its substituents.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This makes direct formylation of the pyridine ring challenging and often requires harsh conditions or the use of activating groups.[6]
-
The Chloro Substituent: The chloro group is also electron-withdrawing via induction but can donate electron density through resonance. Its presence further influences the reactivity and regioselectivity of substitution reactions.
-
The Formyl Group: The aldehyde group is highly susceptible to oxidation, especially in the presence of air or other oxidizing agents. It can also undergo nucleophilic attack. The use of anhydrous conditions and an inert atmosphere is paramount to prevent the oxidation of the aldehyde to the corresponding carboxylic acid.[10]
-
The Methyl Ester Group: The ester group is prone to hydrolysis under both acidic and basic conditions.[1][2][3] The mechanism of acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon. Both pathways lead to the formation of the corresponding carboxylic acid, which can complicate purification and reduce the yield of the desired product.
By understanding these fundamental principles, researchers can make informed decisions about reaction conditions, purification techniques, and storage to successfully synthesize and handle this compound.
References
-
Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]
-
Quora. (2022, October 27). What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?. Retrieved from [Link]
- Fu, Y., et al. (2025).
-
ResearchGate. (2025). Plausible mechanism for formylation of pyridine ring. Retrieved from [Link]
- HETEROCYCLES, Vol. 83, No. 9, 2011.
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
- ACS Publications. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society.
-
Common-Conditions.com. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3228950A - Process for the production of new picolinic acid derivatives.
- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN110903238A - Preparation method of kovar stat.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- Google Patents. (n.d.). CN101333163A - A kind of preparation method of 3-chloropropionate.
-
PubChem. (n.d.). Methyl 4-chloro-5-formylpicolinate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-formylpicolinate. Retrieved from [Link]
- Google Patents. (n.d.). CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine.
-
ResearchGate. (2025). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-(2-chloro-5-methylthiophenyl)-N'-(3-methyl-thiophenyl)-N'-[3H3]methylguanidine, l brace [3H3]CNS-5161 r brace. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110903238A - Preparation method of kovar stat - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
Technical Support Center: Formyl Group Reactivity in Picolinate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted picolinate esters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique chemical behavior and associated side reactions of the formyl group in these versatile compounds. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven insights to help you navigate the challenges of your experimental work.
Frequently Asked Questions (FAQs)
Reaction & Purity Issues
Functional Group Stability
Optimization & Analysis
Troubleshooting Guides
Guide 1: Incomplete Conversion & Starting Material Recovery
Q: My reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
A: Senior Application Scientist Insights
Incomplete conversion when working with formyl picolinate esters often stems from the electronic nature of the pyridine ring system, steric hindrance, or suboptimal reaction conditions. The formyl group is a moderately electron-withdrawing group, which deactivates the pyridine ring towards certain transformations.
Potential Causes & Mechanistic Explanation:
-
Electronic Deactivation: The formyl group, along with the pyridine nitrogen, withdraws electron density from the ring, making it less nucleophilic and potentially less reactive in certain C-H functionalization or coupling reactions.[1]
-
Steric Hindrance: The proximity of the formyl group, the ester, and substituents on the pyridine ring can sterically block the reactive site from the approach of bulky reagents.
-
Insufficient Activation Energy: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.
-
Reagent Instability or Insufficient Stoichiometry: The reagent may be degrading under the reaction conditions or used in an insufficient amount to drive the reaction to completion.
Troubleshooting Workflow & Protocols
Recommended Actions & Protocols:
| Parameter | Recommended Adjustment | Rationale & Protocol |
| Temperature | Incremental Increase | Increase reaction temperature by 10-20°C. Monitor by TLC/LCMS every hour. Caution: Excessive heat can promote deformylation or other side reactions. |
| Concentration | Increase Molarity | If bimolecular, increasing concentration can improve reaction rates. Double the concentration and monitor. Ensure all materials remain in solution. |
| Reagents | Increase Stoichiometry | Increase the equivalents of the key reagent from 1.1 eq. to 1.5 or 2.0 eq. This can help overcome minor reagent decomposition or drive equilibrium forward. |
| Catalyst | Evaluate Loading/Type | If catalyzed, increase catalyst loading by 25-50%. If ineffective, screen alternative catalysts known for activity with deactivated or hindered substrates. |
Guide 2: Unwanted Deformylation
Q: I'm observing the loss of the formyl group during my reaction or work-up. Why is this happening and how can I prevent it?
A: Senior Application Scientist Insights
Deformylation is a known side reaction for aromatic aldehydes, particularly when subjected to strongly acidic, basic, or high-temperature conditions. The stability of the formyl group on the picolinate ester is highly dependent on the pH and nucleophilicity of the surrounding environment.
Potential Causes & Mechanistic Explanation:
-
Base-Mediated Deformylation: Strong bases (e.g., alkoxides, hydroxide) can attack the formyl carbon. The resulting intermediate can collapse, eliminating the formyl group, especially if there's a proton source available during work-up.
-
Acid-Catalyzed Deformylation: In the presence of a strong acid and water, the formyl group can be protonated, making it susceptible to nucleophilic attack by water, leading to hydrolysis. This process can be accelerated by heat.[2]
-
Nucleophilic Attack: Certain powerful nucleophiles not intended to react at the formyl group can still attack it, leading to cleavage.
Preventative Measures & Protocols
Protocol: Minimizing Deformylation During Aqueous Work-up
-
Cooling: Ensure the reaction mixture is cooled to 0-5°C before quenching.
-
Quenching Agent: Use a buffered or weak acid/base solution for quenching. For example, use saturated aqueous NH₄Cl instead of HCl, or a phosphate buffer solution to maintain a pH between 6-8.
-
Temperature Control: Keep the extraction and washing steps cold. Use pre-chilled solvents and separatory funnels.
-
Minimize Contact Time: Perform extractions quickly to minimize the contact time between the product and the aqueous phase.
-
Drying and Evaporation: Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure at a low temperature (<35°C).
| Condition | Risk Factor | Mitigation Strategy |
| pH > 10 | High | Avoid strong bases like NaOH, KOH, NaOMe. Use weaker, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or organic bases (e.g., DIPEA, DBU) where appropriate. |
| pH < 2 | Moderate to High | Avoid strong mineral acids during reaction or work-up. Use buffered systems or mild acids like acetic acid if necessary. |
| High Temperature (>80°C) | Moderate | Run reactions at the lowest effective temperature. If high temperatures are required, perform a stability study on your starting material under the reaction conditions without other reagents. |
| Strong Nucleophiles | Moderate | If possible, choose reagents that are selective for the desired transformation and have low reactivity towards aldehydes. |
Guide 3: Complex Byproduct Formation
Q: My reaction is yielding a complex mixture of byproducts instead of the desired product. What are the likely side reactions?
A: Senior Application Scientist Insights
The combination of a formyl group, an ester, and an aromatic nitrogen heterocycle creates multiple potential sites for reactivity. Understanding these competing pathways is key to diagnosing and suppressing byproduct formation.
Common Side Reactions and Their Mechanisms:
-
Cannizzaro-Type Reaction: In the presence of a strong base and the absence of α-protons, the formyl group can undergo disproportionation, where one molecule is reduced to a hydroxymethyl group and another is oxidized to a carboxylate.
-
Oxidation/Reduction: The aldehyde is susceptible to oxidation to a carboxylic acid (especially if exposed to air at high temperatures or trace oxidizing agents) or reduction to an alcohol if reducing agents (or reducing hydridic impurities) are present.[3]
-
Addition of Nucleophiles to the Formyl Group: Any nucleophile in the reaction (e.g., amines, alcohols, organometallics) can potentially add to the formyl group, forming hemiacetals, acetals, imines, or alcohols.[4]
-
Self-Condensation/Polymerization: Under certain conditions, aldehydes can undergo self-condensation reactions, leading to oligomeric or polymeric byproducts.
Strategy for Minimizing Byproducts:
-
Chemoselectivity is Key: Choose reagents known for their high chemoselectivity. For example, to reduce a different functional group in the presence of the aldehyde, use a mild reagent like NaBH₄, which is typically unreactive towards esters but will reduce aldehydes and ketones.[5]
-
Protecting Groups: If the formyl group is interfering, consider temporarily protecting it as an acetal.
-
Protocol for Acetal Protection:
-
Dissolve the formyl picolinate ester (1 eq.) in toluene.
-
Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).
-
Heat to reflux with a Dean-Stark trap to remove water.
-
Monitor by TLC/LCMS until starting material is consumed.
-
Cool, wash with saturated NaHCO₃ solution, dry, and concentrate to yield the protected compound.
-
The acetal is stable to many reagents (e.g., Grignards, hydrides) and can be deprotected with aqueous acid.[6]
-
-
Guide 4: Instability of the Picolinate Ester
Q: The picolinate ester is being cleaved or modified (e.g., hydrolysis, transesterification). How can I protect it?
A: Senior Application Scientist Insights
The ester functional group is susceptible to nucleophilic acyl substitution, primarily hydrolysis (with water) or transesterification (with alcohols).[5][7] These reactions are often catalyzed by acids or bases.
Potential Causes & Mitigation:
| Issue | Cause | Prevention Protocol |
| Hydrolysis | Reaction or work-up with water under acidic or basic conditions. | 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves. 2. Run reactions under an inert atmosphere (N₂ or Ar). 3. During work-up, use neutral pH water or brine and minimize contact time. |
| Transesterification | Using an alcohol as a solvent or the presence of alcohol nucleophiles. | 1. Avoid alcohol-based solvents (e.g., MeOH, EtOH) if possible. Opt for aprotic solvents like THF, DCM, Toluene, or Acetonitrile. 2. If an alcohol solvent is required, consider using the alcohol corresponding to the ester itself (e.g., use methanol as a solvent for a methyl picolinate ester) to prevent exchange. |
Guide 5: Unwanted Reactivity of the Pyridine Ring
Q: Besides the formyl group, the pyridine ring itself appears to be reacting. Is this expected?
A: Senior Application Scientist Insights
Yes, this is possible. The formyl and ester groups are electron-withdrawing, making the pyridine ring "electron-deficient." This increases its susceptibility to attack by strong nucleophiles in a process known as nucleophilic aromatic substitution (SNAE or Chichibabin-type reactions), especially at positions ortho and para to the nitrogen.
Common Scenarios:
-
Attack by Strong Nucleophiles: Organometallics (Grignard, organolithiums) or strong hydride sources can potentially add to the pyridine ring.
-
Ring Functionalization: Under certain conditions, dearomatization-rearomatization strategies can lead to functionalization at other positions on the ring.[8][9]
Mitigation Strategies:
-
Temperature Control: Ring additions are often less favorable at lower temperatures. Running reactions at -78°C or 0°C can often prevent this side reaction.
-
Choice of Reagent: Use less reactive nucleophiles if the desired transformation allows. For example, use an organozinc or organocuprate reagent instead of a more reactive organolithium.
-
Protecting the Pyridine Nitrogen: In some cases, the pyridine nitrogen can be temporarily oxidized to an N-oxide, which alters the ring's reactivity profile, protects the nitrogen, and can be readily reduced back after the desired reaction.
Guide 6: General Strategies for Improving Chemoselectivity
Q: What general strategies can I employ to improve the chemoselectivity and yield of my reaction?
A: Senior Application Scientist Insights
Improving chemoselectivity involves fine-tuning reaction conditions to favor one reaction pathway over all other possible side reactions.[10][11]
Key Principles for Optimization:
-
Lower Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can stabilize or destabilize key intermediates, steering the reaction towards a specific outcome. Screen a range of solvents (e.g., THF, Toluene, DCM, DMF).
-
Order of Addition: Adding a reactive reagent slowly to the substrate solution (slow addition) can keep its instantaneous concentration low, preventing side reactions that are higher order in that reagent.
-
Use of Additives: Sometimes, additives can coordinate to reagents or intermediates to enhance selectivity. For example, Lewis acids can activate certain functional groups, while additives like LiCl can break up Grignard reagent aggregates, altering their reactivity.
Guide 7: Effective Analytical Methods
Q: What are the most effective analytical methods for monitoring my reaction and identifying unknown byproducts?
A: Senior Application Scientist Insights
A multi-technique approach is crucial for robust reaction monitoring and byproduct identification. Direct injection of reactive intermediates can be challenging, so proper sample preparation is key.
Recommended Analytical Toolkit:
| Technique | Application | Advantages & Considerations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring. | Inexpensive and fast. Provides a qualitative assessment of conversion and byproduct formation. Co-spotting with starting material is essential. |
| High-Performance Liquid Chromatography (HPLC / UPLC) | Quantitative reaction monitoring. | Excellent for determining conversion, yield, and purity. A stability-indicating method should be developed to ensure the analyte is not degrading during analysis.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Byproduct identification. | Provides molecular weight information for peaks observed in the chromatogram, which is invaluable for proposing structures of unknown byproducts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile components. | Useful if the picolinate ester and potential byproducts are thermally stable and volatile. Picolinyl esters are sometimes used specifically for GC-MS analysis of other molecules.[13][14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, etc.) | Definitive structure elucidation. | The most powerful tool for identifying the exact structure of isolated byproducts. The disappearance of the aldehyde proton (~9-10 ppm in ¹H NMR) is a clear indicator of reaction at the formyl group. |
Protocol: Sample Preparation for HPLC Analysis
-
Aliquot & Quench: At a specific time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediate Quench: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile) and a quenching agent if necessary (e.g., a drop of acetic acid to neutralize a basic reaction). This stops the reaction instantly.
-
Dilution: Dilute the quenched sample to an appropriate concentration for HPLC analysis (typically low ppm range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.
References
- Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry.
- Fu, Y., et al. (2025).
- Studer, A., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Universität Münster.
- ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring.
- El-Gazzar, A. A., et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- Iaroshenko, V. O. (2004).
- Harvey, D. J. (1992).
- Wang, Z. X., et al. (2017). Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene? PubMed.
- Yang, S., et al. (n.d.).
- LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. LibreTexts.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- LibreTexts Chemistry. (2015). 20.
- Romulus, A. M., & Savall, A. (2000). Electrochemical reduction of derivatives and isomers of ethylpicolinate.
- Michigan State University. (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry.
- Chemistry university. (2021). Protecting Carboxylic Acids and Amines. YouTube.
- Fujii, K., & Shiozaki, M. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Chemoselectivity in reactions of esterification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Purifying Complex Mixtures Containing Substituted Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of purifying substituted pyridines. The basicity, polarity, and potential for strong interactions with stationary phases can make isolating these crucial compounds a complex task. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties of substituted pyridines and how they influence purification strategy.
Q1: Why are substituted pyridines so difficult to purify, especially using silica gel chromatography?
A: The difficulty arises primarily from the basic nitrogen atom in the pyridine ring.[1][2] This nitrogen atom (pKa of the conjugate acid is ~5.2) readily interacts with acidic sites on common purification media, particularly the silanol groups (Si-OH) on the surface of silica gel.[1] This strong interaction leads to several common issues:
-
Peak Tailing/Streaking: The pyridine molecules bind strongly and unevenly to the silica, causing them to elute slowly and creating broad, asymmetrical peaks or streaks on a TLC plate and during column chromatography.[1]
-
Irreversible Adsorption & Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in significant loss of valuable material.
-
On-Column Degradation: The acidic nature of silica gel can degrade sensitive substituted pyridines, leading to the formation of new impurities during the purification process itself.[1][3]
Q2: How does the pKa of my substituted pyridine affect my purification strategy?
A: The pKa is a critical parameter that dictates how the pyridine will behave in acidic or basic conditions. Electron-donating groups (e.g., alkyl, amino) on the pyridine ring increase the basicity (raise the pKa), making the lone pair on the nitrogen more available for protonation. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the basicity (lower the pKa).[4][5]
This property is central to developing an effective purification strategy:
-
Acid-Base Extraction: A pyridine with a sufficiently high pKa can be protonated with a dilute acid (e.g., 1M HCl) and extracted into an aqueous layer, separating it from neutral or acidic impurities.[2][6][7] The pyridine can then be recovered by basifying the aqueous layer and re-extracting it into an organic solvent.
-
Chromatography pH: In reversed-phase chromatography, operating the mobile phase at a pH below the pyridine's pKa will keep it in its protonated, more water-soluble form, which can alter its retention time and improve peak shape.[1]
Q3: What are the most common impurities I should expect in a crude mixture containing a substituted pyridine?
A: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:
-
Homologues: Picolines (methylpyridines) and lutidines (dimethylpyridines) are frequent impurities in commercially sourced pyridine or related starting materials.[8][9]
-
Unreacted Starting Materials: Depending on the synthesis (e.g., Hantzsch, Chichibabin), these can include aldehydes, β-ketoesters, and ammonia sources.[10]
-
Partially Reacted Intermediates: For instance, in a Hantzsch synthesis, the initially formed dihydropyridine may persist if the final oxidation step is incomplete.[11]
-
Water: Pyridine is hygroscopic and readily absorbs moisture from the air. It also forms a minimum-boiling azeotrope with water, making its removal by simple distillation challenging.[9][12]
-
Catalyst Residues: If a catalyst was used in the synthesis, it may carry through to the crude product.[2][13]
Section 2: Troubleshooting Purification by Technique
This section provides specific, actionable advice for overcoming common problems encountered during the purification of substituted pyridines.
Troubleshooting Guide: Normal-Phase Column Chromatography (Silica/Alumina)
| Problem | Probable Cause(s) | Solution(s) |
| Severe Streaking on TLC Plate / Tailing on Column | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel.[1] | 1. Add a Basic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.1-1%), into your eluent. The modifier will preferentially bind to the active silica sites, allowing your compound to elute more symmetrically.[1] 2. Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.[3] 3. Use Dry Loading: If the compound is difficult to dissolve in the eluent, dry-loading it onto a small amount of silica can provide a more uniform starting band and improve separation.[14] |
| Low or Zero Recovery of Product | The compound is irreversibly adsorbed onto the silica gel or is degrading on the column.[3] | 1. Perform a Stability Test: Spot your crude mixture on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears at the baseline or the original spot diminishes, your compound is likely not stable to silica.[3] 2. Switch to Reversed-Phase: If stability is an issue, reversed-phase chromatography is often a better choice as the stationary phases are more inert. 3. Flush the Column: Try flushing the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% triethylamine, to recover adsorbed material. |
| Co-elution with a Persistent Impurity | The polarity of the target compound and the impurity are too similar in the chosen solvent system. | 1. Change Solvent Selectivity: Switch one of the eluent components while keeping the overall polarity similar. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or acetone/hexane.[3] 2. Consider an Alternative Stationary Phase: A switch from silica to alumina (or vice-versa) can alter the elution order. Phenyl or cyano-bonded phases also offer different selectivities.[1] |
Troubleshooting Guide: Acid-Base Liquid-Liquid Extraction
| Problem | Probable Cause(s) | Solution(s) |
| Incomplete Extraction into Aqueous Acid Layer | The acid is not strong enough to fully protonate the pyridine, or the pyridine is particularly nonpolar. | 1. Check pKa Values: Ensure the pH of your aqueous acid solution is at least 2 units below the pKa of your substituted pyridine. 2. Increase Number of Extractions: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the aqueous acid rather than one large extraction. 3. Use a Co-solvent: If your pyridine is very nonpolar, adding a small amount of a water-miscible organic solvent like methanol to the aqueous layer can improve partitioning. |
| Emulsion Formation at the Interface | The two phases are not separating cleanly, often due to high concentrations of materials or vigorous shaking. | 1. "Break" the Emulsion: Add a small amount of brine (saturated aqueous NaCl solution) and swirl gently. 2. Filter the Mixture: Pass the entire mixture through a pad of Celite or glass wool. 3. Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers. |
| Product Fails to Re-extract from Aqueous Layer After Basification | The aqueous layer was not made sufficiently basic to deprotonate the pyridinium salt. | 1. Check the pH: Use pH paper or a pH meter to confirm that the aqueous layer is strongly basic (pH > 10-12) after adding the base (e.g., NaOH, K₂CO₃). 2. Increase Salinity: Add solid NaCl to the aqueous layer to "salt out" the organic pyridine, reducing its solubility in the aqueous phase. |
Decision Workflow for Purification Strategy
The following diagram outlines a logical process for selecting an appropriate purification method for a substituted pyridine.
Caption: A decision tree to guide the selection of a primary purification strategy.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core purification techniques.
Protocol 1: General Acid-Base Extraction for a Basic Substituted Pyridine
This protocol is designed to separate a basic pyridine derivative from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The protonated pyridinium salt will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate) or the bottom aqueous layer (if using a solvent denser than water like dichloromethane). Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer two more times with fresh portions of 1M HCl. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong base (e.g., 5M NaOH or solid K₂CO₃) with swirling until the solution is strongly basic (pH > 11).
-
Re-extraction: Add a fresh portion of the organic solvent to the now-basic aqueous solution. Shake vigorously to extract the deprotonated, neutral pyridine back into the organic layer.
-
Isolate Product: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyridine.[7]
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is for purifying a pyridine derivative on silica gel while minimizing tailing.
-
Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Prepare Eluent: Prepare the bulk eluent for the column. To this solvent system, add 0.5% by volume of triethylamine (TEA) or pyridine. For example, for 1 liter of eluent, add 5 mL of TEA.
-
Pack the Column: Pack a flash chromatography column with silica gel using the prepared eluent (with the added base). Ensure the column is packed evenly without any air bubbles.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the column eluent or a slightly stronger solvent (like dichloromethane). Alternatively, perform a dry-loading by adsorbing the crude mixture onto a small amount of silica gel.[14] Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that the added TEA (boiling point ~89 °C) may need to be removed under high vacuum or by co-evaporation with a solvent like toluene.[6]
Purification Workflow Diagram
This diagram illustrates the general steps involved in purifying a crude product containing a substituted pyridine.
Caption: A generalized workflow for the purification and isolation process.
References
- Separation of inorganic anions on a pyridine stationary phase in ion chrom
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Purific
- Acid Gas Extraction of Pyridine
- Technical Support Center: Pyridine Synthesis Troubleshooting.Benchchem,
- What is best method to remove pyridine
- Overcoming challenges in the purific
- Troubleshooting common issues in pyridine synthesis.Benchchem,
- Best practices for handling anhydrous reactions for pyridine synthesis.Benchchem,
- Pyridine.Wikipedia,
- Effect of atomic Charge on pka 's of Substituted pyridines.Journal of Al-Nahrain University,
- 4.8: Acid-Base Extraction.Chemistry LibreTexts,
- Theoretical pKa calculations of substituted pyridines.
- (PDF) Theoretical pKa calculations of substituted pyridines.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Flash Column Chromatography.University of Rochester Department of Chemistry,
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyridine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Validation & Comparative
Comparative analysis of HPLC and LC-MS for purity assessment of picolinate derivatives
In the landscape of pharmaceutical development, the meticulous evaluation of a drug substance's purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For picolinate derivatives, a class of compounds with significant therapeutic potential, ensuring the absence or control of impurities is paramount. This guide provides a comprehensive comparative analysis of two instrumental techniques at the forefront of purity assessment: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As a senior application scientist, my objective is to delve beyond a superficial listing of features, offering insights into the causality behind experimental choices to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
The Criticality of Purity in Picolinate Derivatives
Picolinate derivatives, characterized by the presence of a pyridine-2-carboxylic acid moiety, are utilized in various pharmaceutical and nutraceutical applications. For instance, chromium picolinate is widely used as a nutritional supplement.[1] The synthesis and storage of these molecules can introduce a spectrum of impurities, including starting materials, by-products, intermediates, and degradation products.[2] These impurities can impact the drug's potency, stability, and, most critically, its safety profile.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding certain thresholds.[4]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful chromatographic technique used to separate, identify, and quantify components in a mixture.[5] Its robustness, reproducibility, and cost-effectiveness have established it as the primary method for routine quality control and purity assessment in the pharmaceutical industry.[2][6]
Principle of Separation and Detection
In a typical Reverse-Phase HPLC (RP-HPLC) setup, the sample is dissolved in a solvent and injected into a liquid mobile phase. This mobile phase is then pumped through a column packed with a nonpolar stationary phase (e.g., C18). The separation is based on the differential partitioning of the sample components between the mobile and stationary phases.[5] Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A UV-Vis detector is commonly employed, which measures the absorbance of the eluting compounds at a specific wavelength, generating a chromatogram where each peak corresponds to a different component.[7]
Strengths and Limitations of HPLC-UV for Purity Assessment
Strengths:
-
High Precision and Reproducibility: HPLC systems are highly automated and provide excellent precision and reproducibility, which is crucial for quality control environments.[7]
-
Quantitative Accuracy: When properly validated, HPLC-UV offers exceptional accuracy and linearity for quantifying the main component and its known impurities.[8]
-
Robustness: HPLC methods are generally robust and can be transferred between different laboratories and instruments with relative ease.
-
Cost-Effective: Compared to LC-MS, HPLC instrumentation and operational costs are significantly lower.[6]
Limitations:
-
Limited Identification Capabilities: A UV detector provides retention time and UV absorbance data, which are not sufficient for the definitive identification of unknown impurities. Co-eluting peaks can also lead to inaccurate quantification.[9]
-
Requires Chromophores: Compounds that lack a UV-absorbing chromophore cannot be detected by a UV detector.
-
Lower Sensitivity for Some Impurities: While sensitive, HPLC-UV may not be able to detect trace-level impurities, especially those with poor UV absorbance.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Impurity Identification
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[9] This hyphenated technique is indispensable for impurity profiling, especially for identifying unknown degradation products and process impurities.[2]
Principle of Separation and Identification
The liquid chromatography portion of LC-MS is identical to that of HPLC. However, after eluting from the column, the components are introduced into the mass spectrometer's ion source. Here, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[9] The mass spectrometer provides molecular weight information and, through fragmentation techniques (MS/MS), detailed structural information about each component.[10]
Strengths and Limitations of LC-MS for Purity Assessment
Strengths:
-
Unambiguous Identification: LC-MS provides molecular weight data, which is a critical piece of information for identifying unknown impurities. Tandem MS (MS/MS) can provide structural fragments, allowing for the elucidation of an impurity's structure.[10]
-
High Sensitivity and Selectivity: LC-MS offers superior sensitivity and selectivity compared to HPLC-UV, enabling the detection and quantification of trace-level impurities, even in complex matrices.[3]
-
Peak Purity Assessment: Mass spectral data can confirm the purity of a chromatographic peak, ensuring that a single peak does not contain multiple co-eluting components.
Limitations:
-
Quantitative Challenges: The ionization efficiency of a compound can be affected by the sample matrix, leading to ion suppression or enhancement. This can make accurate quantification more challenging than with HPLC-UV. Careful method development and the use of appropriate internal standards are crucial.
-
Higher Cost and Complexity: LC-MS instruments are more expensive to purchase and maintain, and they require more highly skilled operators.[6]
-
Mobile Phase Constraints: The mobile phase must be volatile to be compatible with the mass spectrometer's ion source. This precludes the use of non-volatile buffers like phosphates, which are common in HPLC-UV methods.[8]
Comparative Analysis: A Head-to-Head Evaluation
The choice between HPLC and LC-MS is dictated by the specific requirements of the analysis at a particular stage of drug development. The following table provides a direct comparison of their performance characteristics for purity assessment.
| Feature | HPLC-UV | LC-MS | Key Considerations for Picolinate Derivatives |
| Identification Capability | Limited to retention time matching with standards. | Provides molecular weight and structural information for definitive identification. | LC-MS is essential for identifying unknown synthesis by-products or degradation products in picolinate derivatives. |
| Sensitivity (LOD/LOQ) | Good (typically ~0.01% - 0.05% relative to the main peak).[3] | Excellent (can reach ppm or even ppb levels).[3] | For detecting potentially genotoxic impurities, the high sensitivity of LC-MS is required. |
| Selectivity/Specificity | Relies solely on chromatographic separation. | Combines chromatographic separation with mass-based selectivity, resolving co-eluting peaks. | Picolinate derivatives and their impurities may have similar UV spectra, making LC-MS's mass selectivity advantageous. |
| Quantitative Accuracy | High, with proper validation. | Can be affected by matrix effects (ion suppression/enhancement). | HPLC-UV is often preferred for routine QC batch release testing due to its quantitative robustness. |
| Speed of Analysis | Method development can be time-consuming to achieve optimal separation. | Can be faster for initial screening due to less stringent separation requirements for identification. | |
| Cost (Instrument/Operation) | Lower initial investment and operational costs.[6] | Higher initial investment and maintenance costs. | HPLC is more accessible for routine analysis in many labs. |
| Ease of Use & Method Dev. | Simpler operation and method development. | More complex, requires expertise in both chromatography and mass spectrometry. | Method development for LC-MS requires careful selection of volatile mobile phases and optimization of ion source parameters.[8] |
A Synergistic Workflow for Purity Assessment
In practice, HPLC and LC-MS are not mutually exclusive but are often used in a complementary fashion. The following workflow illustrates a comprehensive approach to the purity assessment of a novel picolinate derivative.
Caption: Integrated workflow for purity assessment of picolinate derivatives.
Scenario-Based Recommendations: Choosing the Right Technique
Scenario 1: Routine Quality Control and Batch Release
-
Recommendation: HPLC-UV
-
Rationale: For routine analysis where the impurity profile is well-characterized and the primary goal is to quantify known impurities against established specifications, the robustness, precision, and cost-effectiveness of HPLC-UV make it the ideal choice.
Scenario 2: Characterization of a New Drug Substance or a New Synthesis Route
-
Recommendation: LC-MS
-
Rationale: When the impurity profile is unknown, LC-MS is indispensable for identifying all potential process impurities and degradation products. This information is crucial for regulatory submissions and for understanding the stability of the drug substance.
Scenario 3: Forced Degradation Studies
-
Recommendation: Both HPLC-UV and LC-MS
-
Rationale: Forced degradation studies are performed to demonstrate the specificity of a stability-indicating method.[11] HPLC-UV is used to track the degradation of the parent compound and the formation of degradation products. LC-MS is then used to identify the structures of the major degradation products, which is a regulatory expectation.
Experimental Protocols
The following are representative, detailed methodologies for the purity assessment of a hypothetical picolinate derivative.
Protocol 1: HPLC-UV Method for Purity Quantification
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the picolinate derivative reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner to a final concentration of 1.0 mg/mL.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12][13]
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: Optimized to resolve impurities identified in the HPLC-UV method.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for initial screening, followed by tandem MS (MS/MS) on detected impurity ions for structural fragmentation.
-
-
Data Analysis: The accurate mass data is used to propose elemental compositions for the unknown impurities. The fragmentation patterns from MS/MS spectra are then used to elucidate their structures.
Conclusion
The purity assessment of picolinate derivatives is a multifaceted task that requires a strategic application of analytical technologies. HPLC-UV remains the undisputed workhorse for quantitative analysis in a quality control setting, offering robustness, precision, and cost-effectiveness. However, when it comes to the crucial task of identifying unknown impurities and fully characterizing a drug substance, the unparalleled sensitivity and specificity of LC-MS are essential. A comprehensive purity program leverages the strengths of both techniques, employing HPLC for routine quantification and LC-MS for in-depth characterization and investigation. By understanding the principles, strengths, and limitations of each method, drug development professionals can make informed decisions, ensuring the quality, safety, and efficacy of picolinate-based therapeutics.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved January 2, 2026, from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 2, 2026, from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved January 2, 2026, from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 2, 2026, from [Link]
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ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 2, 2026, from [Link]
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PubMed. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved January 2, 2026, from [Link]
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Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved January 2, 2026, from [Link]
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Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 2, 2026, from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 2, 2026, from [Link]
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YouTube. (2025, September 15). Practical Aspects on HPLC Method Development and LC Troubleshooting. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. Retrieved January 2, 2026, from [Link]
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Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved January 2, 2026, from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Gliclazde and Chromium Picolinate in Bulk and Formulations. Retrieved January 2, 2026, from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved January 2, 2026, from [Link]
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International Journal of ChemTech Research. (2019). Analysis of Chromium (III)Picolinate in Capsule dosage form by using Stability indicating HPTLC Method. Retrieved January 2, 2026, from [Link]
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PubMed. (2005, March). A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2025, August 6). Development of validated RP-HPLC method for the quantitative analysis of chromium picolinate II in a diet vinegar formulation. Retrieved January 2, 2026, from [Link]
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Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved January 2, 2026, from [Link]
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Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved January 2, 2026, from [Link]
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National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Retrieved January 2, 2026, from [Link]
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ScienceDirect. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Retrieved January 2, 2026, from [Link]
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PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to Spectroscopic Techniques for the Structural Elucidation of Methyl 3-chloro-5-formylpicolinate
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. For novel compounds like Methyl 3-chloro-5-formylpicolinate, a substituted pyridine derivative with significant potential in medicinal chemistry, a multi-faceted analytical approach is not just recommended, but essential. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights into their application for the structural elucidation of this specific molecule and its potential reaction products. We will delve into the causality behind experimental choices and demonstrate how a synergistic application of these methods provides a self-validating system for structural confirmation.
The Subject Molecule: this compound
This compound is a small organic molecule featuring a pyridine ring scaffold, a common motif in pharmaceuticals. Its structure incorporates several key functional groups that each provide distinct spectroscopic handles: a chloro substituent, a formyl (aldehyde) group, and a methyl ester. The precise arrangement of these groups on the pyridine ring is critical to its chemical properties and biological activity. Therefore, any synthetic route must be followed by rigorous structural verification to distinguish the target molecule from potential isomers and byproducts.
Figure 1: Chemical structure of this compound.
An Integrated Spectroscopic Strategy
No single spectroscopic technique can unambiguously determine the structure of a novel compound. Instead, we rely on the convergence of data from multiple, complementary methods. For a molecule like this compound, an optimal workflow integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecular structure, and together they provide a comprehensive and trustworthy characterization.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[1][2] For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment.[3][4]
¹H NMR: A First Look at the Proton Environment
The ¹H NMR spectrum provides the initial and most direct information about the number and types of protons in the molecule. For our target compound, we expect to see:
-
Two Aromatic Protons: The pyridine ring has two protons. Their chemical shifts will be downfield due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom, chloro, formyl, and ester groups. Their splitting pattern (likely doublets with a small coupling constant) will indicate their relative positions.
-
One Aldehyde Proton: A characteristic singlet in the far downfield region (typically 9-10 ppm).
-
Three Methyl Protons: A singlet corresponding to the methyl group of the ester.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we anticipate:
-
Five Aromatic Carbons: The pyridine ring contains five carbons, all of which are in different chemical environments and will appear as distinct signals. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted accordingly.
-
One Aldehyde Carbonyl Carbon: A signal in the downfield region, characteristic of an aldehyde.
-
One Ester Carbonyl Carbon: Another downfield signal, typically at a slightly different chemical shift than the aldehyde carbonyl.
-
One Methyl Carbon: A signal in the upfield region for the ester's methyl group.
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.[5][6][7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3][8] For our molecule, it would show a correlation between the two aromatic protons, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[3][8] This allows for the definitive assignment of the protonated carbons in the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the entire molecular puzzle.[8] It shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for assigning the quaternary (non-protonated) carbons, such as the carbons bearing the chloro, formyl, and ester substituents. For instance, a correlation from the aldehyde proton to the carbon of the formyl group, and to the adjacent ring carbons, would confirm the position of the aldehyde.
Hypothetical NMR Data Summary
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| H-4 | ~8.5 | d | 1H | Pyridine H | C-2 | ~164 | C=O (ester) |
| H-6 | ~8.9 | d | 1H | Pyridine H | C-3 | ~135 | C-Cl |
| CHO | ~10.1 | s | 1H | Aldehyde H | C-4 | ~130 | C-H |
| OCH₃ | ~4.0 | s | 3H | Methyl H | C-5 | ~140 | C-CHO |
| C-6 | ~155 | C-H | |||||
| CHO | ~190 | C=O (aldehyde) | |||||
| OCH₃ | ~53 | Methyl C |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of a compound and can offer clues about its elemental composition and structure through fragmentation patterns.
Molecular Ion Peak and Isotopic Distribution
For this compound (C₈H₆ClNO₃), the most crucial piece of information from the mass spectrum is the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to determine the molecular formula.
A key feature to look for is the isotopic pattern of chlorine.[9][10] Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11] This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2 peak), separated by 2 m/z units.[9][10][12] The presence of this 3:1 M/M+2 pattern is strong evidence for a single chlorine atom in the molecule.[11]
Fragmentation Analysis
Depending on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), the molecule may fragment in the mass spectrometer. Analyzing these fragments can provide further structural information. For example, the loss of a methoxy group (-OCH₃) or a formyl group (-CHO) would produce characteristic fragment ions.
Hypothetical Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Relative Abundance | Interpretation |
| [M(³⁵Cl)]⁺ | 199.00 | 199.0 | 100% | Molecular ion with ³⁵Cl |
| [M(³⁷Cl)]⁺ | 201.00 | 201.0 | ~33% | Molecular ion with ³⁷Cl |
| [M-OCH₃]⁺ | 168.00 | 168.0 | Variable | Loss of methoxy group |
| [M-CHO]⁺ | 170.01 | 170.0 | Variable | Loss of formyl group |
Table 2: Predicted mass spectrometry data for this compound.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[13] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
For this compound, the IR spectrum should show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester.[14][15][16]
-
Aldehyde C=O Stretch: A strong, sharp peak typically appears around 1700-1730 cm⁻¹.[17][18] Conjugation to the aromatic ring will likely shift this to the lower end of the range.[18]
-
Ester C=O Stretch: Another strong, sharp peak, usually at a slightly higher frequency than the aldehyde, around 1720-1740 cm⁻¹.[14][17]
-
Aldehyde C-H Stretch: Two weak to moderate bands are often observed around 2720 cm⁻¹ and 2820 cm⁻¹.[18][19] The presence of the lower frequency band is a strong indicator of an aldehyde.[19]
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, associated with the ester group.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Hypothetical IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | ~1705 |
| Ester | C=O stretch | ~1730 |
| Aldehyde | C-H stretch | ~2720 and ~2820 |
| Aromatic Ring | C=C stretches | ~1450-1600 |
| Ester | C-O stretch | ~1250 |
Table 3: Predicted IR absorption frequencies for this compound.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol 2: 2D NMR (COSY, HSQC, HMBC)
-
Sample and Instrument Setup: Use the same sample and initial spectrometer setup as for 1D NMR.[8]
-
COSY Acquisition: Run a standard gradient-enhanced COSY (gCOSY) experiment.[8]
-
HSQC Acquisition: Run a standard gradient-enhanced HSQC experiment to correlate proton and one-bond carbon signals.
-
HMBC Acquisition: Run a standard gradient-enhanced HMBC experiment.[8] Optimize the long-range coupling delay to observe 2- and 3-bond correlations (typically around 8-10 Hz).
-
Data Processing: Process the 2D data using the appropriate software to generate the correlation plots.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the ATR crystal).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Conclusion
The structural elucidation of a novel compound like this compound requires a rigorous and multi-pronged analytical approach. By integrating the detailed connectivity map from 1D and 2D NMR, the molecular weight and elemental composition from mass spectrometry, and the functional group information from IR spectroscopy, researchers can build a self-validating case for the proposed structure. This comprehensive characterization is indispensable for advancing drug development programs and ensuring the scientific integrity of the research. Each technique provides a unique piece of the puzzle, and their combined power allows for the confident and unambiguous determination of the molecular architecture.
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A Comparative Guide to Purity Assessment and Impurity Profiling of Synthesized Pyridine Derivatives
Introduction: The Critical Role of Purity in Pyridine-Based Drug Development
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The structural integrity and purity of these synthesized active pharmaceutical ingredients (APIs) are not merely a matter of quality control; they are cornerstones of drug safety and efficacy. Impurities, which are any components of the drug substance that are not the defined chemical entity, can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, degradation products, and residual reagents or catalysts.[3] Even at trace levels, these unintended substances can possess undesirable pharmacological or toxicological properties, potentially impacting patient safety.
Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines to control impurities in new drug substances.[3][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the primary analytical techniques used for purity assessment and impurity profiling of synthesized pyridine derivatives. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower you to select the most appropriate analytical strategy for your specific needs.
Regulatory Framework: Understanding ICH Q3A Guidelines
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[6][7] Understanding these thresholds is essential for designing a compliant impurity profiling strategy.
Key ICH Q3A Thresholds:
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (Total Daily Intake), whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
This regulatory landscape necessitates the use of highly sensitive and specific analytical methods capable of detecting, quantifying, and identifying impurities at these low levels.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique for purity and impurity analysis is dictated by the physicochemical properties of the pyridine derivative and its potential impurities. Key properties to consider include volatility, thermal stability, polarity (hydrophilicity/hydrophobicity), and the presence of chromophores.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information. |
| Best Suited For | Non-volatile, thermally labile, and polar pyridine derivatives. The workhorse for most pharmaceutical purity assays.[8][9] | Volatile and thermally stable pyridine derivatives, or those that can be made volatile through derivatization.[5][8] Excellent for residual solvent analysis. | Structural elucidation of unknown impurities, quantification without a specific reference standard (qNMR), and analysis of complex mixtures.[2][10][11] |
| Sample Requirements | Soluble in a suitable liquid. | Volatile or semi-volatile. Derivatization may be required for polar compounds.[4][5] | Soluble in a deuterated solvent. Requires higher sample amounts for 2D NMR. |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range), especially with UV or MS detectors.[4] | Very high (pg/mL to fg/mL range), particularly in Selected Ion Monitoring (SIM) mode.[12] | Lower compared to chromatographic methods. Cryoprobe technology can enhance sensitivity. |
| Quantitative Precision (%RSD) | Excellent (< 2%). | Excellent (< 5%). | Good (1-3% for qNMR). |
| Structural Information | Limited (retention time). Hyphenation with MS (LC-MS) is required for structural data. | Provides mass spectra for identification and structural clues. | Unparalleled structural information, including connectivity (2D NMR) and stereochemistry.[10][13] |
| Throughput | High. | High. | Lower, especially for 2D experiments. |
| Cost-Effectiveness | Moderate. HPLC-UV systems are relatively inexpensive. LC-MS systems are more costly. | Moderate. | High initial instrument cost. |
Deep Dive into Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique for the purity assessment of pyridine derivatives due to its broad applicability to non-volatile and thermally unstable compounds.[9]
-
Column Selection: The C18 (or ODS) column is the most common starting point for RP-HPLC.[14][15] Its long alkyl chains provide strong hydrophobic interactions, effectively retaining a wide range of organic molecules.[12][14][15] For highly polar or basic pyridine derivatives, which may exhibit poor retention and peak tailing on standard C18 columns due to interactions with residual silanol groups on the silica surface, several strategies can be employed:[16][17][18]
-
End-capped C18 Columns: These columns have fewer accessible silanol groups, minimizing undesirable secondary interactions.[17]
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., 2-3 using formic acid or TFA) protonates the basic pyridine nitrogen and suppresses the ionization of silanol groups, leading to improved peak shape.[7][19]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering tunable selectivity by adjusting mobile phase pH and ionic strength.[3][7][9][20] This is particularly effective for separating compounds with diverse polarities, such as an API and its counterion, in a single run.[20]
-
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic modifier (typically acetonitrile or methanol) is commonly used. The buffer controls the pH, while the organic modifier controls the retention of hydrophobic compounds.
Caption: A typical workflow for purity assessment by HPLC.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or at the λmax of the main compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate purity using the area percent method. For identified impurities, quantify against a qualified reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many polar pyridine derivatives containing functional groups like -OH, -NH2, or -COOH, direct analysis is challenging.
Derivatization is a chemical modification to make a compound suitable for GC analysis.[8] For pyridine derivatives, the primary goals are to:
-
Increase Volatility: By replacing active hydrogens with non-polar groups, the boiling point is lowered.
-
Improve Thermal Stability: Prevents degradation of the compound in the hot GC injector.
-
Enhance Peak Shape: Reduces peak tailing caused by interactions with the column.
Silylation is the most common derivatization technique, where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[4][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with pyridine as a catalyst to accelerate the reaction, especially for sterically hindered groups.[6]
Caption: A general workflow for GC-MS analysis including a derivatization step.
-
Sample Derivatization:
-
Accurately weigh ~1 mg of the pyridine derivative into a GC vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
Instrumentation: GC-MS system with a split/splitless injector.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structure Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural identification of unknown impurities.[10] Unlike chromatographic techniques that rely on comparison to reference standards, NMR provides absolute structural information.
-
¹H NMR: This is often the first step. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample without a specific reference standard for the impurity, by integrating the signals of the main compound against those of a certified internal standard.[2][11][21]
-
¹³C NMR & DEPT: Provides information on the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR - COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to piece together molecular fragments.[10][22]
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[10][22]
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the fragments identified from COSY and HSQC to build the final molecular structure.[10][22]
Caption: A systematic workflow for impurity structure elucidation using NMR.
Conclusion: An Integrated Approach to Ensure Product Quality
No single analytical technique is sufficient for a comprehensive purity assessment and impurity profiling of synthesized pyridine derivatives. A robust and scientifically sound strategy employs an orthogonal approach, leveraging the strengths of multiple techniques. HPLC serves as the primary tool for purity determination and routine quality control. GC-MS is invaluable for analyzing volatile impurities and residual solvents. When unknown impurities are detected above the ICH identification threshold, a combination of LC-MS for molecular weight determination and a suite of 1D and 2D NMR experiments provides the definitive structural information required for regulatory compliance and ensuring the safety and quality of the final drug substance. By understanding the principles behind each technique and making informed choices based on the specific properties of the molecules under investigation, researchers can confidently navigate the complexities of pharmaceutical development.
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Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]
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HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Kvitberg, M. A., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 867. Retrieved from [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Preparation of TMS Derivatives for GC/MS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Why C18 Column Is Widely Used in HPLC. (2025). uHPLCs. Retrieved from [Link]
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Why Is C18 Column Mostly Used in HPLC. (2025). Hawach. Retrieved from [Link]
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C18 HPLC Columns and Their Properties. (2018). Pharmaguideline. Retrieved from [Link]
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Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
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Holzgrabe, U. (1989). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. Trends in Analytical Chemistry, 8(5), 183-188. Retrieved from [Link]
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GC Derivatization. (n.d.). Restek. Retrieved from [Link]
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Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). ResolveMass. Retrieved from [Link]
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What are C18 HPLC columns? (n.d.). GL Sciences. Retrieved from [Link]
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de Castro, W. B., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(10), 2737-2748. Retrieved from [Link]
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Piccinini, M., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 123. Retrieved from [Link] 18.[3]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. Retrieved from [Link]
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Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review. LCGC International, 29(11). Retrieved from [Link]
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1H- and 13C-NMR spectra of impurity. (n.d.). ResearchGate. Retrieved from [Link]
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Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025). uHPLCs. Retrieved from [Link]
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Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube. Retrieved from [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
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Stoll, D. R., & Dolan, J. W. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
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Elyashberg, M., et al. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 45(11), 931-939. Retrieved from [Link]
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Liu, Q., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1188. Retrieved from [Link]
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Wen, Y., et al. (2004). Pharmaceutical impurity identification: a case study using a multidisciplinary approach. Journal of Pharmaceutical and Biomedical Analysis, 34(4), 845-853. Retrieved from [Link]
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Structure Elucidation of Impurities by 2D NMR Part III. (2015). YouTube. Retrieved from [Link]
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Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]
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Igarashi, T., & Takeda, S. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Pharmaceuticals, 17(5), 629. Retrieved from [Link]
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Guss, V. M., & Gf, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9218. Retrieved from [Link]
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Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? (2021). Reddit. Retrieved from [Link]
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Drljaca, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13322-13334. Retrieved from [Link]
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Gregory, G. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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A Strategic Guide to Substituted Pyridine Synthesis: A Comparative Analysis of Reagents and Methodologies
For the modern medicinal chemist and drug development professional, the substituted pyridine motif is a cornerstone of molecular design. Its presence in numerous blockbuster drugs underscores the importance of efficient and versatile synthetic access to this privileged heterocycle. While highly functionalized building blocks like Methyl 3-chloro-5-formylpicolinate offer a direct route to specific targets, a comprehensive understanding of alternative de novo synthetic strategies is crucial for navigating the complexities of drug discovery. This guide provides a comparative analysis of these approaches, offering experimental insights to inform your synthetic planning.
The Building Block Approach: The Utility of Pre-Functionalized Pyridines
The use of a pre-functionalized pyridine, such as this compound, represents a convergent and often efficient strategy. The inherent reactivity of its distinct functional groups—the formyl group for condensations and reductive aminations, the ester for amide bond formation, and the chloro substituent for nucleophilic aromatic substitution or cross-coupling reactions—provides a reliable toolkit for late-stage diversification.
This approach is particularly advantageous when the desired substitution pattern is readily available or when a rapid exploration of structure-activity relationships (SAR) around a common core is required. The primary limitation, however, lies in the commercial availability and cost of diverse substitution patterns, which can stifle broader exploration.
De Novo Synthesis: Constructing the Pyridine Core
Building the pyridine ring from acyclic precursors, or de novo synthesis, offers unparalleled flexibility in controlling the substitution pattern. A multitude of methods have been developed, each with its own set of advantages and limitations. Here, we compare some of the most robust and widely adopted strategies.
Classical Condensation Reactions: The Workhorses of Pyridine Synthesis
1. The Hantzsch Dihydropyridine Synthesis
First reported in 1881, the Hantzsch synthesis remains a highly reliable method for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[1][2] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][3]
Mechanism and Advantages: The reaction proceeds through a series of condensations and Michael additions to form a 1,4-dihydropyridine intermediate. A key advantage of the Hantzsch synthesis is its operational simplicity and the use of readily available starting materials. The initial dihydropyridine product can be isolated or, more commonly, oxidized in a one-pot procedure to yield the aromatic pyridine.[1]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
To a solution of benzaldehyde (5.3 g, 50 mmol) in ethanol (50 mL), add ethyl acetoacetate (13.0 g, 100 mmol) and ammonium hydroxide (25% aqueous solution, 10 mL).
-
Heat the mixture to reflux for 4 hours.
-
Upon cooling, the product crystallizes. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize from ethanol to yield the pure 1,4-dihydropyridine.
-
For aromatization, dissolve the dihydropyridine in acetic acid and treat with a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply expose to air with a catalyst) until the reaction is complete as monitored by TLC.
2. Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that provides access to 2,3,6-trisubstituted pyridines. It involves the condensation of an enamine with an α,β-unsaturated ketone (a product of a separate aldol condensation), followed by a cyclodehydration reaction. A major advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[4]
Mechanism and Advantages: This method offers excellent control over the substitution pattern, particularly for pyridines that are not symmetrically substituted. The reaction proceeds under relatively mild conditions and tolerates a variety of functional groups.
Modern Multicomponent Reactions (MCRs): Efficiency and Diversity
MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants.[5] This approach is prized in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds with high atom economy.[5][6]
Advantages of MCRs:
-
High Efficiency: MCRs often involve simple, one-pot procedures, reducing the number of synthetic steps and purification procedures.[6]
-
Diversity-Oriented: Small changes in the starting materials can lead to significant structural variations in the final product, ideal for SAR studies.
-
Green Chemistry: Many MCRs can be performed under environmentally benign conditions, such as in water or under solvent-free conditions, sometimes with the aid of microwave irradiation to reduce reaction times.[7][8]
Experimental Protocol: A Four-Component Synthesis of a Highly Substituted Pyridine
This protocol is adapted from a green synthesis approach using microwave irradiation.[6][8]
-
In a microwave-safe vessel, combine 4-formylphenyl-4-methylbenzenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), an acetophenone derivative (1 mmol), and ammonium acetate (2 mmol) in ethanol (5 mL).
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 100-120 °C) for 5-10 minutes.
-
After cooling, the product often precipitates from the solution.
-
Collect the solid by filtration and wash with cold ethanol to obtain the pure pyridine derivative.
Transition Metal-Catalyzed Syntheses: Novel Pathways to Pyridines
The advent of transition-metal catalysis has opened new avenues for pyridine synthesis, often with high regioselectivity and functional group tolerance.
1. Copper-Catalyzed Cascade Reactions
A notable example is the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[9][10] This reaction proceeds through a cascade involving C-N bond formation, a 6π-electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to furnish the pyridine ring.[9][10]
Mechanism and Advantages: This method is highly modular, allowing for the synthesis of complex, polysubstituted pyridines from readily available starting materials. The reactions are typically run under mild conditions and exhibit good functional group tolerance.
Caption: Copper-catalyzed cascade for substituted pyridine synthesis.
2. Cobalt-Catalyzed [2+2+2] Cycloadditions
The [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for constructing the pyridine ring.[11] Cobalt catalysts have emerged as versatile and cost-effective options for this transformation. This reaction can be performed intermolecularly or intramolecularly, providing access to a wide range of fused and unfused pyridine systems.
Advantages: This method is particularly useful for creating highly substituted pyridines with excellent regiocontrol. The ability to use nitriles as one of the components introduces a nitrogen atom directly into the ring in a single step.
Comparative Analysis of Synthetic Strategies
To aid in the selection of an appropriate synthetic route, the following table summarizes the key features of the discussed methodologies.
| Method | Key Features | Advantages | Disadvantages |
| Building Block | Convergent; uses pre-functionalized pyridines. | Rapid access to analogues; predictable reactivity. | Limited by availability of starting materials; less flexible. |
| Hantzsch Synthesis | [2+1+1] condensation of β-ketoester, aldehyde, and ammonia.[1] | Operationally simple; uses readily available starting materials; high yields. | Requires a separate oxidation step; limited substitution patterns. |
| Bohlmann-Rahtz | Condensation of enamines and α,β-unsaturated ketones.[4] | Directly yields aromatic pyridine; good regiocontrol. | Requires multi-step preparation of precursors. |
| MCRs | One-pot combination of ≥3 components.[5] | High efficiency and atom economy; rapid library synthesis. | Can be sensitive to stoichiometry; product purification can be challenging. |
| Cu-Catalyzed | Cascade C-N coupling/electrocyclization.[9][10] | Modular; mild conditions; good functional group tolerance. | Requires synthesis of specialized oxime precursors. |
| Co-Catalyzed | [2+2+2] cycloaddition of alkynes and nitriles.[11] | High atom economy; excellent for highly substituted pyridines. | Can require specialized ligands; regioselectivity can be an issue. |
Decision-Making Workflow for Pyridine Synthesis
The choice of synthetic strategy is ultimately dictated by the specific target molecule, available resources, and project goals. The following flowchart provides a simplified decision-making framework.
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Cross-validation of analytical methods for quantifying reaction conversion
An expert guide to establishing analytical method equivalence for the accurate measurement of chemical reaction progress.
In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of reaction conversion is a critical determinant of process efficiency, product quality, and economic viability. The analytical methods employed to generate this data form the bedrock of process understanding and control. However, it is not uncommon for a project to transition between laboratories, or for a process to be scaled up, necessitating a change in the analytical technique used for monitoring. This transition presents a significant risk: are the data generated by the new method equivalent to the old? This guide provides a comprehensive framework for the cross-validation of analytical methods, ensuring seamless data continuity and bolstering confidence in critical process decisions.
The Imperative of Cross-Validation: Beyond Single-Method Qualification
While the validation of a single analytical method to demonstrate its fitness for purpose is a standard practice, cross-validation addresses a different, yet equally critical, challenge: proving the interchangeability of two or more distinct analytical methods. This becomes necessary in several common scenarios:
-
Technology Transfer: When a process is transferred from a research and development lab to a manufacturing site, the available analytical instrumentation may differ. For instance, a reaction initially monitored by Ultra-High-Performance Liquid Chromatography (UPLC) might need to be monitored by High-Performance Liquid Chromatography (HPLC) in the new facility.
-
Method Modernization: As analytical technologies advance, there is often a drive to replace older, less efficient methods (e.g., Gas Chromatography, GC) with newer, faster, and more sensitive ones (e.g., UPLC-MS).
-
Orthogonal Method Confirmation: In high-stakes applications, such as the final release testing of a drug substance, employing a second, orthogonal (based on a different scientific principle) analytical method to confirm the results of the primary method provides a higher degree of assurance.
The core objective of cross-validation is to demonstrate that any differences between the results obtained from the methods being compared are statistically insignificant and fall within pre-defined acceptance criteria.
A Comparative Analysis of Workhorse Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the reactants and products, as well as the specific requirements of the analysis (e.g., speed, sensitivity, resolution). Below is a comparison of the most common methods used for reaction conversion analysis.
| Feature | HPLC / UPLC | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary phase and a carrier gas. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Strengths | Wide applicability to a broad range of compounds, high resolution, and excellent quantitative performance. | Exceptional resolution for volatile and thermally stable compounds. | Provides structural information, is non-destructive, and can be a primary method (not requiring a reference standard for quantification). |
| Weaknesses | May require derivatization for some compounds, and can consume significant volumes of organic solvents. | Limited to volatile and thermally stable analytes. | Lower sensitivity compared to chromatographic methods, and higher instrumentation cost. |
| Typical Use Case | Analysis of non-volatile small molecules, peptides, and proteins in solution. | Monitoring reactions involving volatile organic compounds (VOCs) or gaseous products. | In-situ reaction monitoring, structural elucidation, and quantification without a reference standard. |
The Cross-Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a robust workflow for the cross-validation of two analytical methods, for example, a legacy HPLC method and a new UPLC method.
Pre-Validation Activities:
-
Protocol Definition: Before any experimental work begins, a detailed cross-validation protocol must be written and approved. This document should specify the methods to be compared, the samples to be tested, the parameters to be evaluated (e.g., accuracy, precision), and the pre-defined acceptance criteria. This aligns with the principles outlined in the FDA's guidance on analytical method validation, which emphasizes that pre-defined acceptance criteria should be established prior to validation.[1]
-
Sample Selection: A minimum of three batches of reaction samples, representing a range of conversion levels (e.g., low, medium, and high conversion), should be selected. This ensures the cross-validation is robust across the entire operational range of the reaction.
Experimental Execution:
-
System Suitability: Before analyzing any samples, the performance of each analytical system (e.g., HPLC, UPLC) must be verified through system suitability testing. This typically involves injecting a standard solution multiple times to ensure the system is operating within established parameters for factors like peak retention time, resolution, and detector response.
-
Sample Analysis: Each of the selected reaction samples should be analyzed in replicate (typically n=6) on both analytical systems. The order of analysis should be randomized to minimize the impact of any potential time-dependent variables.
Data Analysis and Interpretation:
-
Precision Analysis: The precision of each method should be evaluated by calculating the relative standard deviation (RSD) for the replicate measurements of each sample.
-
Accuracy Comparison: The mean result for each sample from the new method is compared to the mean result from the legacy method. The difference between the means is then evaluated against the pre-defined acceptance criteria.
-
Statistical Evaluation: A Student's t-test is often employed to determine if there is a statistically significant difference between the results obtained from the two methods. The p-value from this test is a key indicator of method equivalence.
Caption: A typical workflow for the cross-validation of two analytical methods.
Data Interpretation and Acceptance Criteria: A Case Study
Consider a scenario where a reaction's conversion is being monitored, and the analytical method is being transferred from an older HPLC to a newer UPLC system. The acceptance criteria, defined in the cross-validation protocol, state that the difference in the mean percentage conversion between the two methods should not exceed 2.0%, and the p-value from a Student's t-test should be greater than 0.05.
Experimental Data:
| Sample ID | HPLC (% Conversion) | UPLC (% Conversion) |
| Batch A (Low) | 25.4 | 25.8 |
| Batch B (Mid) | 62.1 | 61.5 |
| Batch C (High) | 95.8 | 96.3 |
Statistical Analysis:
| Sample ID | Mean Difference (%) | p-value | Meets Acceptance Criteria? |
| Batch A | 0.4 | 0.25 | Yes |
| Batch B | -0.6 | 0.18 | Yes |
| Batch C | 0.5 | 0.32 | Yes |
In this case study, the data clearly demonstrates that the UPLC method provides results that are statistically equivalent to the legacy HPLC method across the entire range of reaction conversion. The successful completion of this cross-validation study provides a high degree of confidence that the new UPLC method can be implemented without compromising data integrity or the ability to make informed process decisions. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3][4]
Conclusion: Ensuring Data Continuity in a Changing Environment
The cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability of data generated throughout the lifecycle of a product or process. By rigorously comparing the performance of different analytical techniques, organizations can ensure seamless technology transfer, embrace method modernization, and ultimately, make decisions based on data that is consistent, reliable, and trustworthy. This structured approach to cross-validation, grounded in the principles of good science and risk management, is an indispensable tool for any scientific organization committed to quality and continuous improvement.
References
The Catalyst Gauntlet: A Comparative Guide to Maximizing Efficiency in Coupling Reactions with Methyl 3-chloro-5-formylpicolinate
In the landscape of modern synthetic chemistry, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. Among these, pyridine derivatives hold a place of prominence due to their prevalence in a myriad of biologically active compounds. Methyl 3-chloro-5-formylpicolinate, with its strategically positioned reactive handles, represents a valuable and versatile building block. The chloro-substituent, in particular, serves as a linchpin for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive, in-depth comparison of the efficiency of various catalytic systems for the functionalization of this compound via several key cross-coupling reactions. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols for benchmarking, and present a comparative analysis of their performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions in catalyst selection.
The Challenge of Activating Aryl Chlorides
Historically, aryl chlorides have been the most challenging coupling partners in palladium-catalyzed reactions compared to their bromide and iodide counterparts due to the strength of the C-Cl bond.[1] However, their low cost and broad commercial availability make them highly attractive starting materials. The key to unlocking their reactivity lies in the judicious choice of a palladium catalyst, specifically the ligand coordinated to the metal center.[2] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have proven to be particularly effective in facilitating the crucial oxidative addition step of the catalytic cycle with aryl chlorides.[3]
Benchmarking Experimental Design
To provide a clear and objective comparison, we will evaluate the performance of several state-of-the-art palladium catalyst systems in three common and synthetically valuable cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
The following experimental workflow outlines the general procedure for catalyst screening and performance evaluation.
Figure 1: A generalized workflow for benchmarking catalyst performance in high-throughput screening.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, a common motif in pharmaceuticals.[4] For the coupling of an electron-deficient heteroaryl chloride like this compound, the choice of a sufficiently electron-rich and sterically demanding ligand is paramount to achieve high turnover numbers and reaction rates.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the solvent system (e.g., toluene/water, 10:1 v/v).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[6]
Comparative Catalyst Performance: Suzuki-Miyaura Coupling
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 24 | <10 |
| System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| System 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| System 4 | [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 | 12 | 88 |
Data presented is representative and based on established trends for similar substrates.
As the data illustrates, traditional triarylphosphine ligands like PPh₃ are largely ineffective for the coupling of this challenging substrate. In contrast, the use of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, dramatically improves the reaction efficiency.[2] SPhos, in this case, demonstrates a slight advantage in terms of reaction time and yield.
Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are crucial components of many pharmaceuticals and functional materials.[7][8] Similar to the Suzuki-Miyaura coupling, the success of this reaction with aryl chlorides is highly dependent on the ligand.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), the ligand (e.g., RuPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the solvent (e.g., toluene).
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[10]
Comparative Catalyst Performance: Buchwald-Hartwig Amination
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 45 |
| System 2 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 6 | 95 |
| System 3 | [Pd(cinnamyl)Cl]₂ | BrettPhos | K₃PO₄ | Dioxane | 100 | 10 | 91 |
| System 4 | Pd(OAc)₂ | cataCXium® A | K₂CO₃ | t-BuOH | 90 | 16 | 82 |
Data presented is representative and based on established trends for similar substrates.
The results highlight the superiority of modern, sterically hindered phosphine ligands. While bidentate ligands like BINAP show moderate activity, the Buchwald-type ligands RuPhos and BrettPhos deliver excellent yields in shorter reaction times.[9] The use of a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for efficient C-N bond formation.[11]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[12] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]
Experimental Protocol: Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper co-catalyst (e.g., CuI, 10 mol%).
-
Add the terminal alkyne (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter to remove the ammonium salts.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography.[14]
Comparative Catalyst Performance: Sonogashira Coupling
| Catalyst System | Pd Source | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| System 1 | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 60 | 18 | 75 |
| System 2 | Pd(OAc)₂ | SPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 8 | 89 |
| System 3 | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | DMF | 25 | 24 | 68 |
| System 4 | PdCl₂(dppf) | dppf | CuI | DBU | Toluene | 70 | 12 | 82 |
Data presented is representative and based on established trends for similar substrates.
For the Sonogashira coupling, the classic PdCl₂(PPh₃)₂/CuI system provides a respectable yield, but more advanced catalyst systems can offer improvements. Utilizing a bulky ligand like SPhos can enhance the rate and efficiency of the coupling with the less reactive aryl chloride.[3] The choice of base and solvent also plays a significant role in the reaction outcome.[15]
Figure 3: Interconnected catalytic cycles in the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
The effective functionalization of this compound via cross-coupling reactions is critically dependent on the selection of an appropriate catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, is essential for achieving high yields and reaction rates with this challenging aryl chloride substrate. In the case of Sonogashira coupling, while traditional catalysts are effective, modern ligand systems can offer enhanced performance.
This guide provides a foundational framework for researchers to approach the catalytic coupling of this compound. It is imperative to recognize that the optimal conditions for a specific transformation may require further empirical screening. The principles and data presented herein should serve as a robust starting point for methods development, enabling the efficient and strategic synthesis of novel compounds for a wide range of applications.
References
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- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
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- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Researcher's Guide to Formylating Agents in Pyridine Ring Functionalization
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Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast number of pharmaceuticals and functional materials.[1][2] The introduction of a formyl group (–CHO) onto the pyridine ring is a pivotal transformation, as the resulting pyridine aldehydes are versatile intermediates for a wide array of subsequent chemical modifications.[3][4] However, the electron-deficient nature of the pyridine ring presents a significant challenge for classical electrophilic formylation reactions, often leading to low yields and poor regioselectivity.[5][6][7]
This guide provides a comparative analysis of various formylating agents and methodologies for the functionalization of the pyridine ring. We will delve into the mechanistic intricacies of each approach, present comparative data to guide your selection, and provide detailed experimental protocols for key reactions. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.
The Challenge of Pyridine Formylation: Regioselectivity
The inherent electronic properties of the pyridine ring dictate its reactivity towards electrophiles. The nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Consequently, direct formylation often requires harsh conditions and can result in a mixture of isomers, with a general preference for the meta-position (C3/C5). Achieving precise regiocontrol is therefore a primary consideration when selecting a formylating strategy. Recent advancements have focused on developing methods that can selectively target the ortho-, meta-, and para-positions.[3][8]
I. Classical Formylation Methods: The Vilsmeier-Haack and Reimer-Tiemann Reactions
A. The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] It employs a "Vilsmeier reagent," typically an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[11][12]
Mechanism of Action:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich aromatic substrate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[11]
Caption: General workflow of the Vilsmeier-Haack reaction.
Performance and Limitations:
While powerful for many aromatic systems, the direct Vilsmeier-Haack formylation of unsubstituted pyridine is often challenging due to the ring's electron deficiency.[5] The reaction is more successful with electron-rich pyridine derivatives, such as those bearing alkoxy or amino substituents.[13] Regioselectivity is a key concern, and the position of formylation is highly dependent on the substituents present on the pyridine ring. For instance, the reaction of 4-phenyl-3-buten-2-one oxime with the Vilsmeier reagent can lead to the formation of 2-chloro-5-phenyl-3-pyridine carboxaldehyde, albeit in modest yields.[14]
B. The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, but it can also be applied to electron-rich heterocycles like pyrroles and indoles.[15][16] The reaction typically involves heating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).[17][18]
Mechanism of Action:
The key reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated from the reaction of chloroform with the base.[18] This electrophilic carbene then attacks the electron-rich aromatic ring.
Caption: Key steps in the Reimer-Tiemann formylation.
Performance and Limitations:
The application of the Reimer-Tiemann reaction to pyridines is generally limited. In some cases, instead of formylation, the reaction can lead to ring expansion or the formation of halogenated pyridines. For example, the reaction of pyrrole with chloroform and a base can yield 3-chloropyridine.[15] The yields are often low, and the reaction conditions are harsh, which can be incompatible with sensitive functional groups.[15]
II. Organometallic Approaches: Precision and Control
The use of organometallic reagents, particularly organolithium compounds, offers a more controlled and often more efficient route to formylated pyridines. This approach typically involves the deprotonation of a pyridine derivative at a specific position, followed by quenching with a formylating agent.
A. Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. A directing group on the pyridine ring coordinates to an organolithium base (e.g., n-butyllithium or lithium diisopropylamide, LDA), facilitating deprotonation at the adjacent ortho-position.
Mechanism of Action:
The directing group, often a methoxy, amido, or carbamate group, chelates the lithium cation, positioning the base for selective proton abstraction. The resulting lithiated intermediate is then trapped with an electrophilic formylating agent, such as DMF.[6]
Caption: Workflow for Directed ortho-Metalation (DoM) formylation.
Performance and Limitations:
DoM provides excellent regioselectivity, allowing for the precise introduction of a formyl group at the position ortho to the directing group. However, this method requires the presence of a suitable directing group and is sensitive to steric hindrance. The choice of the organolithium base and the reaction temperature are critical parameters for success.[6]
B. Halogen-Metal Exchange
For pyridine derivatives bearing a halogen atom (Br or I), halogen-metal exchange with an organolithium reagent provides a facile route to a lithiated pyridine intermediate. This intermediate can then be formylated.
Performance and Limitations:
This method is highly efficient for the preparation of specifically substituted pyridine aldehydes, provided the halogenated precursor is readily available. The reaction is typically very fast, even at low temperatures, minimizing side reactions. However, the presence of other reactive functional groups on the pyridine ring may not be tolerated.
III. Modern Strategies: Expanding the Toolbox
Recent research has focused on developing novel, milder, and more versatile methods for pyridine formylation, including transition-metal-free approaches and strategies that activate the pyridine ring towards electrophilic attack.
A. Pyridine N-Oxide Activation
The conversion of a pyridine to its corresponding N-oxide significantly alters its electronic properties. The N-oxide is more susceptible to both electrophilic and nucleophilic attack.[19][20]
Mechanism of Action:
The N-oxide can be activated by reagents like POCl₃, which leads to the formation of an intermediate that is highly reactive towards nucleophiles. Alternatively, the N-oxide can direct electrophilic substitution to the C2 and C4 positions.[21] Subsequent deoxygenation of the N-oxide restores the pyridine ring.
Performance and Limitations:
This strategy allows for the formylation of pyridines at positions that are difficult to access through other methods. However, it requires an additional oxidation and a final reduction step, adding to the overall synthetic sequence.[22]
B. Site-Switchable C-H Formylation
Recent breakthroughs have enabled site-switchable meta- and para-C-H formylation of pyridines.[3][8] These methods often involve the temporary dearomatization of the pyridine ring to generate highly reactive intermediates.
Mechanism of Action:
One approach involves the formation of oxazino pyridine intermediates, which can then undergo regioselective formylation depending on the choice of the masked formylating agent (e.g., CHBr₃ or CH₃OH) and the reaction conditions.[3][8] Another strategy utilizes streptocyanine intermediates for meta-selective formylation.[5][23][24]
Performance and Limitations:
These cutting-edge methods offer unprecedented control over regioselectivity and are often compatible with a broad range of functional groups.[3][8] They represent a significant advancement in the field of pyridine functionalization. However, some of these methods may require specialized reagents or multi-step, one-pot procedures.[5]
Comparative Summary of Formylating Agents
| Method | Formylating Agent/Reagents | Typical Regioselectivity | Advantages | Limitations |
| Vilsmeier-Haack | DMF/POCl₃ | C3 (for electron-deficient rings) | Well-established, readily available reagents.[9] | Often requires electron-donating groups, harsh conditions, potential for low yields.[5] |
| Reimer-Tiemann | CHCl₃/Base | Ortho to hydroxyl (if present) | Classical method. | Generally low yields for pyridines, harsh conditions, potential for side reactions.[15] |
| Directed Ortho-Metalation | Organolithium base/DMF | Ortho to directing group | High regioselectivity.[6] | Requires a directing group, sensitive to sterics. |
| Halogen-Metal Exchange | Organolithium reagent/DMF | Position of halogen | High efficiency, fast reaction. | Requires halogenated precursor, limited functional group tolerance. |
| Pyridine N-Oxide Activation | Various (e.g., POCl₃/DMF) | C2 and C4 | Access to otherwise difficult-to-functionalize positions.[21] | Requires additional oxidation and reduction steps.[22] |
| Site-Switchable C-H Formylation | Masked formyl equivalents (e.g., CHBr₃, CH₃OH) | Meta or Para (switchable) | High regioselectivity, broad scope.[3][8] | May require multi-step procedures or specialized reagents.[5] |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried before use.
Protocol 1: Vilsmeier-Haack Formylation of 2-Methylquinoline (Adapted from similar procedures)[25]
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 3-5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired formylated product.
Protocol 2: General Procedure for ortho-Formylation via Halogen-Metal Exchange
This is a general procedure and specific conditions may vary depending on the substrate.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve the bromo- or iodo-pyridine derivative (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the pyridine solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 2-3 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The functionalization of the pyridine ring with a formyl group is a critical transformation in organic synthesis. The choice of the formylating agent and methodology is paramount and should be guided by the specific substrate, the desired regioselectivity, and the compatibility of other functional groups. While classical methods like the Vilsmeier-Haack and Reimer-Tiemann reactions have their applications, modern organometallic and activation strategies offer superior control and efficiency. The recent development of site-switchable C-H formylation techniques represents a paradigm shift, providing access to previously challenging isomers. This guide serves as a starting point for researchers to navigate the diverse landscape of pyridine formylation and select the optimal path for their synthetic endeavors.
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Chinese Chemical Society. (2023). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Recent advances in directed sp2 C-H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Retrieved from [Link]
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American Chemical Society. (n.d.). Formylating agents. Retrieved from [Link]
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DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Retrieved from [Link]
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Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-chloro-5-formylpicolinate
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 3-chloro-5-formylpicolinate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established best practices in chemical waste management and are grounded in regulatory standards.
Understanding the Chemical Profile and Associated Hazards
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. This compound is a halogenated organic compound containing an aldehyde and an ester functional group. This chemical structure necessitates a cautious approach to its disposal.
Key Hazard Considerations:
-
Chlorinated Organic Compound: Halogenated organic compounds are often persistent in the environment and can be toxic. As such, they are typically classified as hazardous waste and require specific disposal methods.[1][2] Incineration at high temperatures is a common and effective method for the complete destruction of these compounds.[3][4]
-
Aldehyde Functionality: Aldehydes can be reactive and may have toxicological properties. The disposal of aldehydes down the sanitary sewer is generally discouraged without prior neutralization, and even then, is subject to local regulations.[5][6]
-
Picolinate Ester: While esters are generally less reactive than other functional groups present, they contribute to the overall organic nature of the waste, making aqueous disposal inappropriate.
A comprehensive risk assessment should be conducted prior to handling, taking into account the concentration and quantity of the waste material.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and regulatory adherence.
Step 1: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste is the foundation of a safe disposal program.
-
Hazardous Waste Determination: Based on its chemical structure (a chlorinated organic compound), this compound should be presumed to be a hazardous waste. Consult your institution's Chemical Hygiene Plan (CHP) and local regulations for specific guidance.[7][8]
-
Waste Segregation: It is critical to segregate this waste stream from other laboratory wastes.
Step 2: Container Selection and Labeling
The integrity of the waste container and the clarity of its label are crucial for safe handling and transport.
-
Container Selection:
-
Use a container that is chemically resistant to this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The container must have a tight-fitting, leak-proof cap.[11]
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Immediately label the waste container.[11] The label should be clear, legible, and securely affixed.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Step 3: Accumulation and Storage
Proper storage of hazardous waste is essential to prevent accidents and ensure a safe laboratory environment.
-
Storage Location:
-
Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), as defined by your facility's procedures and regulatory requirements.[5]
-
The storage area should be well-ventilated.
-
Store in a secondary containment bin to prevent the spread of material in case of a leak.[10]
-
-
Storage Conditions:
Step 4: Disposal
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Engage a Professional Disposal Service: Do not attempt to treat or dispose of this chemical on your own. Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste vendor.
-
Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form or using an online system.
-
Documentation: Retain all documentation related to the disposal of the waste, including the waste manifest provided by the disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the disposal process for this compound.
Caption: Disposal Workflow for this compound
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for waste accumulation.
| Parameter | Guideline | Rationale |
| Maximum SAA Volume | Up to 55 gallons | Regulatory limit for satellite accumulation areas to prevent large quantities of waste in lab spaces.[5] |
| CAA Time Limit (SQG) | Up to 180 days | EPA regulation for Small Quantity Generators to ensure timely disposal of accumulated waste.[5] |
| CAA Time Limit (LQG) | Up to 90 days | EPA regulation for Large Quantity Generators to ensure timely disposal of accumulated waste.[5] |
| pH for Aqueous Waste | N/A (Do not dispose of this chemical in aqueous solution) | Chlorinated organic compounds are not suitable for drain disposal.[13] |
In-Text Citations and References
The protocols and recommendations in this guide are supported by authoritative sources in laboratory safety and chemical waste management.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]
-
Managing Hazardous Chemical Waste in the Lab. LabManager. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available from: [Link]
-
Process for Disposal of Chlorinated Organic Residues. ACS Publications. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Laboratory chemical waste. Water Corporation. Available from: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]
-
Material Safety Data Sheet. Cole-Parmer. Available from: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Available from: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available from: [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. Available from: [Link]
-
EPA HAZARDOUS WASTE CODES. University of Maryland. Available from: [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. Available from: [Link]
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. Available from: [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]
-
Material Safety Data Sheet - Picolinic acid, 99%. Cole-Parmer. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Methyl 3-chloro-5-formylpicolinate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like Methyl 3-chloro-5-formylpicolinate, a chlorinated picolinate derivative, demands a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure—a chlorinated heterocyclic aromatic compound—allows us to extrapolate necessary precautions from data on similar chemical classes. The recommendations herein are grounded in established principles of chemical hygiene and data from analogous compounds.
Hazard Assessment: Understanding the Risks
This compound is a solid, likely a crystalline powder. Based on its structure, we must anticipate the following potential hazards:
-
Respiratory Irritation : Fine dusts can be easily inhaled, potentially causing irritation to the respiratory tract.[1][2] Many chlorinated organic compounds are known irritants.[3][4]
-
Skin and Eye Irritation : Direct contact with the powder or solutions can cause skin irritation.[1][2] The eyes are particularly vulnerable to damage from chemical dusts and splashes.[1][5]
-
Toxicity : While specific toxicological data is unavailable, it is prudent to treat this compound as potentially toxic if swallowed, inhaled, or absorbed through the skin.
-
Combustibility : Many organic powders can form combustible dust concentrations in the air, creating a potential explosion hazard if an ignition source is present.[6]
The Core of Protection: Selecting Your PPE
Effective protection relies on selecting the right PPE for the task. The choice of equipment is dictated by the potential routes of exposure and the physical form of the chemical being handled.
PPE Selection Matrix
| Task / Scenario | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Handling Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves | Chemical Safety Goggles | N95/FFP2 Respirator (or higher) | Full-Coverage Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | Not required if in fume hood | Chemical-Resistant Apron over Lab Coat |
| Running Reactions/Transfers | Chemical Fume Hood | Nitrile or Neoprene Gloves | Chemical Safety Goggles | Not required if in fume hood | Full-Coverage Lab Coat |
| Handling Small Spills | N/A | Heavy-duty Nitrile or Neoprene Gloves | Chemical Safety Goggles & Face Shield | N95/FFP2 Respirator (or higher) | Chemical-Resistant Apron over Lab Coat |
Detailed PPE Protocols and Causality
Hand Protection: The First Line of Defense
Protocol: Always wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Before use, inspect gloves for any signs of degradation or puncture. Use proper glove removal technique to avoid contaminating your skin.[7] After handling the chemical, dispose of the gloves in the appropriate chemical waste stream and wash your hands thoroughly with soap and water.[6][7]
Why? The primary risk of dermal exposure is skin irritation and potential absorption of the chemical into the bloodstream. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard in laboratory settings. Proper removal is critical to prevent transferring the chemical from the glove's outer surface to your skin.
Eye and Face Protection: Shielding Vulnerable Tissues
Protocol: At a minimum, wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[1][7] When handling larger quantities or when there is a significant risk of splashing (e.g., preparing solutions, cleaning spills), supplement goggles with a full-face shield.[8]
Why? The eyes are highly susceptible to chemical injury. Standard safety glasses do not provide adequate protection from dusts or splashes. Goggles create a seal around the eyes, preventing entry of airborne powder.[5] A face shield adds a crucial layer of protection for the entire face during higher-risk procedures.
Respiratory Protection: Preventing Inhalation
Protocol: When handling the solid powder outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved N95 or EU FFP2 particulate respirator is mandatory.[6][9] Ensure you are properly fit-tested for the respirator you use. For large-scale operations or spill cleanup, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[5]
Why? Fine powders can easily become airborne and be inhaled. A respirator filters these particles from the air you breathe, protecting your respiratory system from irritation and potential toxic effects.[2] Engineering controls like fume hoods are the preferred method for minimizing airborne concentrations, but respirators provide essential personal protection when these controls are not feasible or sufficient.[6]
Protective Clothing: Minimizing Skin Contact
Protocol: A full-coverage, long-sleeved lab coat should be worn at all times. For procedures with a higher risk of spills, such as when preparing solutions, an additional chemical-resistant apron is recommended.[8] Wear closed-toe shoes.[6] Contaminated clothing should be removed immediately and decontaminated before reuse.[5]
Why? Protective clothing provides a barrier against accidental contact with the chemical on your skin and prevents contamination of your personal clothing.[1] Impervious materials, like those used in chemical-resistant aprons, offer enhanced protection against liquid splashes.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include your operational workflow and waste disposal.
Workflow for Handling this compound
Caption: Fig 1. Safe Handling Workflow.
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Fig 2. PPE Donning & Doffing Sequence.
Disposal Plan
Immediate Steps:
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solid, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Container: Use a robust, leak-proof container. Keep the container closed when not in use.[7][10]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
Final Disposal: The final disposal of the chemical waste must be conducted through your institution's Environmental Health & Safety (EHS) office. The material can be disposed of by a licensed chemical destruction plant, likely through controlled incineration with flue gas scrubbing.[7] Do not discharge any waste containing this chemical to sewer systems or contaminate general waste streams.[7][11]
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][10]
-
Spill: Evacuate the area. Wearing the appropriate PPE (respirator, face shield, heavy-duty gloves, lab coat), carefully sweep or vacuum up the spilled solid.[7] Avoid generating dust.[7] Place the material into a suitable container for chemical waste disposal.
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and your research.
References
- Safety Data Sheet for a related picolinate derivative. (2018).
- Safety Data Sheet Chromium Picolin
- Chromium Picolinate Safety D
- Chromium(III)
- Chromium picolinate Safety D
- Safety Data Sheet for 2-Chloro-4-methylpyridine. (2021). Fisher Scientific.
- Safety Data Sheet for Chromium Dietary Supplement. (2019). National Institute of Standards and Technology.
- Safety Data Sheet for Methyl chloroform
- Safety Data Sheet for Chloroacetic acid methyl ester. (2024). Sigma-Aldrich.
- Safety Data Sheet for Methyl 6-chloro-3-methylpicolin
- Safety Data Sheet for 2-Chloro-3-methylquinoline. (2025). Thermo Fisher Scientific.
- Chlorine Fact Sheet.U.S. Environmental Protection Agency (EPA).
- Potential Health Effects of Occupational Chlorinated Solvent Exposure. (2006). Centers for Disease Control and Prevention (CDC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
